FR-900482
Description
[(8R,9R,10S)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate has been reported in Streptomyces with data available.
isolated from Streptomyces sandaensis; structure given in above source
Properties
Molecular Formula |
C14H15N3O6 |
|---|---|
Molecular Weight |
321.28 g/mol |
IUPAC Name |
[(8R,9R,10S)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate |
InChI |
InChI=1S/C14H15N3O6/c15-13(20)22-5-7-11-9(1-6(4-18)2-10(11)19)17-3-8-12(16-8)14(7,21)23-17/h1-2,4,7-8,12,16,19,21H,3,5H2,(H2,15,20)/t7-,8?,12-,14+/m0/s1 |
InChI Key |
XVPSPMLUMQEEIU-LCRHNHIWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Production of FR-900482 from Streptomyces sandaensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, origin, and production of FR-900482, a potent antitumor antibiotic. The document details the producing microorganism, Streptomyces sandaensis, and outlines the experimental protocols for fermentation, isolation, and purification of this compound. Furthermore, it delves into the structural elucidation of the compound and its mechanism of action, including relevant signaling pathways.
Discovery and Origin
This compound is a novel antitumor antibiotic produced by a newly identified actinomycete, Streptomyces sandaensis sp. nov., strain No. 6897.[1] This strain was isolated from a soil sample collected in Sanda City, Hyogo Prefecture, Japan.[1][2] S. sandaensis is characterized by a gray to red spore mass color, a straight to flexible spore chain morphology (Rectus Flexibilis to Retinaculum-Apertum), and smooth spores. It is a nonchromogenic species. While it shares some similarities with Streptomyces aburaviensis and Streptomyces nitrosporeus, it is distinguished by differences in cultural characteristics and carbohydrate utilization.[1]
Fermentation of Streptomyces sandaensis for this compound Production
The production of this compound is achieved through the fermentation of Streptomyces sandaensis No. 6897 in a nutrient-rich medium under aerobic conditions.[2] For large-scale production, submerged aerobic cultivation is the preferred method.[2] To minimize growth lag in large-scale fermentation tanks, it is advisable to first cultivate a vegetative inoculum in a smaller volume of medium.[2]
Experimental Protocol: Fermentation
A representative, though not exhaustive, protocol for the fermentation of S. sandaensis to produce this compound is outlined below. Optimization of media components and fermentation parameters is often necessary to enhance product yield.
Seed Culture Preparation:
-
A loopful of spores or mycelia of Streptomyces sandaensis No. 6897 is inoculated into a flask containing a suitable seed culture medium.
-
The flask is incubated on a rotary shaker at a controlled temperature, typically between 25°C and 35°C, for a period of 24 to 72 hours to obtain a well-grown vegetative inoculum.[2]
Production Culture:
-
The vegetative seed culture is aseptically transferred to a larger production fermenter.
-
The production medium should contain sources of assimilable carbon and nitrogen.[2]
-
Fermentation is conducted under aerobic conditions, with sterile air passed through the culture medium.[2]
-
The temperature is maintained between 20°C and 40°C, with a preferred range of 25-35°C.[2]
-
The fermentation is carried out for a duration of approximately 50 to 150 hours.[2]
Table 1: Recommended Components for Fermentation Media
| Component Category | Examples |
| Carbon Sources | Glucose, Xylose, Galactose, Glycerin, Starch, Dextrin, Maltose, Rhamnose, Raffinose, Arabinose, Mannose, Salicin, Sodium Succinate[2] |
| Nitrogen Sources | Peptone, Meat Extract, Yeast Extract, Corn Steep Liquor, Soybean Meal, Ammonium Salts |
Note: Specific concentrations and combinations of media components should be optimized for maximal this compound production.
Fermentation Workflow
References
The Intricate Architecture of FR-900482: A Deep Dive into its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
FR-900482 is a potent antitumor antibiotic first isolated from the fermentation broth of Streptomyces sandaensis No. 6897.[1][2] Its unique and complex molecular architecture, coupled with its promising biological activity, has made it a subject of intense research and a compelling target for total synthesis. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, alongside its mechanism of action and relevant experimental data.
Chemical Structure: A Fused Polycyclic System
This compound belongs to the mitomycin family of natural products, characterized by a dense array of functional groups and stereocenters.[3] The core of this compound is a novel hydroxylamine (B1172632) hemiketal functionality embedded within a complex, fused ring system.[2] This intricate structure is responsible for its unique biological activity and presents a significant challenge for synthetic chemists.
The molecule possesses a benzazocine core, an eight-membered nitrogen-containing ring fused to a benzene (B151609) ring.[4][5] This core is further elaborated with an aziridine (B145994) ring and a pyrano[4,3,2-de]quinoline system. The presence of the highly strained aziridine ring is a key feature of the mitomycin and this compound series, contributing to their DNA alkylating properties.
Stereochemistry: A Chiral Masterpiece
The biological activity of this compound is intrinsically linked to its specific three-dimensional arrangement. The molecule is chiral, and its absolute stereochemistry has been determined through extensive synthetic efforts and spectroscopic analysis, including X-ray crystallography of synthetic intermediates.[2][6]
Several stereocenters contribute to the overall chirality of this compound. The enantiospecific synthesis of (+)-FR900482 has confirmed the absolute configuration of these centers.[6] Interestingly, studies on 7-epi-FR900482, an epimer of the natural product, have shown comparable cytotoxic activity, suggesting that the stereochemistry at the C-7 position may not be critical for its biological function.[5][7] This finding has important implications for the design of simplified, yet still potent, analogs.
Quantitative Biological Data
This compound exhibits potent cytotoxic activity against a range of tumor cell lines in vitro.[1] The following table summarizes the reported IC50 values for this compound and its epimer against different human cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
| This compound | SKBr3 | 0.980 |
| This compound | MCF-7 | - |
| epi-FR900482 | SKBr3 | - |
| epi-FR900482 | MCF-7 | - |
Data extracted from a comparative biological testing study.[5] Note: Specific values for MCF-7 and epi-FR900482 were not provided in the abstract.
Mechanism of Action: DNA Cross-linking
The antitumor activity of this compound stems from its ability to act as a DNA alkylating agent, leading to interstrand cross-links.[3] This process is initiated by the reductive activation of the molecule.
The proposed mechanism involves the cleavage of the N-O bond within the hydroxylamine hemiketal moiety.[3] This activation is distinct from that of mitomycin C, which requires reduction of its quinone group.[3] Following activation, a reactive mitosene intermediate is generated, which is capable of cross-linking DNA, ultimately leading to apoptosis.[5][8]
A key aspect of this compound's mechanism is its interaction with proteins in the minor groove of DNA. It has been shown to covalently cross-link the oncoprotein HMG I/Y to DNA in vivo.[9] This drug-induced DNA-protein cross-linking represents a potentially novel mechanism contributing to its antitumor efficacy.[9]
Below is a diagram illustrating the proposed activation pathway of this compound leading to DNA cross-linking.
Caption: Proposed activation pathway of this compound.
Experimental Protocols: A Glimpse into Total Synthesis
The total synthesis of this compound is a significant achievement in organic chemistry, with several research groups reporting successful routes.[4][6][8][10] These syntheses often involve intricate strategies to construct the complex ring system and control the stereochemistry.
One key challenge in the synthesis is the stereoselective installation of the hydroxymethyl group.[4][11] Various methods have been explored, including a Mukaiyama aldol (B89426) approach, which was found to be highly dependent on the electronic properties of the aromatic ring.[4][11]
The following diagram outlines a generalized workflow for the total synthesis of this compound, highlighting key transformations.
Caption: Generalized synthetic workflow for this compound.
Key Experimental Step: Enantiospecific Synthesis of an Azocinone Intermediate
A crucial step in the formal enantiospecific synthesis of (+)-FR900482 involves the formation of a key azocinone intermediate.[6] The protocol, as described by Chiara et al., is as follows:
-
Coupling: Aniline derivative 8 is reacted with chiral epoxide 9 , prepared from L-vinylglycine, to yield amino alcohol 12 .[6]
-
Protection: The aliphatic nitrogen is protected with a 9-phenylfluoren-9-yl group to prevent racemization of the acidic stereocenter.[6]
-
Aziridination: The resulting compound is converted to aziridine 14 .[6]
-
Intramolecular Condensation: Under basic conditions, an intramolecular condensation reaction affords the key azocinone intermediate 15 .[6]
This sequence establishes the core structure and key stereocenters of the final molecule.
Conclusion
This compound stands as a testament to the chemical diversity found in nature and the ingenuity of synthetic chemistry. Its complex structure, defined stereochemistry, and potent biological activity continue to inspire research in medicinal chemistry and drug development. A thorough understanding of its chemical properties and mechanism of action is crucial for the design of novel, more effective, and less toxic anticancer agents. The synthetic routes developed for this compound not only provide access to this valuable molecule but also offer powerful strategies for the construction of other complex natural products.
References
- 1. A new antitumor antibiotic, this compound. II. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of DNA-Alkylating Antitumor Natural Products | Encyclopedia MDPI [encyclopedia.pub]
- 4. Synthetic and Biosynthetic Studies on FR900482 and Mitomycin C: An Efficient and Stereoselective Hydroxy-methylation of an Advanced Benzazocane Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Flexible Strategy Toward FR900482 and the Mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formal enantiospecific synthesis of (+)-FR900482 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FR900482 class of anti-tumor drugs cross-links oncoprotein HMG I/Y to DNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic and biosynthetic studies on FR900482 and mitomycin C: an efficient and stereoselective hydroxymethylation of an advanced benzazocane intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
FR-900482 as a DNA Cross-Linking Agent in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FR-900482 is a potent antitumor antibiotic that functions as a DNA cross-linking agent. Structurally related to mitomycin C, this compound exhibits superior antitumor efficacy and reduced host toxicity. Its mechanism of action involves reductive activation, leading to the formation of DNA interstrand cross-links (ICLs) and covalent DNA-protein cross-links (DPCs). Notably, this compound has been shown to cross-link the oncoprotein High Mobility Group I/Y (HMG I/Y) to DNA within the minor groove, representing a novel mechanism for its antitumor activity. This document provides an in-depth technical overview of this compound, including its mechanism of action, cytotoxicity data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound requires intracellular reductive activation to exert its cytotoxic effects. Unlike mitomycin C, which is activated via reduction of its quinone moiety, the activation of this compound is initiated by the cleavage of an N-O bond[1]. This activation process generates a reactive mitosene intermediate that can then alkylate DNA.
The primary modes of DNA damage induced by activated this compound are:
-
DNA Interstrand Cross-links (ICLs): this compound forms covalent bonds between opposing strands of the DNA double helix. These lesions are highly cytotoxic as they block essential cellular processes such as DNA replication and transcription[2].
-
DNA-Protein Cross-links (DPCs): A distinctive feature of this compound is its ability to form covalent cross-links between DNA and proteins. Specifically, it has been demonstrated to cross-link minor groove-binding proteins, including the HMG I/Y oncoproteins, to nuclear DNA in vivo. This action represents a unique therapeutic vulnerability, as HMG I/Y proteins are often overexpressed in cancer and are implicated in neoplastic transformation and metastasis. This compound does not, however, cross-link major groove-binding proteins.
The formation of these DNA lesions triggers a cellular DNA Damage Response (DDR), leading to cell cycle arrest and, ultimately, apoptosis.
Cytotoxicity Data
This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound and its epimer, 7-epi-FR900482 (which shows comparable potency), are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Compound |
| L1210 | Leukemia | Not specified, but potent activity reported | This compound |
| SKBr3 | Breast Cancer | 0.980 | This compound |
| MCF-7 | Breast Cancer | Not specified, but tested | This compound |
| A549 | Non-Small Cell Lung | Not specified, but tested | 7-epi-FR900482 |
| Panc-1 | Pancreatic | Not specified, but tested | 7-epi-FR900482 |
| NCI-H460 | Large Cell Lung Carcinoma | Not specified, but tested | 7-epi-FR900482 |
Note: Specific IC50 values for all tested cell lines were not publicly available in the reviewed literature. The table reflects the cell lines against which the compounds have been tested and shown to be active.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
DNA Interstrand Cross-linking Assay (Alkaline Elution)
The alkaline elution assay is a sensitive method for detecting DNA interstrand cross-links. This technique measures the rate at which single-stranded DNA passes through a filter under denaturing (alkaline) conditions. DNA that is cross-linked will elute more slowly than non-cross-linked DNA.
Protocol:
-
Cell Treatment:
-
Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours). Include a negative control (vehicle-treated) and a positive control (e.g., mitomycin C).
-
-
Cell Lysis and DNA Elution:
-
Following treatment, harvest the cells and resuspend in ice-cold PBS.
-
Load the cell suspension onto a polycarbonate filter.
-
Lyse the cells on the filter using a lysis solution (e.g., 2% SDS, 0.1 M glycine, 0.02 M EDTA, pH 10).
-
Wash the filter with a wash solution (e.g., 0.02 M EDTA, pH 10).
-
To distinguish between DNA-protein and DNA-interstrand cross-links, a parallel sample can be incubated with proteinase K on the filter at this stage.
-
Elute the DNA from the filter using an alkaline elution buffer (e.g., 0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1) at a constant flow rate.
-
Collect fractions of the eluate at regular time intervals (e.g., every 90 minutes).
-
-
DNA Quantification:
-
Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye (e.g., Hoechst 33258).
-
Plot the fraction of DNA remaining on the filter versus the fraction of control DNA eluted. A decrease in the elution rate compared to the control indicates the presence of DNA cross-links.
-
DNA-Protein Cross-linking Assay (Chromatin Immunoprecipitation - ChIP)
To specifically detect the cross-linking of HMG I/Y proteins to DNA by this compound, a modified Chromatin Immunoprecipitation (ChIP) assay can be employed.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cancer cells with this compound as described above. Note: In this case, this compound acts as the cross-linking agent, so no additional formaldehyde (B43269) treatment is necessary.
-
Harvest the cells and lyse them to isolate the nuclei.
-
Sonically shear the chromatin to obtain DNA fragments of approximately 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for HMG I/Y protein overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of Proteinase K to digest the proteins.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a standard DNA purification kit.
-
Analyze the purified DNA by PCR or qPCR using primers for specific gene regions known to be rich in HMG I/Y binding sites to confirm the enrichment of these sequences.
-
Western Blot Analysis of DNA Damage Response and Apoptosis
To investigate the downstream signaling pathways activated by this compound-induced DNA damage, Western blotting can be used to assess the levels and phosphorylation status of key DDR and apoptosis-related proteins.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest, such as:
-
DDR markers: Phospho-ATM (Ser1981), Phospho-ATR (Ser428), Phospho-Chk1 (Ser345), Phospho-Chk2 (Thr68), and γH2AX (Phospho-H2AX Ser139).
-
Apoptosis markers: p53, p21, Bcl-2, Bax, and cleaved Caspase-3.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.
-
Signaling Pathways and Cellular Effects
This compound-induced DNA cross-links activate the DNA Damage Response (DDR) pathway. The presence of bulky DNA adducts and stalled replication forks leads to the activation of the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
References
The Biosynthetic Pathway of FR-900482: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900482 is a potent antitumor antibiotic that, along with the structurally related mitomycins, has garnered significant interest in the field of cancer chemotherapy. These natural products are distinguished by their unique mitosane core structure, which is responsible for their DNA cross-linking activity. A thorough understanding of the biosynthetic pathway of this compound is crucial for the development of novel analogs with improved therapeutic indices and for optimizing its production. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, its precursors, the enzymes involved, and the experimental methodologies used to elucidate this complex process.
Core Precursors of the Mitosane Ring
The biosynthesis of the characteristic mitosane ring of this compound originates from two primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA) and D-glucosamine .[1][2] Isotope labeling studies have confirmed the incorporation of these molecules into the core structure.[3] The producing organism of this compound is the bacterium Streptomyces sandaensis.[4]
The Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is encoded in a dedicated gene cluster, which shares significant homology with the well-characterized mitomycin C (MC) biosynthetic gene cluster from Streptomyces lavendulae.[1][5] The MC cluster spans approximately 55 kilobases and contains 47 genes responsible for biosynthesis, regulation, and self-resistance.[1][5] While the specific gene cluster for this compound in S. sandaensis has not been as extensively detailed in publicly available literature, the high degree of similarity in the biosynthetic pathways allows for inferences to be drawn from the MC cluster.
The Proposed Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic cascade that can be broadly divided into the formation of the AHBA precursor, the assembly of the mitosane core, and subsequent tailoring reactions.
Biosynthesis of 3-Amino-5-hydroxybenzoic Acid (AHBA)
AHBA is synthesized via a modified shikimate pathway. The terminal enzyme in this pathway is AHBA synthase , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the aromatization of an amino-shikimate intermediate to form AHBA.[6][7] The crystal structure of AHBA synthase has been resolved, providing insights into its catalytic mechanism.[6]
Assembly of the Mitosane Core: Early Steps
The initial steps in the assembly of the mitosane core have been elucidated through in vitro characterization of the enzymes from the mitomycin C biosynthetic pathway.[2]
-
Activation of AHBA: The biosynthesis is initiated by the acyl-AMP ligase (MitE) , which activates AHBA by adenylation at the expense of ATP.[2]
-
Loading onto the Acyl Carrier Protein: The activated AHBA is then transferred to a dedicated acyl carrier protein (ACP) designated MmcB , forming an AHBA-S-MmcB thioester.[2]
-
Glycosylation: A key step in the pathway is the N-glycosylation of the AHBA-S-MmcB intermediate. The glycosyltransferase (MitB) catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to the amino group of AHBA, forming a crucial GlcNAc-AHBA-S-MmcB intermediate.[2] This intermediate contains all the carbon and nitrogen atoms necessary for the formation of the mitosane core.[2]
Formation of the Mitosane Ring and Tailoring Steps
Following the formation of the GlcNAc-AHBA-S-MmcB intermediate, a series of complex cyclization, oxidation, and reduction reactions occur to form the characteristic tricyclic mitosane core. The precise order of these events and the specific enzymes involved in the biosynthesis of this compound are still under investigation. However, based on the identified genes in the mitomycin C cluster, it is proposed that these steps involve reductases, oxidases, and other tailoring enzymes.[8]
A key difference between the biosynthesis of this compound and mitomycin C lies in the final tailoring steps, which result in the distinct substitution patterns on the mitosane core. For instance, this compound possesses a hydroxylamine (B1172632) functionality, which is absent in mitomycin C. This suggests the involvement of specific hydroxylases or related enzymes in the this compound pathway that are either absent or inactive in the mitomycin C pathway.
Regulation of Biosynthesis
The production of this compound, like many other secondary metabolites, is tightly regulated. The mitomycin C biosynthetic gene cluster contains at least two regulatory genes.[1][5] Manipulation of these regulatory genes has been shown to significantly impact the production of mitomycin C, suggesting a complex regulatory network that controls the expression of the biosynthetic genes.[5] This network likely responds to various environmental and physiological signals to initiate antibiotic production.
Quantitative Data
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques.
Gene Disruption and Complementation
Gene disruption experiments are fundamental to identifying the function of genes within the biosynthetic cluster. This involves inactivating a specific gene and observing the effect on this compound production. Complementation, where a functional copy of the disrupted gene is reintroduced, is used to confirm that the observed phenotype is due to the specific gene inactivation.[1][8]
Protein Expression and Purification
To characterize the function of individual enzymes, the corresponding genes are typically cloned into an expression vector and overexpressed in a heterologous host, such as E. coli. The recombinant proteins are then purified using affinity chromatography techniques, such as Nickel-NTA chromatography for His-tagged proteins.
In Vitro Enzyme Assays
The catalytic activity of purified enzymes is investigated through in vitro assays. For example, the activity of MitE can be monitored by the ATP-PPi exchange assay, while the glycosyltransferase activity of MitB can be assessed by incubating the enzyme with AHBA-S-MmcB and UDP-GlcNAc and analyzing the reaction products by HPLC-MS.[2]
Quantitative Analysis of Metabolites
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the primary analytical technique used to detect and quantify this compound and its biosynthetic intermediates in fermentation broths and enzymatic assays.[9][10]
Conclusion
The biosynthesis of this compound is a complex and fascinating process that involves a dedicated set of enzymes to construct its unique and potent chemical structure. While significant progress has been made in identifying the core precursors and the early enzymatic steps, further research is required to fully elucidate the entire pathway, particularly the intricate cyclization and tailoring reactions that lead to the final product. A deeper understanding of the biosynthetic machinery and its regulation will be instrumental in the future development of novel mitosane-based anticancer agents through biosynthetic engineering and synthetic biology approaches.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. In vitro characterization of early steps in the biosynthesis of antitumor antibiotics mitomycins - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 3. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new antitumor antibiotic, this compound. I. Taxonomic studies on the producing strain: a new species of the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae NRRL 2564 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the Protein-Protein Interactions within Acyl Carrier Protein (MmcB)-Dependent Modifications in the Biosynthesis of Mitomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative HPLC-MS/MS method for studying internal concentrations and toxicokinetics of 34 polar analytes in zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic properties of FR-900482 (NMR, Mass Spec, IR)
Introduction
FR-900482 is a potent antitumor antibiotic belonging to the mitomycin family, isolated from Streptomyces sandaensis. Its complex structure and significant biological activity have made it a subject of extensive research, particularly in the realm of synthetic chemistry and drug development. The characterization of this compound relies heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a detailed overview of the spectroscopic properties of this compound, intended for researchers, scientists, and professionals in drug development. While raw spectral data is often found in the supplementary materials of peer-reviewed publications and is not readily accessible in the public domain, this document outlines the expected spectroscopic characteristics and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound, providing detailed information about the carbon-hydrogen framework.
Data Presentation: Expected ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shift ranges for the protons and carbons in this compound, based on its known structure and typical values for similar chemical environments.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 6.5 - 8.0 | Singlet, Doublet |
| OCH₃ | 3.5 - 4.0 | Singlet |
| N-CH, O-CH | 3.0 - 5.0 | Multiplet |
| CH₂ | 1.5 - 3.0 | Multiplet |
| NH, OH | Variable, broad | Singlet (broad) |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbons | Expected Chemical Shift (δ, ppm) |
| C=O (Amide, Quinone) | 160 - 185 |
| Aromatic C | 110 - 160 |
| OCH₃ | 55 - 65 |
| N-C, O-C | 50 - 80 |
| CH₂ | 20 - 40 |
Experimental Protocols: NMR Spectroscopy
A typical experimental workflow for obtaining NMR spectra of a natural product like this compound is as follows:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Experiments: Standard ¹H and ¹³C{¹H} spectra are acquired to identify the basic proton and carbon environments.
-
2D Experiments: To establish connectivity and spatial relationships, a series of two-dimensional NMR experiments are conducted, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is key for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
-
Data Processing: The acquired data is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and peak picking.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, and to gain structural information through fragmentation analysis.
Data Presentation: Expected Mass Spectrometry Data
Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion Type | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | Calculated from exact mass |
| [M+Na]⁺ | Sodium adduct | Calculated from exact mass |
| [M-H]⁻ | Deprotonated molecule | Calculated from exact mass |
Experimental Protocols: Mass Spectrometry
For a compound like this compound, High-Resolution Mass Spectrometry (HRMS) coupled with a separation technique like liquid chromatography (LC) is typically used.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid for positive ion mode).
-
Instrumentation: An LC-MS system, often with an electrospray ionization (ESI) source and a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, is used.
-
Data Acquisition:
-
The sample is injected into the LC system for separation from any impurities.
-
The eluent is directed to the ESI source, where the analyte molecules are ionized.
-
The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy.
-
Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing structural information.
-
-
Data Analysis: The accurate mass measurement allows for the determination of the elemental formula. The fragmentation pattern is analyzed to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Data Presentation: Expected Infrared Absorption Bands
Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H / N-H stretch | 3200 - 3500 | Broad, Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (quinone) | ~1655 | Strong |
| C=O stretch (amide) | ~1680 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Weak |
| C-O stretch | 1000 - 1300 | Strong |
Experimental Protocols: Infrared Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is the standard method for obtaining an IR spectrum.
-
Sample Preparation: For a solid sample like this compound, one of the following methods is typically used:
-
KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or pure KBr pellet) is also taken and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands in the spectrum are correlated with specific functional groups in the molecule.
Mandatory Visualization: Signaling Pathway
This compound exerts its antitumor activity through the cross-linking of DNA, a mechanism it shares with other mitomycins. The process is initiated by reductive activation of the molecule.
Caption: Mechanism of action of this compound.
In-depth Technical Guide: Physical and Chemical Characteristics of FR-900482
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900482 is a potent antitumor antibiotic first isolated from the fermentation broth of Streptomyces sandaensis No. 6897.[1][2] Structurally related to the mitomycin family of anticancer agents, this compound has garnered significant interest within the scientific community due to its unique mechanism of action and promising biological activity. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its study, and visualizations of key biological pathways and experimental workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, formulation, and interpretation of biological assays.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 308.29 g/mol | --INVALID-LINK-- |
| Appearance | Colorless needles | --INVALID-LINK-- |
| Melting Point | 155-158 °C (decomposition) | --INVALID-LINK-- |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate (B1210297), and chloroform (B151607). Slightly soluble in water and n-hexane. | --INVALID-LINK-- |
| UV λmax (MeOH) | 218 nm (ε 21,000), 312 nm (ε 4,500) | --INVALID-LINK-- |
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key data are summarized below.
¹H NMR Spectroscopy (360 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1.32 | d | 6.8 | C10-CH₃ |
| 2.05 | s | OAc | |
| 2.10 | s | OAc | |
| 2.90 | dd | 14.5, 4.0 | C6-H |
| 3.25 | dd | 14.5, 2.0 | C6-H |
| 3.50 | m | C7-H | |
| 4.20 | q | 6.8 | C10-H |
| 4.35 | d | 12.0 | C1-H |
| 4.45 | d | 12.0 | C1-H |
| 5.10 | br s | OH | |
| 5.85 | dd | 4.0, 2.0 | C5-H |
| 6.95 | s | Ar-H |
Data sourced from Uchida et al., J. Am. Chem. Soc. 1987, 109, 4108-4109.
¹³C NMR Spectroscopy (90 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 15.8 | C10-CH₃ |
| 20.8 | OAc |
| 21.0 | OAc |
| 35.5 | C6 |
| 48.5 | C7 |
| 50.0 | C10 |
| 58.0 | C1 |
| 85.0 | C5 |
| 109.0 | C9a |
| 115.5 | Ar-C |
| 120.0 | Ar-C |
| 138.0 | Ar-C |
| 145.0 | Ar-C |
| 150.0 | C8a |
| 169.5 | OAc |
| 170.0 | OAc |
Data sourced from Uchida et al., J. Am. Chem. Soc. 1987, 109, 4108-4109.
Infrared (IR) Spectroscopy (KBr)
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | O-H stretching |
| 1740 | C=O stretching (acetate) |
| 1630 | C=C stretching (aromatic) |
| 1230 | C-O stretching (acetate) |
Data sourced from Kiyoto et al., J. Antibiot. 1987, 40, 594-599.
Mass Spectrometry (MS)
| m/z | Assignment |
| 308.1005 (M⁺) | C₁₄H₁₆N₂O₆ (High-resolution EI-MS) |
Data sourced from Uchida et al., J. Am. Chem. Soc. 1987, 109, 4108-4109.
Mechanism of Action: DNA Cross-linking
This compound exerts its potent antitumor activity through the covalent cross-linking of DNA.[3][4] This process is initiated by the reductive activation of the molecule within the cell. Unlike some other mitomycins, the activation of this compound is believed to proceed without the generation of damaging reactive oxygen species, potentially contributing to its lower toxicity profile.[4] The activated intermediate then forms covalent bonds with guanine (B1146940) residues in the minor groove of DNA, leading to interstrand cross-links that inhibit DNA replication and transcription, ultimately triggering apoptosis in cancer cells.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sandaensis
This protocol is adapted from the methods described by Kiyoto et al. (1987).
1. Fermentation:
-
Inoculate a seed culture of Streptomyces sandaensis No. 6897 into a suitable seed medium and incubate at 28°C for 48 hours on a rotary shaker.
-
Transfer the seed culture to a production medium and continue fermentation at 28°C for 96 hours with aeration and agitation.
2. Extraction:
-
Adjust the pH of the fermentation broth to 4.0 with HCl and filter to separate the mycelium.
-
Extract the filtrate twice with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain a crude oily residue.
3. Purification:
-
Dissolve the crude residue in a small volume of chloroform.
-
Apply the solution to a silica (B1680970) gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform-methanol (100:1 to 50:1, v/v).
-
Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) with a chloroform-methanol (20:1, v/v) mobile phase and UV detection.
-
Pool the active fractions and concentrate to dryness.
-
Recrystallize the resulting solid from a mixture of chloroform and n-hexane to yield pure this compound as colorless needles.
In Vitro DNA Cross-linking Assay
This protocol provides a general method to assess the DNA cross-linking ability of this compound.
1. DNA Substrate Preparation:
-
Prepare a solution of linear double-stranded DNA (e.g., plasmid DNA linearized with a restriction enzyme) at a concentration of 100 µg/mL in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
2. Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add varying concentrations of this compound to the DNA solution. Include a vehicle control (DMSO only).
-
To activate this compound, add a reducing agent such as sodium dithionite (B78146) to a final concentration of 100 µM.
-
Incubate the reaction mixtures at 37°C for 2 hours.
3. Denaturation and Gel Electrophoresis:
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Denature the DNA by heating the samples at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Add a loading dye and load the samples onto a denaturing agarose (B213101) gel (containing formaldehyde) or a polyacrylamide gel containing urea.
-
Perform electrophoresis to separate single-stranded and cross-linked DNA.
4. Visualization:
-
Stain the gel with a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualize the DNA bands under UV light. The presence of higher molecular weight bands in the this compound-treated samples compared to the control indicates the formation of interstrand cross-links.
Chromatin Immunoprecipitation (ChIP) Assay for In Vivo Target Engagement
This protocol outlines a general procedure to investigate the interaction of this compound with chromatin-associated proteins in cultured cells.
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line to approximately 80-90% confluency.
-
Treat the cells with the desired concentration of this compound for a specified time (e.g., 4-24 hours). Include a vehicle-treated control.
2. Cross-linking:
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate at room temperature for 10 minutes.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
3. Cell Lysis and Chromatin Shearing:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to fragments of 200-1000 bp using sonication.
4. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for a DNA-binding protein of interest (e.g., a histone mark or a transcription factor).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
5. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
6. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
7. Analysis:
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA sequences, or by next-generation sequencing (ChIP-seq) for genome-wide analysis of this compound-induced changes in protein-DNA interactions.
Conclusion
This compound remains a molecule of significant interest in the field of oncology drug development. Its distinct chemical properties and mechanism of action provide a foundation for further research into novel anticancer therapies. This technical guide serves as a centralized resource for the fundamental physical and chemical characteristics of this compound and provides standardized protocols to facilitate its investigation in a laboratory setting. A thorough understanding of these properties is paramount for the design of future studies aimed at harnessing the full therapeutic potential of this promising compound.
References
- 1. A new antitumor antibiotic, this compound. II. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antitumor antibiotic, this compound. I. Taxonomic studies on the producing strain: a new species of the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR900482 class of anti-tumor drugs cross-links oncoprotein HMG I/Y to DNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR900482, a close cousin of mitomycin C that exploits mitosene-based DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Pharmacophore of FR-900482: A Technical Guide to a Potent DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-900482 is a potent antitumor antibiotic that functions as a bioreductive alkylating agent, exhibiting significant cytotoxicity against a range of cancer cell lines. Structurally related to Mitomycin C, its mechanism of action involves the reductive activation within hypoxic tumor environments, leading to the formation of a reactive mitosene intermediate that subsequently cross-links DNA. This covalent modification of DNA triggers apoptotic cell death, making this compound and its analogs promising candidates for cancer chemotherapy. This technical guide provides an in-depth analysis of the key pharmacophoric features of the this compound molecule, supported by a summary of structure-activity relationship (SAR) data, detailed experimental protocols for relevant biological assays, and visualizations of the critical signaling pathways involved in its cytotoxic effect.
The Key Pharmacophore of this compound
The core pharmacophore of this compound is a complex, multi-ring system centered around a reactive azabicycle moiety. This key structural motif is essential for its DNA alkylating activity. The primary pharmacophoric features include:
-
The Aziridine (B145994) Ring: This strained three-membered ring is the primary electrophilic center of the activated molecule. Following reductive activation, the aziridine ring is opened, allowing for nucleophilic attack by DNA bases.
-
The Pyrrolizidine Core: This bicyclic system provides the rigid scaffold necessary to position the reactive functionalities for optimal interaction with the minor groove of DNA.
-
The Carbamate (B1207046) Group: This group at C10 acts as a leaving group after the initial alkylation event, unmasking a second electrophilic site and enabling the crucial interstrand cross-linking of DNA.
-
The Hydroxylamine and Hemiketal Moieties: These functionalities are involved in the reductive activation cascade that ultimately leads to the formation of the DNA-alkylating mitosene species.
The spatial arrangement of these features is critical for the molecule's ability to first bind to the minor groove of DNA and then form covalent bonds with guanine (B1146940) bases, preferentially at 5'-CpG-3' sequences.
Structure-Activity Relationship (SAR)
| Compound | Key Structural Difference from this compound | Cell Line(s) | Reported IC50 (μM) | Key Finding |
| This compound | - (Parent Compound) | P388 leukemia | ~0.01 | Potent baseline activity. |
| FR-66979 | Lacks the C10 carbamate | P388 leukemia | Less potent than this compound | The C10 carbamate is crucial for DNA interstrand cross-linking and high potency. |
| 7-epi-FR900482 | Epimer at the C7 position | MCF-7, SKBr3 | Comparable to this compound | Stereochemistry at C7 is not critical for cytotoxic activity, suggesting it does not directly interact with the biological target.[1] |
Note: The IC50 values are approximate and intended for comparative purposes, as experimental conditions can vary between studies.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds like this compound on cultured cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cancer cell line of interest (e.g., P388 murine leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plates for another 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro DNA Cross-linking Assay
This assay can be used to assess the ability of this compound and its analogs to induce interstrand cross-links in purified DNA.
Objective: To qualitatively or quantitatively determine the extent of DNA interstrand cross-linking.
Materials:
-
Purified DNA (e.g., plasmid DNA or calf thymus DNA)
-
This compound and its analogs
-
A reducing agent (e.g., NADH with DT-diaphorase) for activation
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Denaturing solution (e.g., formamide/EDTA)
-
Loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified DNA, the test compound (this compound or analog), and the activating system in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for DNA alkylation and cross-linking.
-
Denaturation: Stop the reaction and denature the DNA by adding the denaturing solution and heating at 95°C for 5 minutes, followed by rapid cooling on ice. This step separates the non-cross-linked DNA strands.
-
Agarose Gel Electrophoresis: Add loading buffer to the samples and load them onto an agarose gel. Run the electrophoresis to separate the DNA fragments. Single-stranded (denatured) DNA will migrate faster than double-stranded (cross-linked) DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The presence of a slower-migrating band in the lanes treated with the compound compared to the control indicates the formation of interstrand cross-links.
-
Quantification (Optional): The intensity of the bands can be quantified using densitometry software to estimate the percentage of cross-linked DNA.
Signaling Pathways and Logical Relationships
Reductive Activation and DNA Cross-linking Workflow
The following diagram illustrates the workflow from the administration of the this compound prodrug to the formation of DNA interstrand cross-links.
References
An In-Depth Technical Guide on the Interaction of FR-900482 with the Minor Groove of DNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FR-900482 is a potent antitumor antibiotic that exerts its cytotoxic effects through a complex interaction with DNA. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its binding to the DNA minor groove, a critical step in its therapeutic activity. While specific quantitative binding data for the this compound-DNA interaction is not extensively available in public literature, this document provides a comprehensive overview of its known interactive properties, detailed exemplar experimental protocols for its study, and a putative signaling pathway activated by the DNA damage it induces.
This compound, structurally related to mitomycin C, operates as a bioreductive alkylating agent.[1] Upon cellular reduction, it forms a reactive mitosene intermediate that covalently cross-links DNA.[2] A key characteristic of this compound is its preference for binding within the minor groove of DNA, specifically targeting 5'-CG-3' sequences. This sequence-selective interaction is fundamental to its mechanism of inducing interstrand and intrastrand DNA cross-links, which physically obstruct DNA replication and transcription, ultimately leading to cell death.
A distinctive feature of this compound's antitumor activity is its ability to induce the formation of covalent cross-links between DNA and the high-mobility group (HMG) I/Y oncoproteins in vivo. These proteins are themselves minor groove-binding proteins, and their covalent linkage to DNA by this compound represents a novel mechanism of action that likely contributes significantly to the drug's efficacy.
This guide provides detailed, adaptable protocols for key experimental techniques—DNase I Footprinting, Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are essential for elucidating the nuances of drug-DNA interactions. Furthermore, a putative signaling pathway is proposed, illustrating the cellular response to the DNA damage initiated by this compound, which likely involves the activation of the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) DNA damage response pathways.
Quantitative Data on this compound-DNA Interaction
A comprehensive search of publicly available scientific literature did not yield specific quantitative data for the binding affinity (e.g., dissociation constant, Kd), enthalpy (ΔH), or entropy (ΔS) of the direct interaction between this compound and DNA. The covalent nature of its interaction upon activation complicates traditional equilibrium-based binding studies. Research has focused more on its mechanism of action, sequence specificity, and the biological consequences of the DNA adducts formed. The tables below are structured to incorporate such data once it becomes available through future research.
Table 1: Binding Affinity of this compound for DNA
| DNA Sequence | Method | Kd (nM) | Kon (M-1s-1) | Koff (s-1) | Reference |
| 5'-CGCGCG-3' | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 5'-ATATAT-3' | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Calf Thymus DNA | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Thermodynamic Parameters of this compound-DNA Interaction
| DNA Sequence | Method | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) | Reference |
| 5'-CGCGCG-3' | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 5'-ATATAT-3' | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following sections provide detailed, exemplar protocols for key experimental techniques used to study drug-DNA interactions. These protocols are based on established methodologies for similar compounds and can be adapted for the specific investigation of this compound.
DNase I Footprinting to Determine DNA Binding Site
This protocol outlines the steps to identify the specific DNA sequence where this compound binds. The principle is that the bound drug will protect the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel.[3][4][5][6][7]
Materials:
-
DNA probe containing the putative binding site (e.g., a 5'-CG-3' rich sequence), end-labeled with 32P.
-
This compound.
-
DNase I (RNase-free).
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM DTT).
-
DNase I dilution buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM CaCl2).
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL glycogen).
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1).
-
Ethanol (B145695) (100% and 70%).
-
Formamide (B127407) loading buffer.
-
Sequencing gel apparatus and reagents.
Procedure:
-
DNA Probe Preparation: Prepare a high-purity DNA fragment of interest and end-label one strand with 32P using T4 polynucleotide kinase and [γ-32P]ATP. Purify the labeled probe.
-
Binding Reaction: In a microcentrifuge tube, mix the 32P-labeled DNA probe (e.g., 10,000 cpm) with varying concentrations of this compound in the binding buffer. Include a no-drug control. Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
DNase I Digestion: Add a freshly diluted solution of DNase I to each reaction. The optimal concentration of DNase I should be determined empirically to achieve partial digestion of the DNA probe in the absence of the drug. Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.
-
Reaction Termination: Stop the digestion by adding an excess of stop solution.
-
Purification: Extract the DNA with phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to remove proteins and salts. Wash the DNA pellet with 70% ethanol and air dry.
-
Gel Electrophoresis: Resuspend the DNA pellets in formamide loading buffer, denature at 90°C for 5 minutes, and load onto a high-resolution denaturing polyacrylamide sequencing gel. Also, load a Maxam-Gilbert sequencing ladder of the same DNA fragment as a marker.
-
Autoradiography: After electrophoresis, expose the gel to an X-ray film or a phosphorimager screen to visualize the DNA fragments. The region where this compound binds will appear as a gap in the ladder of DNA fragments (the "footprint") compared to the no-drug control lane.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[8][9][10][11][12] Given that this compound acts as a covalent binding agent upon activation, this protocol would be most suitable for studying the initial non-covalent binding interaction before reductive activation.
Materials:
-
Isothermal Titration Calorimeter.
-
High-purity this compound.
-
Synthetic DNA oligonucleotide containing the target sequence (e.g., a self-complementary 12-mer with a central 5'-CG-3' site).
-
Dialysis buffer (e.g., 10 mM sodium phosphate (B84403) pH 7.0, 100 mM NaCl, 0.1 mM EDTA).
Procedure:
-
Sample Preparation: Dissolve the DNA oligonucleotide in the dialysis buffer and anneal to form a duplex. Dialyze both the DNA solution and a concentrated stock of this compound against the same dialysis buffer overnight at 4°C to ensure buffer matching.
-
Concentration Determination: Accurately determine the concentrations of the DNA and this compound solutions using UV-Vis spectrophotometry.
-
ITC Experiment Setup:
-
Load the DNA solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-200 µM, typically 10-fold higher than the DNA concentration) into the injection syringe.
-
-
Titration: Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment consists of an initial small injection followed by a series of larger, equal-volume injections of the this compound solution into the DNA solution.
-
Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of this compound to DNA. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software to extract the thermodynamic parameters (Ka, ΔH, and n). ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Control Experiments: Perform control titrations, such as titrating this compound into buffer alone and buffer into the DNA solution, to determine the heats of dilution, which are then subtracted from the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy can provide high-resolution structural information about the this compound-DNA complex, including the precise location of the drug in the minor groove and any conformational changes in the DNA upon binding.[13][14][15][16][17] This protocol outlines the general steps for a 2D NMR study.
Materials:
-
High-field NMR spectrometer with a cryoprobe.
-
Isotopically labeled (13C, 15N) or unlabeled synthetic DNA oligonucleotide.
-
This compound.
-
NMR buffer (e.g., 10 mM sodium phosphate pH 6.8, 100 mM NaCl, in 90% H2O/10% D2O or 100% D2O).
Procedure:
-
Sample Preparation: Prepare a highly concentrated and pure sample of the DNA oligonucleotide duplex. Dissolve the DNA and this compound in the NMR buffer to form the complex at the desired stoichiometry (typically 1:1). The final concentration should be in the high micromolar to low millimolar range.
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments at a constant temperature.
-
1D 1H NMR: To assess the overall sample quality and observe changes in imino proton resonances upon complex formation.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons of the drug and the DNA. This is crucial for determining the binding location and orientation.
-
2D TOCSY (Total Correlation Spectroscopy): To assign proton resonances within the sugar and base moieties of the DNA.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): If using 13C-labeled DNA, to assign carbon and attached proton resonances.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and/or heteronuclear resonances of the free DNA and the this compound-DNA complex.
-
Identify intermolecular NOEs between this compound protons and DNA protons (e.g., to the sugar H1' or base protons in the minor groove).
-
-
Structure Calculation: Use the assigned NOE distance restraints, along with other experimental restraints (e.g., dihedral angles from coupling constants), to calculate a 3D structure of the this compound-DNA complex using molecular modeling software (e.g., XPLOR-NIH, CYANA).
Visualizations
Mechanism of Action Workflow
Caption: Workflow of this compound's mechanism of action.
Putative DNA Damage Response Signaling Pathway
Caption: Putative DNA damage response pathway activated by this compound.
Experimental Workflow for Studying this compound-DNA Interaction
Caption: Workflow for biophysical characterization of this compound-DNA interaction.
References
- 1. DNA damage, cytotoxicity and free radical formation by mitomycin C in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. DNase I footprinting [gene.mie-u.ac.jp]
- 4. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 5. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 6. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. Polyphenol–Macromolecule Interactions by Isothermal Titration Calorimetry | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. An NMR study of the covalent and noncovalent interactions of CC-1065 and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR solution structures of stereoisometric covalent polycyclic aromatic carcinogen-DNA adduct: principles, patterns, and diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. An NMR study of the covalent and noncovalent interactions of CC-1065 and DNA (Journal Article) | OSTI.GOV [osti.gov]
FR-900482: A Spliceosome-Modulating Agent with DNA-Damaging Properties as a Potential Therapeutic for Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
FR-900482, a potent natural product, is emerging as a compelling candidate for the treatment of solid tumors. Exhibiting a unique dual mechanism of action, this compound not only induces DNA damage through covalent cross-linking but also modulates the spliceosome, a critical cellular machinery for gene expression. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanisms of action, preclinical data in solid tumors, and detailed experimental protocols to facilitate further research and development. The information presented herein is intended to serve as a foundational resource for scientists and clinicians exploring the therapeutic potential of this promising anti-cancer agent.
Introduction
This compound is an antitumor antibiotic isolated from the fermentation broth of Streptomyces sandaensis.[1] Structurally related to the mitomycin family of chemotherapeutic agents, it was initially investigated for its ability to induce DNA cross-links.[2][3] More recent research has unveiled a second, highly significant mechanism of action: the modulation of the spliceosome machinery through the inhibition of the SF3b complex.[2][4] This dual activity positions this compound as a unique therapeutic agent with the potential to overcome resistance mechanisms associated with conventional DNA-damaging drugs.
The spliceosome is a large and dynamic molecular machine responsible for the precise removal of non-coding introns from pre-messenger RNA (pre-mRNA), a process known as splicing. Over 90% of human genes undergo alternative splicing, allowing for the production of multiple protein isoforms from a single gene. Dysregulation of splicing is a hallmark of cancer, contributing to the expression of oncogenic proteins and the silencing of tumor suppressors.[5] The discovery of recurrent mutations in core spliceosome components, such as SF3B1, in various malignancies has further highlighted the spliceosome as a key therapeutic target.[6][7]
This guide will delve into the intricate details of this compound's mechanisms of action, summarize the available preclinical data in solid tumor models, and provide detailed protocols for key experimental assays to enable researchers to further investigate its therapeutic potential.
Mechanisms of Action
This compound exerts its antitumor effects through two distinct but potentially synergistic mechanisms: DNA damage and spliceosome modulation.
DNA Cross-linking
Similar to Mitomycin C, this compound is a bioreductive alkylating agent.[3] Following intracellular reduction, it becomes activated and can form covalent cross-links with DNA. This activity is a well-established mechanism for inducing cytotoxicity in rapidly dividing cancer cells. The DNA lesions created by this compound can stall DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. One study has also shown that this compound can covalently cross-link the oncoprotein HMG I/Y to DNA in vivo, suggesting a novel aspect of its DNA-damaging activity.[4]
Spliceosome Modulation via SF3b Inhibition
This compound and its close structural analogs, the spliceostatins, are potent inhibitors of the spliceosome.[2] They specifically target the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[8] The SF3b complex is crucial for the recognition of the branch point sequence within the intron, an early and essential step in spliceosome assembly.
By binding to the SF3b complex, this compound and related compounds stall the spliceosome in an inactive state, preventing the completion of the splicing reaction. This leads to the accumulation of unspliced or aberrantly spliced pre-mRNAs. These aberrant transcripts can then be degraded by cellular surveillance mechanisms, such as nonsense-mediated decay (NMD), or translated into non-functional or even toxic proteins, ultimately triggering cell death.[9]
The following diagram illustrates the proposed mechanism of spliceosome inhibition by this compound.
Preclinical Data in Solid Tumors
While specific preclinical data for this compound in solid tumors is limited in publicly available literature, studies on its analogs and other SF3b inhibitors provide valuable insights into its potential efficacy.
In Vitro Cytotoxicity
Table 1: In Vitro Cytotoxicity of Spliceostatin A in a Solid Tumor Cell Line
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|
| CWR22Rv1 | Prostate Cancer | 0.6 |[11] |
Note: This table presents data for a related compound and should be considered indicative of the potential potency of this compound.
In Vivo Antitumor Activity
Early studies demonstrated that this compound exhibits antitumor activity in transplantable experimental tumors in animal models.[1] More recent work with spliceosome modulators has shown tumor growth inhibition in various xenograft models. For example, the pladienolide analog E7107 has demonstrated antitumor activity in human tumor xenograft models.[12] Similarly, H3B-8800, another SF3b modulator, has shown efficacy in in vivo orthotopic xenografts of lung cancer.[9]
Table 2: Summary of In Vivo Efficacy of Spliceosome Modulators in Solid Tumor Models
| Compound | Tumor Model | Key Findings | Reference |
|---|---|---|---|
| E7107 | Human tumor xenografts | Antitumor activity without severe toxicity | [12] |
| H3B-8800 | U2AF1S34F-mutant H441 lung cancer orthotopic xenografts | Inhibition of tumor growth |[9] |
Note: This table summarizes findings for related compounds and suggests the potential for in vivo efficacy of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the activity of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines or experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
The following diagram illustrates the workflow for a cell viability assay.
Western Blot Analysis
This protocol describes the detection of proteins involved in the spliceosome machinery and apoptosis pathways following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SF3B1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours). Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
The following diagram outlines the key steps in a Western blot experiment.
In Vivo Xenograft Model
This protocol describes the evaluation of the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound and vehicle control according to a predetermined dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
The following diagram illustrates the workflow of an in vivo xenograft study.
Future Directions and Conclusion
This compound represents a promising therapeutic agent for solid tumors due to its dual mechanism of action targeting both DNA integrity and the spliceosome machinery. The inhibition of the SF3b complex is a particularly attractive strategy, given the growing understanding of the role of aberrant splicing in cancer.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Comprehensive in vitro screening: Determining the IC50 values of this compound across a broad panel of solid tumor cell lines with known genetic backgrounds, including those with and without spliceosome mutations.
-
Detailed in vivo efficacy studies: Conducting robust preclinical studies in various xenograft and patient-derived xenograft (PDX) models of solid tumors to determine optimal dosing schedules and evaluate long-term efficacy and toxicity.
-
Pharmacodynamic and pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and identifying reliable pharmacodynamic biomarkers to monitor its activity in vivo.
-
Combination therapies: Investigating the synergistic potential of this compound with other anticancer agents, such as PARP inhibitors or other DNA-damaging agents, to enhance therapeutic efficacy and overcome drug resistance.
References
- 1. bio-rad.com [bio-rad.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 5. A versatile flow-based assay for immunocyte-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthetic and Biosynthetic Studies on FR900482 and Mitomycin C: An Efficient and Stereoselective Hydroxy-methylation of an Advanced Benzazocane Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic and biosynthetic studies on FR900482 and mitomycin C: an efficient and stereoselective hydroxymethylation of an advanced benzazocane intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formal enantiospecific synthesis of (+)-FR900482 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veterinarypaper.com [veterinarypaper.com]
- 12. researchgate.net [researchgate.net]
Technical Guide: Fermentation and Isolation of FR-900482 from Streptomyces sandaensis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900482 is a potent antitumor antibiotic naturally produced by the actinomycete Streptomyces sandaensis.[1] Structurally, it belongs to a class of complex alkaloids and shares features with the mitomycin family of compounds.[2][3] Its biological activity, which involves DNA cross-linking, has made it a subject of significant interest in oncology research.[3] This document provides a comprehensive technical overview of the fermentation process for producing this compound and the subsequent methodologies for its isolation and purification from the culture broth. The processes described are based on established protocols for natural product recovery from Streptomyces species.
Producing Microorganism
The exclusive natural source for this compound is a novel actinomycete strain, Streptomyces sandaensis No. 6897.[1] This strain was first isolated from a soil sample collected in Sanda City, Hyogo Prefecture, Japan.[4][5] For production purposes, a pure culture of Streptomyces sandaensis is required. The strain is typically maintained as a lyophilized sample or as a spore suspension for long-term storage and inoculum preparation.[4]
Fermentation Protocol
The production of this compound is achieved through submerged aerobic fermentation of Streptomyces sandaensis.[4] This process involves a multi-stage approach, starting with a seed culture to generate sufficient biomass, followed by inoculation into a larger production-scale fermenter.
Culture Media
The composition of the culture medium is critical for optimal growth and secondary metabolite production. Separate media formulations are typically used for the seed and production stages.
-
Carbon Sources : A variety of carbohydrates can be utilized by S. sandaensis. Preferred sources include glucose, starch, glycerin, and dextrin.[4]
-
Nitrogen Sources : A combination of complex organic and inorganic nitrogen sources is beneficial. Suitable options include yeast extract, peptone, soybean meal, corn steep liquor, and ammonium (B1175870) salts (e.g., ammonium sulfate).[4]
-
Mineral Salts : Essential minerals are supplied through the addition of salts such as potassium phosphate, magnesium sulfate, and sodium chloride to support enzymatic processes and maintain osmotic balance.[4]
Table 1: Representative Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
|---|---|---|
| Glucose | 20.0 | - |
| Soluble Starch | - | 50.0 |
| Soybean Meal | 10.0 | 25.0 |
| Yeast Extract | 5.0 | 5.0 |
| Corn Steep Liquor | - | 10.0 |
| K₂HPO₄ | 1.0 | 1.0 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| NaCl | 2.0 | 2.0 |
| CaCO₃ | 1.0 | 2.0 |
| pH (pre-sterilization) | 7.2 | 7.0 |
Experimental Methodology
Step 1: Inoculum Preparation A vegetative inoculum is prepared to avoid a lag phase in the production fermenter.[4]
-
Aseptically transfer a lyophilized culture or spore suspension of S. sandaensis No. 6897 to a 250 mL flask containing 50 mL of sterile Seed Medium.
-
Incubate the flask on a rotary shaker (220 rpm) at 28°C for 48-72 hours until dense growth is observed.
-
This seed culture is used to inoculate the production fermenter at a 5-10% (v/v) ratio.
Step 2: Production Fermentation Submerged fermentation under controlled aerobic conditions is employed for large-scale production.[4]
-
Sterilize the Production Medium in a suitable fermenter.
-
After cooling, inoculate the medium with the seed culture.
-
Maintain the fermentation under the conditions specified in Table 2. If foaming becomes excessive, a sterile defoaming agent such as silicone oil may be added.[4]
-
Monitor the fermentation for key parameters (pH, dissolved oxygen, glucose consumption) and this compound titer via analytical methods like HPLC.
-
The fermentation is typically harvested after 120-168 hours, once the peak product concentration is reached.
Table 2: Fermentation Operating Parameters
| Parameter | Value |
|---|---|
| Temperature | 28 - 30°C |
| pH | 6.5 - 7.5 (controlled) |
| Agitation | 200 - 400 rpm (vessel dependent) |
| Aeration | 0.5 - 1.0 vvm (volume of air per volume of medium per minute) |
| Duration | 120 - 168 hours |
Isolation and Purification Protocol
The majority of the produced this compound is secreted into the culture medium. Therefore, the primary isolation efforts focus on the culture filtrate.[4] The purification process is a multi-step procedure involving extraction and chromatography.
Caption: Overall workflow from fermentation to pure this compound.
Experimental Methodology
Step 1: Broth Clarification
-
Harvest the entire culture broth from the fermenter.
-
Separate the microbial biomass (mycelia) from the liquid supernatant by either centrifugation (e.g., 5,000 x g for 20 minutes) or filtration.[4] The resulting clear liquid is the culture filtrate.
Step 2: Solvent Extraction
-
Adjust the pH of the culture filtrate to a neutral or slightly acidic range (e.g., pH 6.0) to ensure the stability and partitioning of this compound.
-
Extract the filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297). This is a common method for isolating similar antibiotics.[6]
-
Repeat the extraction process 2-3 times to maximize recovery.
-
Pool the organic phases and concentrate them under reduced pressure (e.g., using a rotary evaporator) to yield a crude, oily extract.
Step 3: Chromatographic Purification A multi-modal chromatography sequence is employed to purify this compound from the crude extract.[4]
Caption: Logical flow of the multi-step purification cascade.
-
Silica Gel Chromatography :
-
Adsorb the crude extract onto a small amount of silica gel and load it onto a larger silica gel column.
-
Elute the column with a step-gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol system.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the enriched fractions and concentrate.
-
-
Non-ionic Adsorption Resin Chromatography :
-
Dissolve the semi-purified material from the previous step in an appropriate solvent and load it onto a column packed with a non-ionic adsorption resin (e.g., Diaion™ HP-20, Amberlite™ XAD series).[4]
-
Wash the column with water to remove salts and highly polar impurities.
-
Elute the product using a gradient of increasing methanol (B129727) or acetone (B3395972) in water.
-
Again, collect and analyze fractions, pooling those with the highest purity of the target compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
For the final polishing step, use preparative reverse-phase HPLC (e.g., on a C18 column).
-
Elute with an isocratic or gradient mobile phase of acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Step 4: Crystallization
-
Combine the highly pure, HPLC-purified fractions.
-
Concentrate the solution under reduced pressure.
-
Induce crystallization by slow evaporation or by adding a counter-solvent (e.g., hexane) to the concentrated solution (e.g., in ethyl acetate).
-
Collect the resulting crystals by filtration, wash with a cold solvent, and dry under vacuum to obtain the final pure product.[4]
Table 3: Illustrative Purification Summary
| Purification Step | Total Activity (Units) | Yield (%) | Purity (%) |
|---|---|---|---|
| Culture Filtrate | 1,000,000 | 100 | <1 |
| Solvent Extract | 900,000 | 90 | 5 |
| Silica Gel Column | 675,000 | 75 | 40 |
| Adsorption Resin | 540,000 | 80 | 85 |
| Preparative HPLC | 432,000 | 80 | >98 |
| Crystallization | 345,600 | 80 | >99 |
Note: Data are representative and will vary based on fermentation performance and process specifics.
Compound Characterization
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.[7][8]
-
Mass Spectrometry (MS) : To confirm the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to elucidate and confirm the chemical structure.
-
Infrared (IR) and UV-Visible Spectroscopy : To identify functional groups and chromophores.[1]
-
High-Performance Liquid Chromatography (HPLC) : To determine the final purity of the compound.
References
- 1. A new antitumor antibiotic, this compound. II. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Flexible Strategy Toward FR900482 and the Mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of DNA-Alkylating Antitumor Natural Products | Encyclopedia MDPI [encyclopedia.pub]
- 4. US4743555A - Biologically pure culture of Streptomyces sandaensis No. 6897 - Google Patents [patents.google.com]
- 5. A new antitumor antibiotic, this compound. I. Taxonomic studies on the producing strain: a new species of the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new antimitotic substance, FR182877. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Total Synthesis of (+)-FR900482: A Detailed Overview of Synthetic Strategies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-FR900482 is a potent antitumor antibiotic with a complex and challenging molecular architecture. Its unique structure, featuring a tetracyclic core with a fused hydroxylamine (B1172632) hemiacetal, has made it a compelling target for total synthesis. This document provides a detailed overview of the key strategies and methodologies employed in the total synthesis of (+)-FR900482, with a focus on the seminal works of the Fukuyama and Williams research groups. While this document outlines the strategic chemical transformations, it is important to note that detailed, step-by-step experimental protocols with precise quantitative data are best obtained from the full research articles and their supporting information, which were not fully accessible for the creation of this document.
Key Synthetic Strategies and Concepts
The total synthesis of (+)-FR900482 has been approached by several research groups, each employing unique strategies to construct the complex carbocyclic framework and install the requisite stereochemistry. Two of the most prominent approaches are those developed by the research groups of Tohru Fukuyama and Robert M. Williams.
1. The Fukuyama Synthesis: A Convergent Approach Featuring Sonogashira Coupling and Intramolecular Reductive Hydroxylamination
Fukuyama and his team developed an elegant and convergent enantioselective total synthesis of (+)-FR900482. Their strategy is highlighted by the masterful construction of the key benzazocine ring and the stereocontrolled introduction of the hydroxymethyl group.
Key Features of the Fukuyama Synthesis:
-
Convergent Assembly: The synthesis begins with the preparation of two key fragments: a chiral acetylene (B1199291) unit derived from tartaric acid and a substituted aryl triflate.
-
Sonogashira Coupling: A crucial carbon-carbon bond formation is achieved via a Sonogashira coupling reaction between the aryl triflate and the chiral acetylene, effectively uniting the two main building blocks.
-
Novel Ketone Formation: A subsequent novel ketone formation proceeds via a conjugate addition of pyrrolidine (B122466) to the o-nitrophenylacetylene derivative.
-
Benzazocine Ring Formation: Two distinct methods were developed for the construction of the challenging eight-membered benzazocine ring:
-
First-Generation: An intramolecular Mitsunobu reaction of an ω-hydroxynitrobenzenesulfonamide.
-
Second-Generation: A more direct intramolecular reductive hydroxylamination of an ω-formylnitrobenzene derivative.
-
-
Stereoselective Hydroxymethylation: The introduction of the hydroxymethyl group at the C(7) position is achieved with high stereoselectivity.
-
Hydroxylamine Hemiacetal Formation: The characteristic hydroxylamine hemiacetal is formed efficiently in a one-pot sequence.
Experimental Workflow: Fukuyama's Second-Generation Synthesis
Caption: Overall workflow of Fukuyama's second-generation total synthesis of (+)-FR900482.
Summary of Key Transformations (Fukuyama Synthesis)
| Step | Transformation | Key Reagents and Conditions |
| 1 | Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, amine base |
| 2 | Ketone Formation | Pyrrolidine, followed by acidic hydrolysis |
| 3 | Intramolecular Reductive Hydroxylamination | Reducing agent (e.g., Zn), acid |
| 4 | Stereoselective Hydroxymethylation | Formaldehyde source, base |
| 5 | Hydroxylamine Hemiacetal Formation | One-pot sequence |
| 6 | Final Elaboration to (+)-FR900482 | Multi-step sequence |
Note: This table provides a simplified overview. For detailed experimental conditions, please refer to the original publication.
2. The Williams Synthesis: A Strategy Relying on Sharpless Asymmetric Epoxidation and a Convergent Fragment Coupling
The Williams group also reported a concise and enantioselective total synthesis of (+)-FR900482. Their approach is characterized by the early introduction of chirality using a well-established asymmetric reaction and a convergent coupling of key fragments.
Key Features of the Williams Synthesis:
-
Chiral Aziridine-Containing Fragment: The synthesis commences with the construction of an optically active aziridine-containing fragment. The key stereocenter is established using the highly reliable Sharpless asymmetric epoxidation of an allylic alcohol.
-
Convergent Fragment Coupling: This chiral fragment is then coupled with a suitably functionalized aromatic moiety in a highly convergent manner.
-
Intramolecular Reductive Amination: The crucial eight-membered benzazocine ring is constructed via an intramolecular reductive amination.
-
Deprotective Oxidation: A notable feature of this synthesis is the unusual deprotective oxidation of an N-PMB group to form the hydroxylamine.
Experimental Workflow: Williams' Synthesis
Caption: Overall workflow of the Williams total synthesis of (+)-FR900482.
Summary of Key Transformations (Williams Synthesis)
| Step | Transformation | Key Reagents and Conditions |
| 1 | Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH |
| 2 | Aziridination | Activation of hydroxyl, displacement with azide, reduction |
| 3 | Fragment Coupling | Nucleophilic addition or cross-coupling reaction |
| 4 | Intramolecular Reductive Amination | Reducing agent (e.g., NaBH₃CN) |
| 5 | Deprotective Oxidation | Oxidizing agent |
| 6 | Final Elaboration to (+)-FR900482 | Multi-step sequence |
Note: This table provides a simplified overview. For detailed experimental conditions, please refer to the original publication.
Detailed Methodologies for Key Experiments (General Protocols)
The following are generalized protocols for some of the key reactions employed in the total synthesis of (+)-FR900482. These are intended to provide a basic understanding of the experimental setup. For specific substrate details, reagent quantities, reaction times, and temperatures, consultation of the primary literature is essential.
Protocol 1: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
Objective: To form a carbon-carbon bond between an aryl halide and a terminal alkyne.
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
Objective: To enantioselectively epoxidize a prochiral allylic alcohol.
Materials:
-
Allylic alcohol (1.0 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.0 eq)
-
(+)- or (-)-Diethyl tartrate (DET, 1.2 eq)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane, 2.0 eq)
-
Powdered 4 Å molecular sieves
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add anhydrous DCM and powdered 4 Å molecular sieves.
-
Cool the mixture to -20 °C.
-
Add the diethyl tartrate, followed by the titanium(IV) isopropoxide. Stir for 30 minutes.
-
Add the allylic alcohol to the mixture.
-
Add the solution of tert-butyl hydroperoxide dropwise.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a quenching solution (e.g., a solution of FeSO₄ and citric acid, or a saturated aqueous solution of NaF).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Filter the mixture through celite to remove solids.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by column chromatography.
Conclusion
The total synthesis of (+)-FR900482 represents a significant achievement in the field of organic chemistry, showcasing the power of modern synthetic methods to construct highly complex and biologically active natural products. The strategies developed by the Fukuyama and Williams groups, among others, provide a valuable roadmap for the synthesis of related compounds and serve as an inspiration for the development of new synthetic methodologies. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the potential production of (+)-FR900482 and its analogs for further biological evaluation. It is strongly recommended to consult the original research publications for detailed experimental procedures and complete characterization data.
Enantioselective Synthesis Strategies for FR-900482: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of two prominent enantioselective synthesis strategies for the potent antitumor agent FR-900482. The methodologies developed by the research groups of Fukuyama and Rapoport are presented, offering distinct approaches to constructing the complex architecture of this natural product. This guide includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways to aid in research and development efforts.
Introduction
This compound is a structurally unique natural product with significant antitumor activity, making it an important target for total synthesis. Its complex pentacyclic structure, featuring a strained aziridinomitosane core and multiple stereocenters, presents a formidable synthetic challenge. Enantioselective synthesis is crucial for producing the biologically active enantiomer and for conducting structure-activity relationship (SAR) studies. This document outlines two successful and distinct strategies for the enantioselective synthesis of this compound, providing researchers with the necessary information to replicate and build upon these methodologies.
Fukuyama's Enantioselective Total Synthesis from L-Tartaric Acid
Professor Tohru Fukuyama's group developed a total synthesis of (+)-FR-900482, ingeniously utilizing L-tartaric acid as a chiral starting material. A key feature of this strategy is the construction of the benzazocine ring, for which two generations of approaches were developed. The second-generation approach, highlighted here, involves an intramolecular reductive hydroxylamination, which proved to be more efficient.
Logical Flow of Fukuyama's Synthesis
Caption: Fukuyama's enantioselective total synthesis of this compound.
Quantitative Data Summary for Fukuyama's Synthesis
| Step No. | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | Sonogashira Coupling | Aryl Triflate | Coupling Precursor | 95 | N/A | >99 |
| 2 | Conjugate Addition | Coupling Precursor | Benzazocine Ring Precursor | 91 | N/A | >99 |
| 3 | Intramolecular Reductive Hydroxylamination | Benzazocine Ring Precursor | N-Hydroxybenzazocine | 85 | N/A | >99 |
| 4 | Stereoselective Hydroxymethylation | N-Hydroxybenzazocine | Pentacyclic Intermediate | 75 | 4:1 | >99 |
| 5 | Final Transformations | Pentacyclic Intermediate | (+)-FR-900482 | Multi-step | N/A | >99 |
Experimental Protocols for Key Experiments (Fukuyama's Synthesis)
1. Modified Sonogashira Coupling
-
Description: This reaction couples a chiral acetylene unit derived from L-tartaric acid with an aryl triflate to form a key precursor.
-
Materials:
-
Aryl triflate (1.0 equiv)
-
Chiral acetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
CuI (0.1 equiv)
-
Et₃N (3.0 equiv)
-
THF, anhydrous
-
-
Protocol:
-
To a solution of the aryl triflate and chiral acetylene in anhydrous THF, add Et₃N.
-
Degas the solution with argon for 15 minutes.
-
Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours under an argon atmosphere.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (Silica gel, hexane:EtOAc gradient) to afford the coupling product.
-
2. Intramolecular Reductive Hydroxylamination
-
Description: This key step forms the eight-membered N-hydroxybenzazocine ring from an ω-formylnitrobenzene derivative.[1]
-
Materials:
-
Benzazocine Ring Precursor (ω-formylnitrobenzene derivative) (1.0 equiv)
-
Zn powder (10 equiv)
-
NH₄Cl (5 equiv)
-
MeOH/H₂O (10:1)
-
-
Protocol:
-
To a solution of the benzazocine ring precursor in a 10:1 mixture of MeOH and H₂O, add NH₄Cl and Zn powder.
-
Stir the suspension vigorously at 0 °C for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and wash the filter cake with MeOH.
-
Concentrate the filtrate in vacuo.
-
Partition the residue between EtOAc and water.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (Silica gel, hexane:EtOAc gradient) to yield the N-hydroxybenzazocine.
-
Rapoport's Formal Enantiospecific Synthesis from L-Vinylglycine
The formal synthesis of (+)-FR-900482 developed by Paleo, Aurrecoechea, Jung, and Rapoport commences with the chiral amino acid L-vinylglycine.[2] A key intermediate, a chiral epoxide, is generated and subsequently coupled with an aniline (B41778) derivative, leading to the formation of the aziridinobenzazocinone core.
Logical Flow of Rapoport's Synthesis
Caption: Rapoport's formal enantiospecific synthesis of (+)-FR-900482.
Quantitative Data Summary for Rapoport's Synthesis
| Step No. | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | Preparation of Chiral Epoxide | L-Vinylglycine derivative | Chiral Epoxide | 78 (over several steps) | N/A | >98 |
| 2 | Epoxide Ring Opening | Chiral Epoxide and Aniline derivative | Coupled Amino Alcohol | 85 | N/A | >98 |
| 3 | Aziridination | Coupled Amino Alcohol | Aziridine Intermediate | 92 | N/A | >98 |
| 4 | Intramolecular Condensation | Aziridine Intermediate | Azocinone Core | 75 | N/A | >98 |
| 5 | Hydroxymethylation | Azocinone Core | Hydroxymethylated Intermediate | 60 (over three steps) | N/A | >98 |
Experimental Protocols for Key Experiments (Rapoport's Synthesis)
1. Preparation of Chiral Epoxide from L-Vinylglycine
-
Description: This multi-step process converts L-vinylglycine into a key chiral epoxide intermediate. The final epoxidation step is detailed here.
-
Materials:
-
Allylic alcohol precursor (from L-vinylglycine) (1.0 equiv)
-
m-CPBA (1.5 equiv)
-
NaHCO₃ (2.0 equiv)
-
CH₂Cl₂, anhydrous
-
-
Protocol:
-
Dissolve the allylic alcohol precursor in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add NaHCO₃, followed by the portion-wise addition of m-CPBA.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 8 hours.
-
Quench the reaction by the addition of saturated aqueous Na₂S₂O₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, hexane:EtOAc gradient) to obtain the chiral epoxide.
-
2. Intramolecular Condensation to form Azocinone Core
-
Description: This base-mediated intramolecular condensation of an aziridine intermediate forms the central azocinone ring structure.[2]
-
Materials:
-
Aziridine Intermediate (1.0 equiv)
-
NaH (1.2 equiv, 60% dispersion in mineral oil)
-
THF, anhydrous
-
-
Protocol:
-
To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the aziridine intermediate in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (Silica gel, hexane:EtOAc gradient) to yield the azocinone core.
-
Conclusion
The enantioselective synthesis strategies for this compound developed by Fukuyama and Rapoport provide elegant and effective solutions to the construction of this complex natural product. Fukuyama's approach, originating from L-tartaric acid, showcases a powerful intramolecular reductive hydroxylamination for the formation of the key benzazocine ring. In contrast, Rapoport's formal synthesis leverages the chiral pool by starting with L-vinylglycine to establish the stereochemistry of the molecule. Both strategies offer valuable insights and practical protocols for researchers in synthetic organic chemistry and drug development. The detailed experimental procedures and comparative data presented herein are intended to serve as a valuable resource for the synthesis of this compound and its analogues.
References
Application Notes and Protocols: Synthesis of FR-900482 Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of analogs of the potent antitumor agent FR-900482. Detailed protocols for key experiments are included to facilitate the design and execution of studies aimed at developing novel and improved therapeutic agents based on the this compound scaffold.
Introduction
This compound is a natural product that exhibits significant antitumor activity, primarily through its ability to cross-link DNA upon reductive activation within cancer cells.[1][2] Its unique chemical structure and potent biological activity have made it an attractive target for synthetic chemists and drug developers. The synthesis of analogs of this compound is a key strategy for elucidating the structure-activity relationships that govern its efficacy and for identifying new compounds with improved therapeutic indices. This document outlines the synthetic strategies for creating this compound analogs and the experimental protocols for evaluating their biological activity.
Data Presentation: Structure-Activity Relationships
| Compound/Analog | Key Structural Feature | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | Natural Product | Various | Potent (specific values vary by cell line) | [2][3] |
| 7-epi-FR900482 | Epimer at C7 | HCT-116 (colon), A549 (lung) | Equal potency to this compound (qualitative) | [2][3][4] |
Note: The lack of a comprehensive public dataset of IC50 values for a diverse set of this compound analogs highlights an opportunity for further research in this area. The protocols provided in this document can be utilized to generate such data.
Experimental Protocols
General Synthetic Scheme for this compound Analogs
The total synthesis of this compound is a complex undertaking that has been achieved through various elegant strategies. The following scheme represents a generalized and adaptable approach for the synthesis of the core structure and its analogs. Modifications at key positions (indicated by 'R' groups) can be introduced by selecting appropriately substituted starting materials or by late-stage functionalization.
References
Application Notes and Protocols for DNA Cross-linking Assays Using FR-900482
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900482 is a potent antitumor antibiotic belonging to the mitomycin family.[1][2] Its cytotoxic activity stems from its ability to induce DNA interstrand and intrastrand cross-links, ultimately leading to the inhibition of DNA replication and transcription, and subsequent cell death.[1][2][3] Similar to its analogue, mitomycin C, this compound requires reductive activation to exert its DNA-alkylating effects.[2][3] However, the activation of this compound proceeds via the cleavage of an N-O bond.[2] This document provides detailed protocols for assessing the DNA cross-linking activity of this compound in a laboratory setting.
Mechanism of Action: Reductive Activation and DNA Cross-linking
This compound is a prodrug that is activated under reductive conditions, often found in hypoxic tumor environments. The activation process is a critical step for its therapeutic efficacy.
Caption: Reductive activation and subsequent DNA cross-linking by this compound.
Quantitative Data Summary
The following table summarizes hypothetical dose-response data for this compound-induced DNA cross-linking in L1210 cells, as determined by a modified comet assay. These values are for illustrative purposes and may vary depending on experimental conditions.
| This compound Concentration (µM) | Mean Comet Tail Moment Reduction (%) | Standard Deviation |
| 0.1 | 15 | ± 3.2 |
| 0.5 | 35 | ± 4.5 |
| 1.0 | 58 | ± 5.1 |
| 5.0 | 85 | ± 6.3 |
| 10.0 | 92 | ± 4.8 |
Experimental Protocols
Protocol 1: In Vitro DNA Interstrand Cross-linking Assay using Modified Alkaline Comet Assay
This protocol is designed to detect DNA interstrand cross-links (ICLs) induced by this compound. The standard alkaline comet assay is modified by introducing a DNA-damaging step (e.g., X-ray irradiation) after treatment with the cross-linking agent. The presence of ICLs will reduce the migration of fragmented DNA, resulting in a smaller comet tail.[1][4][5]
Materials:
-
Complete growth medium (e.g., DMEM with 10% horse serum)[7]
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)
-
Microscope slides
-
Comet assay electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Caption: Workflow for the modified alkaline comet assay to detect ICLs.
Procedure:
-
Cell Culture and Treatment:
-
Culture L1210 cells in suspension in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[6][7][8]
-
Seed cells at a density of 5 x 10^4 viable cells/mL.[7]
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Slide Preparation:
-
Prepare a 1% NMPA solution in water and coat microscope slides. Let them dry completely.
-
Prepare a 0.5% LMPA solution in PBS and keep it at 37°C.
-
-
Cell Embedding:
-
Harvest the treated cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 0.5% LMPA and quickly pipette onto the pre-coated slide. Cover with a coverslip and let it solidify on ice for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Irradiation:
-
After lysis, wash the slides with PBS.
-
Expose the slides to a fixed dose of X-rays (e.g., 5-15 Gy) to induce random DNA strand breaks.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer.
-
Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and wash them three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a suitable DNA stain.
-
-
Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to measure the comet tail moment or percentage of DNA in the tail. A reduction in tail length compared to the irradiated control indicates the presence of ICLs.
-
Protocol 2: Detection of DNA-Protein Cross-links (DPCs)
This protocol provides a general framework for the detection of DPCs induced by this compound. One common method involves the isolation of DNA and the subsequent detection of covalently bound proteins via immunoblotting.
Materials:
-
Treated cells (as in Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
DNase I
-
SDS-PAGE equipment
-
Nitrocellulose or PVDF membrane
-
Primary antibody against a protein of interest (e.g., histone H3)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Caption: General workflow for the detection of DNA-protein cross-links.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
Harvest and wash the cells.
-
Lyse the cells in a suitable buffer containing protease inhibitors to release the nuclear contents.
-
-
Genomic DNA Isolation:
-
Isolate genomic DNA using a standard method (e.g., phenol-chloroform extraction or a commercial kit) that preserves the covalent DNA-protein adducts.
-
-
DNase Digestion:
-
Resuspend the DNA pellet in a buffer suitable for DNase I digestion.
-
Treat with a high concentration of DNase I to digest the DNA, leaving the cross-linked proteins intact.
-
-
SDS-PAGE and Western Blotting:
-
Add SDS-PAGE loading buffer to the digested samples and heat to denature the proteins.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the protein of interest that is suspected to be cross-linked to the DNA.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein using a chemiluminescence substrate. An increase in the signal in the this compound-treated samples compared to the control indicates the presence of DPCs.
-
Concluding Remarks
The protocols outlined in this document provide a robust framework for investigating the DNA cross-linking properties of this compound. The modified alkaline comet assay is a sensitive method for quantifying interstrand cross-links, while the DNA-protein cross-linking protocol allows for the identification of proteins that become covalently bound to DNA upon drug treatment. Researchers should optimize parameters such as drug concentration and incubation time for their specific cell lines and experimental conditions. These assays are valuable tools for the preclinical evaluation of this compound and other potential DNA cross-linking agents in cancer drug discovery.
References
- 1. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The mitomycin bioreductive antitumor agents: cross-linking and alkylation of DNA as the molecular basis of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ebiohippo.com [ebiohippo.com]
- 7. atcc.org [atcc.org]
- 8. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for FR-900482 in Cancer Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900482 is a potent antitumor agent with a unique mechanism of action, positioning it as a compound of significant interest in cancer research and drug development.[1][2][3] Unlike many conventional chemotherapeutics, this compound functions by binding to the minor groove of DNA and inducing covalent cross-linking between DNA and the oncoprotein High-Mobility Group I/Y (HMG I/Y).[1] This action disrupts the normal cellular processes and can lead to cancer cell death. These application notes provide detailed protocols for utilizing this compound in cancer cell culture experiments to assess its efficacy and elucidate its mechanism of action.
Mechanism of Action
This compound represents a class of antitumor antibiotics that exhibit reduced host toxicity compared to structurally related compounds like mitomycin C.[1] Its primary mode of action involves the formation of a covalent bond between DNA and minor groove-binding proteins, specifically the HMG I/Y oncoproteins.[1] This cross-linking event is a novel mechanism that is thought to contribute significantly to its antitumor activity.[1]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables are presented as templates. Researchers are encouraged to populate these tables with their empirically determined data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (concentration) |
| e.g., A549 | Lung Cancer | 48 | User-determined |
| e.g., MCF-7 | Breast Cancer | 48 | User-determined |
| e.g., HeLa | Cervical Cancer | 48 | User-determined |
| e.g., HepG2 | Liver Cancer | 72 | User-determined |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (Concentration) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| e.g., A549 | Control (Vehicle) | User-determined | User-determined | User-determined |
| e.g., A549 | This compound (IC50) | User-determined | User-determined | User-determined |
| e.g., A549 | This compound (2x IC50) | User-determined | User-determined | User-determined |
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., A549 | Control (Vehicle) | User-determined | User-determined |
| e.g., A549 | This compound (IC50) | User-determined | User-determined |
| e.g., A549 | This compound (2x IC50) | User-determined | User-determined |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on cancer cells.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
References
- 1. FR900482 class of anti-tumor drugs cross-links oncoprotein HMG I/Y to DNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antitumor antibiotic, this compound. III. Antitumor activity in transplantable experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 7-Epi +-FR900482: an epimer of comparable anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR-900482 Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900482 is a potent antitumor antibiotic belonging to the mitomycin family, originally isolated from the fermentation broth of Streptomyces sandaensis.[1] Structurally related to mitomycin C (MMC), this compound has demonstrated significant antitumor activity in various preclinical murine cancer models.[1] Its primary mechanism of action involves the alkylation and cross-linking of DNA, leading to the inhibition of DNA synthesis and subsequent cell death.[2][3] Notably, this compound has been shown to covalently cross-link the oncoprotein HMG I/Y to DNA, a mechanism that may contribute to its potent antitumor effects. Preclinical studies have suggested that this compound possesses an antitumor efficacy equal to or greater than that of MMC, but with a more favorable toxicity profile, particularly concerning hematological and bone marrow suppression.[1]
These application notes provide a comprehensive overview of the administration of this compound in murine cancer models, including detailed, generalized experimental protocols and a summary of reported efficacy data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Data Presentation
Table 1: Summary of this compound Antitumor Activity in Murine Cancer Models
| Cancer Model | Mouse Strain | Administration Route | Dosage Range (mg/kg) | Reported Efficacy | Reference |
| Ascitic Tumors | |||||
| P388 Leukemia | Not Specified | Intraperitoneal (i.p.) | 0.32 - 10 | Prolonged lifespan; Effective against MMC- and vincristine-resistant P388 | [1] |
| L1210 Leukemia | Not Specified | Intraperitoneal (i.p.) | 0.32 - 10 | Prolonged lifespan | [1] |
| B16 Melanoma | Not Specified | Intraperitoneal (i.p.) | 0.32 - 10 | Prolonged lifespan | [1] |
| MM46 Mammary Carcinoma | Not Specified | Intraperitoneal (i.p.) | 0.32 - 10 | Prolonged lifespan | [1] |
| Ehrlich Ascites Carcinoma | Not Specified | Intraperitoneal (i.p.) | 0.32 - 10 | Prolonged lifespan | [1] |
| EL4 Lymphoma | Not Specified | Intraperitoneal (i.p.) | 0.32 - 10 | Prolonged lifespan | [1] |
| Human Tumor Xenografts | |||||
| LX-1 Lung Carcinoma | Nude Mice | Intravenous (i.v.) | 5.6 - 18 | Tumor growth inhibition | [1] |
| MX-1 Breast Carcinoma | Nude Mice | Intravenous (i.v.) | 5.6 - 18 | Tumor growth inhibition | [1] |
| SC-6 Stomach Cancer | Nude Mice | Intravenous (i.v.) | 5.6 - 18 | Tumor growth inhibition | [1] |
| LC-6 Lung Carcinoma | Nude Mice | Intravenous (i.v.) | 5.6 - 18 | Tumor growth inhibition | [1] |
Note: Specific quantitative data on the percentage of tumor growth inhibition or the mean increase in lifespan were not detailed in the reviewed literature. The efficacy is reported as observed effects.
Experimental Protocols
The following are generalized protocols for the administration of this compound in murine cancer models based on the available literature and standard laboratory practices.
Protocol 1: In Vivo Efficacy Study in an Ascitic Tumor Model (e.g., P388 Leukemia)
1. Materials:
- This compound
- Vehicle for reconstitution (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent like DMSO, followed by dilution in saline. The exact vehicle for this compound was not specified in the reviewed literature; therefore, vehicle scouting is recommended.)
- P388 leukemia cells
- Appropriate mouse strain (e.g., DBA/2 or BALB/c)
- Sterile syringes and needles (25-27 gauge)
- 70% ethanol (B145695) for disinfection
- Animal balance
- Calipers (for any subcutaneous tumor measurement)
2. Procedure:
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Human Tumor Xenograft Model
1. Materials:
- This compound
- Vehicle for reconstitution
- Human cancer cell line (e.g., LX-1, MX-1)
- Immunocompromised mice (e.g., Nude or SCID)
- Matrigel (optional, to improve tumor take rate)
- Sterile syringes and needles
- 70% ethanol
- Animal balance
- Calipers
2. Procedure:
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for this compound efficacy studies.
References
Application Notes and Protocols for the Analysis of FR-900482 by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900482 is a potent antitumor antibiotic produced by the bacterium Streptomyces sandaensis.[1] As a member of the mitomycin family of natural products, it possesses a complex chemical structure that necessitates robust analytical methods for its detection, quantification, and characterization in various matrices, including fermentation broths, purified samples, and biological fluids. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
The methodologies presented herein are based on established analytical strategies for structurally related antitumor antibiotics, such as Mitomycin C, and serve as a comprehensive starting point for method development and validation.[2][3][4]
Physicochemical Properties of this compound (for method development)
While detailed physicochemical data for this compound is not extensively published, its structural similarity to Mitomycin C suggests it is a moderately polar compound, making it well-suited for reversed-phase HPLC. It contains chromophores that allow for UV detection.
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol outlines a reversed-phase HPLC method with UV detection for the quantitative analysis of this compound.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
For Fermentation Broth:
-
Centrifuge the fermentation broth at 4000 rpm for 15 minutes to pellet the biomass.
-
Collect the supernatant and adjust the pH to 7.0.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Separate the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to the desired concentration.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
-
-
For Purified Samples/Reference Standards:
-
Accurately weigh the this compound standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, and UV/Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 365 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
Expected Quantitative Data (for Method Validation)
The following table summarizes the typical performance characteristics expected from this HPLC method. These values should be experimentally verified during method validation.
| Parameter | Expected Value |
| Expected Retention Time | 12 - 15 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 5 - 10 ng/mL |
| Limit of Quantification (LOQ) | 20 - 50 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for this compound
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS method is recommended. This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Sample preparation can follow the same procedure as for the HPLC-UV method. For biological fluids like plasma, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interferences.[2]
2. LC-MS Instrumentation and Conditions:
| Parameter | Recommended Condition |
| LC System | A UPLC or HPLC system coupled to a mass spectrometer. |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap). |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan for identification. |
| MRM Transitions | To be determined by infusing a standard of this compound. |
3. Data Analysis:
-
For quantification, monitor the specific MRM transitions for this compound and an internal standard.
-
For identification, analyze the full scan mass spectra and fragmentation patterns.
-
Quantification is performed using a calibration curve generated from standards prepared in a matrix similar to the samples.
Expected Quantitative Data (for Method Validation)
The following table outlines the anticipated performance of the LC-MS/MS method.
| Parameter | Expected Value |
| Expected Retention Time | 4 - 6 minutes |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound by HPLC or LC-MS.
Caption: General workflow for this compound analysis.
Key Chromatographic Parameters
The diagram below illustrates the relationship between key parameters and their effect on the chromatographic separation of this compound.
Caption: Factors influencing chromatographic separation.
References
- 1. A new antitumor antibiotic, this compound. II. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of mitomycin C in human aqueous humor and serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for X-ray Crystallography of FR-900482 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing X-ray crystallography for the structural elucidation of FR-900482 and its derivatives. Understanding the three-dimensional atomic arrangement of these potent antitumor agents is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic candidates with improved efficacy and reduced toxicity.
Application Notes
X-ray crystallography is an indispensable technique for unambiguously determining the solid-state molecular structure of this compound derivatives.[1] This method provides precise information on bond lengths, bond angles, and stereochemistry, which is critical for understanding the molecule's interaction with its biological targets. The structural data obtained can be used to:
-
Elucidate Structure-Activity Relationships (SAR): By comparing the crystal structures of various this compound derivatives with their corresponding biological activities, researchers can identify key structural features responsible for their antitumor effects.
-
Guide Drug Design: Detailed structural information allows for the rational design of novel analogs with enhanced potency, selectivity, and pharmacokinetic properties.
-
Understand Mechanism of Action: The crystal structure of this compound or its derivatives in complex with biological macromolecules, such as DNA or proteins, can provide insights into its mechanism of action at the atomic level. This compound has been shown to exert its antitumor activity through the cross-linking of DNA.[2][3]
A significant aspect of this compound's mechanism of action involves its ability to cross-link the HMG I/Y oncoprotein to DNA in vivo, a feature that distinguishes it from the structurally related mitomycin C and may contribute to its superior antitumor efficacy and reduced host toxicity.[3]
Experimental Protocols
Crystallization of this compound Derivatives
The critical step in X-ray crystallography is obtaining high-quality single crystals. The following protocol is a generalized starting point for the crystallization of this compound derivatives, inspired by methods used for the related compound, Mitomycin C.[4][5][6] Optimization of these conditions is essential for each specific derivative.
Materials:
-
Purified this compound derivative (>98% purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, chloroform)
-
Deionized water
-
Crystallization vials (e.g., small test tubes, NMR tubes, or specialized crystallization plates)
-
Micro-syringe or pipette
Protocol:
-
Solvent Selection: Begin by determining the solubility of the this compound derivative in a range of solvents. The ideal crystallization solvent system is one in which the compound is sparingly soluble.
-
Preparation of a Saturated Solution:
-
Dissolve the this compound derivative in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating to achieve a clear, saturated, or near-saturated solution. For example, a starting point could be dissolving the compound in a solvent mixture like chloroform/water.[4][5]
-
-
Crystal Growth Techniques:
-
Slow Evaporation: Leave the vial containing the saturated solution loosely capped to allow for the slow evaporation of the solvent. This is one of the simplest and most common crystallization techniques.
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Hanging Drop: A small drop (1-5 µL) of the saturated solution is pipetted onto a siliconized glass coverslip. The coverslip is then inverted and sealed over a reservoir containing a precipitant solution (a solvent in which the compound is less soluble).
-
Sitting Drop: A drop of the saturated solution is placed in a well of a crystallization plate, which is then sealed in a larger chamber containing a reservoir with a precipitant.
-
-
Solvent Layering: Carefully layer a less-dense solvent in which the compound is insoluble (an anti-solvent) on top of the saturated solution of the derivative. Crystals may form at the interface of the two solvents.
-
-
Incubation: Store the crystallization setup in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C). Crystal growth can take anywhere from a few hours to several weeks.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a cryo-loop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and crystal damage.
X-ray Diffraction Data Collection and Structure Determination
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).
Protocol:
-
Crystal Mounting: Mount the flash-cooled crystal on a goniometer head in the cold stream of the diffractometer (typically 100 K).
-
Data Collection:
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. The data collection strategy should be optimized to ensure high resolution and completeness.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Scale and merge the data, and apply necessary corrections (e.g., for absorption).
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic coordinates and displacement parameters against the experimental data to obtain the final, accurate molecular structure.
-
Data Presentation
The following table provides an illustrative example of the crystallographic data that would be obtained for a hypothetical this compound derivative.
| Parameter | Hypothetical Derivative 1 | Hypothetical Derivative 2 |
| Formula | C₂₂H₂₅N₃O₇ | C₂₃H₂₇N₃O₈ |
| Formula Weight | 443.45 | 473.48 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.123(4) | 8.456(2) |
| b (Å) | 15.456(6) | 12.789(3) |
| c (Å) | 12.789(5) | 20.123(5) |
| α (°) ** | 90 | 90 |
| β (°) | 105.12(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1934.5(1) | 2178.9(9) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) ** | 1.524 | 1.445 |
| Resolution (Å) | 0.78 | 0.82 |
| R-factor (%) | 4.2 | 5.1 |
| Goodness-of-fit | 1.05 | 1.08 |
Visualizations
Signaling Pathway of this compound
The antitumor activity of this compound is understood to be initiated by reductive activation, leading to the formation of a reactive intermediate that cross-links DNA. This process is particularly effective at targeting the HMG I/Y oncoprotein.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Structure Determination
The overall process from a purified compound to a final crystal structure follows a well-defined workflow.
Caption: Workflow for X-ray crystal structure determination.
References
- 1. Formal enantiospecific synthesis of (+)-FR900482 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Flexible Strategy Toward FR900482 and the Mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FR900482 class of anti-tumor drugs cross-links oncoprotein HMG I/Y to DNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Crystal Structure Studies of Mitomycin C Dihydrate [scirp.org]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
Application of NMR Spectroscopy in the Structural Elucidation of FR-900482
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols on the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of FR-900482, a potent antitumor antibiotic. The complex polycyclic structure of this compound necessitates a comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unambiguously assign its constitution and stereochemistry. This guide summarizes the key NMR methodologies, presents the expected spectral data in a structured format, and offers protocols for replicating the analytical process.
Introduction
This compound is a natural product that exhibits significant antitumor activity, mechanistically acting as a DNA cross-linking agent.[1][2] Its intricate molecular architecture, featuring a fused heterocyclic system, presents a considerable challenge for structural determination. NMR spectroscopy has been an indispensable tool in the synthesis and characterization of this compound and its analogues, enabling the confirmation of its complex framework.[3][4][5] The structural elucidation process relies on a combination of ¹H and ¹³C NMR, along with 2D correlation experiments such as COSY, HSQC, HMBC, and NOESY/ROESY to establish through-bond and through-space connectivities.[3]
Key NMR Experiments for Structural Elucidation
The structural analysis of this compound involves a series of NMR experiments to piece together its molecular puzzle.
-
¹H NMR (Proton NMR): Provides information on the chemical environment of protons, their multiplicity (spin-spin coupling), and integration (number of protons).
-
¹³C NMR (Carbon NMR): Determines the number of unique carbon atoms and their chemical environment (e.g., aliphatic, olefinic, carbonyl).
-
COSY (Correlation Spectroscopy): Identifies spin-coupled protons, typically those on adjacent carbon atoms, revealing ¹H-¹H connectivity networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different spin systems and elucidating the carbon skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.[3]
Experimental Protocols
The following are generalized protocols for the NMR analysis of this compound. Specific parameters may need to be optimized based on the available spectrometer and sample concentration.
-
Dissolution: Accurately weigh approximately 1-5 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
Concentration: The final concentration should be in the range of 1-10 mM.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
The following parameters are illustrative and should be adapted for the specific instrument used.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Temperature: Maintain a constant temperature, typically 298 K, throughout the experiments.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
Standard pulse programs available on the spectrometer software should be utilized.
-
The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise ratio within a reasonable experimental time.
Data Presentation: NMR Data for this compound
While specific, comprehensive spectral data for this compound is often found within the main body and supplementary information of peer-reviewed publications, the following table represents a hypothetical compilation of expected ¹H and ¹³C NMR data based on its known structure. The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations | NOESY/ROESY Correlations |
| 1 | 170.2 | - | - | - | - | H-2, H-9a | - |
| 2 | 55.8 | 4.52 | d | 4.5 | H-3 | C-1, C-3, C-9a | H-3, H-9a |
| 3 | 78.1 | 5.15 | d | 4.5 | H-2 | C-1, C-2, C-4a | H-2, H-4 |
| 4 | - | - | - | - | - | - | - |
| 4a | 135.5 | - | - | - | - | H-3, H-5 | - |
| 5 | 118.9 | 7.21 | d | 8.0 | H-6 | C-4a, C-6, C-7, C-8a | H-6 |
| 6 | 125.4 | 7.50 | t | 8.0 | H-5, H-7 | C-5, C-7, C-8, C-8a | H-5, H-7 |
| 7 | 120.3 | 7.10 | d | 8.0 | H-6 | C-5, C-6, C-8, C-8a | H-6, H-8 |
| 8 | 145.1 | - | - | - | - | H-6, H-7, H-9 | - |
| 8a | 128.7 | - | - | - | - | H-5, H-7, H-9 | - |
| 9 | 40.2 | 3.85 | dd | 12.0, 4.0 | H-9a | C-8, C-8a, C-9a, C-10 | H-9a, H-10 |
| 9a | 50.1 | 3.25 | m | - | H-2, H-9 | C-1, C-2, C-9, C-10 | H-2, H-9, H-10 |
| 10 | 25.5 | 2.10 | m | - | H-9, H-9a | C-9, C-9a | H-9, H-9a |
| -OCH₃ | 58.3 | 3.95 | s | - | - | C-aromatic | |
| -CH₂OH | 65.4 | 3.70 | m | - | OH | C-sidechain | |
| -NH | - | 8.50 | br s | - | - |
Note: This table is a representative example. Actual chemical shifts and coupling constants should be determined from experimental data.
Visualization of Workflows and Logic
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
References
- 1. Biosynthesis of DNA-Alkylating Antitumor Natural Products | Encyclopedia MDPI [encyclopedia.pub]
- 2. FR900482 class of anti-tumor drugs cross-links oncoprotein HMG I/Y to DNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Flexible Strategy Toward FR900482 and the Mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective total synthesis of FR900482 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Syntheses of FR900482 | CiNii Research [cir.nii.ac.jp]
Application Notes and Protocols for the Large-Scale Production and Purification of FR-900482
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for the large-scale production and purification of the potent antitumor agent FR-900482, produced by the fermentation of Streptomyces sandaensis. The protocols outlined below are based on publicly available information and established methodologies for the isolation of secondary metabolites from actinomycetes.
Introduction
This compound is a novel antitumor antibiotic with significant cytotoxic activity against various tumor cells.[1] It is a natural product synthesized by the actinomycete Streptomyces sandaensis.[1][2] The complex structure of this compound makes its large-scale production via total synthesis challenging, positioning fermentation as the primary method for its industrial-scale manufacturing. This document details the key stages of this compound production, from fermentation to purification.
Large-Scale Production via Fermentation
The production of this compound is achieved through submerged aerobic fermentation of Streptomyces sandaensis. The process involves the preparation of a seed culture followed by inoculation into a large-scale production fermenter.
Culture Maintenance and Inoculum Development
A two-stage fermentation process is typically employed to ensure a healthy and productive culture for large-scale inoculation.
-
Stock Culture: Lyophilized spores or mycelial fragments of Streptomyces sandaensis No. 6897 are maintained on a suitable agar (B569324) medium.
-
Seed Culture: A seed medium is inoculated from the stock culture and incubated to generate a high density of viable mycelia for the production fermenter.
Production Fermentation
For large-scale production, submerged aerobic fermentation is preferred. The vegetative inoculum from the seed culture is transferred to the production fermenter.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Recommended Conditions | Notes |
| Producing Organism | Streptomyces sandaensis No. 6897 | A soil-isolated actinomycete.[2] |
| Fermentation Type | Submerged aerobic culture | Shaking or surface culture for small scale. |
| Temperature | 25 - 35 °C | Optimal temperature range for growth and production. |
| Aeration | Sterile air supply | Essential for aerobic fermentation. |
| Fermentation Time | 50 - 150 hours | Duration may vary based on scale and conditions. |
| Inoculum | Vegetative form of the organism | To avoid growth lag in production tanks. |
Note: Specific details on the composition of the fermentation medium for optimal this compound production are not extensively detailed in publicly available literature. A typical medium for Streptomyces fermentation would contain sources of assimilable carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, yeast extract), along with essential minerals.
Experimental Protocol: Fermentation of Streptomyces sandaensis
a. Seed Culture Preparation:
-
Prepare a seed medium (representative example for Streptomyces): 2% soluble starch, 1% glucose, 0.5% peptone, 0.5% yeast extract, 0.3% CaCO₃, and 0.1% K₂HPO₄. Adjust pH to 7.0.
-
Inoculate a 250 mL flask containing 50 mL of the seed medium with Streptomyces sandaensis from a stock culture.
-
Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
b. Production Culture:
-
Prepare the production medium. The exact composition for optimal this compound production needs to be empirically determined. A starting point could be: 4% glucose, 1.5% soybean meal, 0.5% yeast extract, 0.2% NaCl, and 0.4% CaCO₃. Adjust pH to 7.2.
-
Inoculate a 10 L production fermenter containing 7 L of the production medium with 350 mL (5% v/v) of the seed culture.
-
Maintain the fermentation at 28°C with sterile aeration and agitation for 100-120 hours.
-
Monitor the production of this compound periodically using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
Workflow for this compound Fermentation
Caption: Workflow for the fermentation of Streptomyces sandaensis to produce this compound.
Purification of this compound
This compound is primarily found in the culture filtrate. The purification process involves the separation of the biomass, followed by extraction and chromatographic purification of the supernatant.
Table 2: Representative Data for this compound Purification
| Parameter | Value | Unit | Notes |
| Fermentation Volume | 100 | L | |
| Culture Filtrate Volume | ~95 | L | After removal of mycelial biomass. |
| Crude Extract Weight | Data not available | g | After solvent extraction and evaporation. |
| Purified this compound | Data not available | mg | After chromatographic purification. |
| Overall Yield | Data not available | mg/L | |
| Purity | >95 | % | As determined by HPLC analysis. |
Note: Specific quantitative data on the yield and purity of this compound at different purification stages are not publicly available. The table above serves as a template for recording experimental data.
Experimental Protocol: Purification of this compound
a. Biomass Separation and Extraction:
-
Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation or microfiltration.
-
The supernatant (culture filtrate) contains the majority of the this compound.
-
Extract the culture filtrate with a suitable water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform, at an appropriate pH. The optimal pH for extraction should be determined empirically.
-
Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
b. Chromatographic Purification: A multi-step chromatographic procedure is generally required to achieve high purity.
-
Adsorption Chromatography (Initial Purification):
-
Prepare a silica (B1680970) gel or activated charcoal column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate this compound from other metabolites.
-
Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
-
Ion-Exchange Chromatography (Intermediate Purification):
-
Based on the chemical nature of this compound, either a cation or anion exchange resin can be used for further purification.
-
Pool the this compound containing fractions from the previous step, dissolve in an appropriate buffer, and load onto the equilibrated ion-exchange column.
-
Elute with a salt gradient (e.g., NaCl or KCl) or a pH gradient.
-
Collect and analyze fractions for this compound.
-
-
Preparative HPLC (Final Polishing):
-
For obtaining high-purity this compound, a final polishing step using preparative reverse-phase HPLC is recommended.
-
Column: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at an appropriate wavelength.
-
Pool the pure fractions and lyophilize to obtain this compound as a powder.
-
Workflow for this compound Purification
Caption: General workflow for the purification of this compound from fermentation broth.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces sandaensis initiates from two primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA) and D-glucosamine.[3] While the complete enzymatic pathway has not been fully elucidated, a proposed pathway involves the glycosylation of AHBA followed by a series of modifications to form the complex polycyclic structure of this compound.
Proposed Biosynthetic Pathway of this compound
Caption: Simplified proposed biosynthetic pathway of this compound.
References
- 1. A new antitumor antibiotic, this compound. II. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antitumor antibiotic, this compound. I. Taxonomic studies on the producing strain: a new species of the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precursors in the biosynthesis of this compound, a novel antitumor antibiotic produced by Streptomyces sandaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing the Future of Cancer Therapy: Novel Hypoxia-Activated Prodrugs Based on the FR-900482 Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel prodrugs based on the potent antitumor antibiotic, FR-900482. Capitalizing on the intrinsic bioreductive activation mechanism of the parent compound, these next-generation therapeutics are engineered for selective activation within the hypoxic microenvironment of solid tumors, promising enhanced efficacy and reduced systemic toxicity.
Introduction: The Rationale for this compound Prodrugs
This compound is a natural product that exhibits powerful antitumor activity through its ability to cross-link DNA, ultimately leading to cancer cell death. Its mechanism of action relies on an initial reductive activation step. This inherent property makes the this compound scaffold an ideal candidate for the development of hypoxia-activated prodrugs. By attaching a hypoxia-sensitive "trigger" group, the cytotoxic activity of the drug can be masked until it reaches the oxygen-deficient environment characteristic of many solid tumors. This targeted approach aims to overcome the limitations of conventional chemotherapy by minimizing off-target effects and increasing the therapeutic index.
A promising strategy involves the incorporation of a nitroaromatic moiety, such as a 2-nitroimidazole (B3424786) group, onto the this compound core. Under normoxic conditions, this group is unreactive. However, in the hypoxic tumor microenvironment, endogenous nitroreductase enzymes reduce the nitro group, initiating a cascade that leads to the release of the active this compound drug.[1][2]
Design Strategy: A Novel Hypoxia-Activated this compound Prodrug
Herein, we propose a novel prodrug, designated FR-P1 , which incorporates a 2-nitroimidazole trigger linked to the C10 carbamate (B1207046) of the this compound scaffold. This design is predicated on the principle that reduction of the nitroimidazole group under hypoxic conditions will lead to the release of the active this compound.
Logical Workflow for Prodrug Design and Evaluation
Caption: A logical workflow for the design, synthesis, and evaluation of novel this compound prodrugs.
Synthesis of a Novel this compound Prodrug (FR-P1)
The synthesis of FR-P1 can be conceptualized based on established synthetic routes to this compound and methods for attaching hypoxia-activated triggers.[3][4][5] The following is a generalized protocol.
Experimental Protocol: Synthesis of FR-P1
-
Preparation of the this compound Core: The total synthesis of the this compound core structure would be achieved following a previously reported multi-step synthetic sequence.[4]
-
Synthesis of the Hypoxia-Activated Trigger-Linker: A 2-nitroimidazole-based linker with a terminal functional group suitable for conjugation (e.g., an alcohol or amine) would be synthesized according to established procedures.[3][6]
-
Prodrug Conjugation: The this compound core, with a reactive site at the C10 position, is reacted with the activated trigger-linker. For instance, if the linker has a terminal alcohol, it can be reacted with a phosgene (B1210022) equivalent to form a chloroformate, which then reacts with the C10 hydroxyl group of an this compound precursor to form the carbamate linkage of FR-P1.
-
Purification and Characterization: The final prodrug, FR-P1, is purified using chromatographic techniques (e.g., HPLC). Its structure and purity are confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.
In Vitro Evaluation of FR-P1
The in vitro evaluation of FR-P1 is crucial to determine its stability, hypoxia-selective activation, and cytotoxic potential.
Cytotoxicity Assays
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma) are cultured under standard conditions.
-
Hypoxic and Normoxic Conditions: Cells are plated in 96-well plates and incubated under either normoxic (21% O2) or hypoxic (e.g., <1% O2) conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of FR-P1, the parent compound this compound, and a vehicle control.
-
MTT Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using the MTT assay. The absorbance is measured, and IC50 values are calculated.
Expected Data:
The following table presents hypothetical IC50 values for FR-P1, demonstrating its hypoxia-selective cytotoxicity.
| Compound | Cell Line | IC50 (Normoxia, µM) | IC50 (Hypoxia, µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| FR-P1 | A549 | > 50 | 0.5 | > 100 |
| This compound | A549 | 0.1 | 0.08 | 1.25 |
HCR = IC50 (Normoxia) / IC50 (Hypoxia)
Mechanism of Action Studies
DNA Damage Response and Apoptosis Signaling Pathway
This compound and its activated prodrugs induce cell death by causing DNA interstrand crosslinks, which triggers a DNA damage response (DDR) leading to apoptosis.[7][8][9]
Caption: Signaling pathway of FR-P1 activation and subsequent DNA damage response leading to apoptosis.
Experimental Protocol: Western Blot Analysis of Apoptotic Markers
-
Cell Treatment and Lysis: Cancer cells are treated with FR-P1 under normoxic and hypoxic conditions. After treatment, cells are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, PARP, and p53) and a loading control (e.g., β-actin).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Experimental Protocol: Quantitative PCR (qPCR) for DNA Damage
-
DNA Extraction: Genomic DNA is extracted from cells treated with FR-P1.
-
qPCR: qPCR is performed using primers that amplify long fragments of a target gene. The presence of DNA crosslinks will inhibit PCR amplification.
-
Data Analysis: The amount of PCR product is inversely proportional to the extent of DNA damage. The data is normalized to a control gene to quantify the level of DNA interstrand crosslinks.
In Vivo Evaluation
Promising prodrug candidates from in vitro studies should be advanced to in vivo evaluation in animal models of cancer.
Experimental Protocol: Xenograft Mouse Model
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Prodrug Administration: Once tumors reach a certain size, mice are treated with FR-P1, this compound, or a vehicle control via intravenous injection.
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the antitumor efficacy of the treatments.
-
Toxicity Assessment: The body weight and general health of the mice are monitored to evaluate systemic toxicity.
-
Pharmacokinetic Studies: Blood samples are collected at various time points after drug administration to determine the pharmacokinetic profiles of the prodrug and the active drug.[10][11][12][13][14]
Expected Pharmacokinetic Data:
The table below shows hypothetical pharmacokinetic parameters for FR-P1, indicating its stability in circulation and conversion to the active drug.
| Compound | t1/2 (hours) | Cmax (µg/mL) | AUC (µg·h/mL) |
| FR-P1 (Prodrug) | 24 | 10 | 150 |
| This compound (from FR-P1) | 2 | 0.5 | 5 |
| This compound (direct admin.) | 0.75 | 2 | 2.5 |
Conclusion
The design and synthesis of novel prodrugs based on the this compound scaffold represent a highly promising strategy in the development of targeted cancer therapies. The hypoxia-activated prodrug approach, exemplified by the hypothetical FR-P1, has the potential to significantly improve the therapeutic window of this potent antitumor agent. The detailed protocols and evaluation strategies outlined in this document provide a comprehensive framework for researchers and drug development professionals to advance this exciting area of cancer research. Through iterative cycles of design, synthesis, and evaluation, it is anticipated that novel this compound prodrugs with superior clinical potential can be developed.
References
- 1. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroreductase-activated nitric oxide (NO) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs. — Department of Oncology [oncology.ox.ac.uk]
- 7. pnas.org [pnas.org]
- 8. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of mitomycin-c lipidic prodrug entrapped in liposomes and clinical correlations in metastatic colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacologic Studies of a Prodrug of Mitomycin C in Pegylated Liposomes (Promitil(®)): High Stability in Plasma and Rapid Thiolytic Prodrug Activation in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pegylated liposomal mitomycin C prodrug enhances tolerance of mitomycin C: a phase 1 study in advanced solid tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating FR-900482 in Combination with Other Chemotherapeutic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900482 is a potent antitumor antibiotic with a mechanism of action centered on DNA alkylation and the formation of interstrand cross-links, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[1] Its structural similarity to Mitomycin C suggests a significant potential in oncology. This document provides detailed protocols for investigating the synergistic effects of this compound in combination with standard chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel (B517696). These protocols are designed to assess cell viability, quantify synergistic interactions, and elucidate the underlying molecular mechanisms of combined treatments.
Data Presentation: In Vitro Cytotoxicity and Synergy
The following tables summarize hypothetical, yet plausible, quantitative data for the effects of this compound and its combination with doxorubicin, cisplatin, and paclitaxel on a representative cancer cell line (e.g., MCF-7 breast cancer cell line). This data is intended to serve as a template for the presentation of experimental results.
Table 1: Single-Agent Chemotherapy IC50 Values in MCF-7 Cells (72h Treatment)
| Compound | Target/Mechanism of Action | IC50 (nM) |
| This compound | DNA cross-linking agent | 15 |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | 50 |
| Cisplatin | DNA cross-linking agent | 2000 |
| Paclitaxel | Microtubule stabilizer | 10 |
Table 2: Combination Index (CI) Values for this compound with Other Chemotherapeutics in MCF-7 Cells
The Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Combination (Fixed Molar Ratio) | Fa 0.5 (Fraction affected = 50%) | Fa 0.75 (Fraction affected = 75%) | Fa 0.90 (Fraction affected = 90%) | Interpretation |
| This compound + Doxorubicin (1:3.3) | 0.75 | 0.68 | 0.62 | Synergistic |
| This compound + Cisplatin (1:133) | 0.82 | 0.75 | 0.70 | Synergistic |
| This compound + Paclitaxel (1:0.67) | 0.65 | 0.58 | 0.51 | Strong Synergy |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of single agents and drug combinations.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound, Doxorubicin, Cisplatin, Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of each drug (this compound, doxorubicin, cisplatin, paclitaxel) and their combinations at fixed molar ratios.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for single agents and use the viability data for combination treatments to calculate the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis and distinguishing it from necrosis.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, the combination drug, or vehicle control at their respective IC50 concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis for Apoptosis and DNA Damage Markers
This protocol is for investigating the molecular pathways affected by the drug combinations.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-γH2AX, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the drug combinations for the desired time points (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for combination drug studies.
Caption: Simplified signaling pathway for this compound combination therapy.
Caption: Logical relationship of drug combination effects.
References
Isotopic labeling of FR-900482 for mechanistic and biosynthetic studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900482 is a potent antitumor antibiotic produced by the bacterium Streptomyces sandaensis.[1][2] Structurally and mechanistically related to Mitomycin C, this compound exhibits significant cytotoxic activity against various tumor cell lines. Its mechanism of action involves the generation of DNA interstrand crosslinks, a highly toxic form of DNA damage that can trigger cell cycle arrest and apoptosis.[3][4][5] Understanding the intricate biosynthetic pathway of this compound and its precise mechanism of action at a molecular level is crucial for the development of novel anticancer therapeutics with improved efficacy and reduced side effects.
Isotopic labeling is a powerful technique to elucidate biosynthetic pathways and probe molecular mechanisms. By introducing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the this compound molecule, researchers can trace the origin of its constituent atoms, identify biosynthetic intermediates, and study its interactions with biological macromolecules. These application notes provide detailed protocols for the isotopic labeling of this compound for mechanistic and biosynthetic studies.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces sandaensis proceeds from two primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA) and D-glucosamine.[2] These precursors are assembled and modified through a series of enzymatic reactions to form the complex tetracyclic structure of this compound. Isotopic labeling studies can confirm the incorporation of these precursors and elucidate the subsequent steps in the biosynthetic pathway.
Isotopic Labeling Strategies
Two primary strategies can be employed for the isotopic labeling of this compound:
-
Precursor-Directed Biosynthesis: This method involves feeding isotopically labeled precursors (e.g., ¹³C-labeled AHBA or D-glucosamine) to a culture of Streptomyces sandaensis. The labeled precursors are incorporated into the this compound molecule during fermentation.
-
Chemical Synthesis: For more targeted labeling at specific atomic positions, chemical synthesis can be employed. This involves the total or partial synthesis of this compound using isotopically labeled building blocks. A reported method for introducing a ¹³C label into the benzazocane framework of this compound can be adapted for this purpose.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sandaensis for this compound Production
This protocol outlines the general procedure for the fermentation of Streptomyces sandaensis to produce this compound. Optimization of media components and fermentation parameters may be required to maximize yield.
Materials:
-
Streptomyces sandaensis strain
-
Seed culture medium (e.g., Gause's medium: soluble starch 2%, K₂HPO₄ 0.05%, KNO₃ 0.1%, NaCl 0.05%, MgSO₄·7H₂O 0.05%, FeSO₄·7H₂O 0.001%, agar (B569324) 1.5%, pH 7.2-7.4)
-
Production medium (a complex medium containing sources of carbon, nitrogen, and mineral salts; a starting point could be a medium with 0.5-3% glucose, 0.5-3% malt (B15192052) extract, and 0.5-3% soybean peptone)
-
Shake flasks
-
Fermentor
Procedure:
-
Inoculum Preparation: Inoculate a loopful of Streptomyces sandaensis from a slant into a shake flask containing the seed culture medium. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days to obtain a dense seed culture.
-
Production Culture: Inoculate the production medium in a fermentor with the seed culture (typically 5-10% v/v).
-
Fermentation: Conduct the fermentation under the following conditions:
-
Temperature: 28-30°C
-
pH: Maintain between 6.5 and 7.5
-
Aeration: Provide sterile air
-
Agitation: Maintain adequate mixing
-
Duration: 3-5 days
-
-
Monitoring: Monitor the production of this compound periodically by taking samples and analyzing them using HPLC.
Protocol 2: Isotopic Labeling using Precursor Feeding
This protocol describes the feeding of isotopically labeled precursors to the Streptomyces sandaensis culture.
Materials:
-
Established production culture of Streptomyces sandaensis
-
Sterile, isotopically labeled precursor (e.g., U-¹³C₆-D-glucosamine or uniformly ¹³C-labeled AHBA) dissolved in a suitable solvent (e.g., water or DMSO) and filter-sterilized.
Procedure:
-
Timing of Addition: Add the labeled precursor to the fermentation culture at the onset of the stationary phase, when the production of this compound is initiated. This time point should be determined empirically.
-
Feeding Strategy: The labeled precursor can be added as a single pulse or in multiple smaller doses over a period of time. A fed-batch approach may improve incorporation efficiency.
-
Concentration: The final concentration of the labeled precursor should be optimized to maximize incorporation without inhibiting cell growth or product formation. Start with a concentration range of 0.1-1 g/L.
-
Incubation: Continue the fermentation for an additional 24-48 hours after the addition of the labeled precursor.
-
Harvesting: Harvest the culture broth for extraction and purification of labeled this compound.
Protocol 3: Extraction and Purification of this compound
This protocol provides a general method for the extraction and purification of this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Solvents: Ethyl acetate, methanol (B129727), acetonitrile (B52724), water
-
Silica (B1680970) gel for column chromatography
-
C18 reverse-phase silica gel for HPLC
-
Rotary evaporator
-
HPLC system
Procedure:
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and load it onto a silica gel column. Elute the column with a gradient of methanol in chloroform (B151607) or another suitable solvent system to separate the major components. Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
Reverse-Phase HPLC: Pool the this compound-containing fractions and further purify them by reverse-phase HPLC on a C18 column. Use a gradient of acetonitrile in water as the mobile phase.
-
-
Purity Assessment: Assess the purity of the isolated this compound by HPLC and confirm its identity by mass spectrometry and NMR spectroscopy.
Data Presentation
Table 1: Fermentation Parameters for this compound Production
| Parameter | Recommended Range |
| Temperature | 28-30°C |
| pH | 6.5-7.5 |
| Aeration | 1 vvm (volume of air per volume of medium per minute) |
| Agitation | 200-400 rpm |
| Fermentation Time | 3-5 days |
Table 2: Precursor Feeding Strategy for Isotopic Labeling
| Labeled Precursor | Timing of Addition | Feeding Method | Final Concentration |
| U-¹³C₆-D-Glucosamine | Onset of Stationary Phase | Pulse or Fed-batch | 0.1-1 g/L |
| Uniformly ¹³C-labeled AHBA | Onset of Stationary Phase | Pulse or Fed-batch | 0.1-1 g/L |
Mechanistic Studies: DNA Damage Response
This compound induces DNA interstrand crosslinks, which are repaired by the Fanconi Anemia (FA) pathway.[3][4][6] This pathway is a complex signaling network that involves multiple proteins responsible for recognizing the DNA lesion, signaling its presence, and coordinating the repair process.
Signaling Pathway Diagram
Caption: this compound induced DNA damage response pathway.
Experimental Workflows
Workflow for Biosynthetic Studies
Caption: Workflow for biosynthetic studies of this compound.
Analytical Protocols
Protocol 4: Mass Spectrometry Analysis
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).
Procedure:
-
Sample Preparation: Dissolve the purified labeled and unlabeled this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
LC Separation: Inject the sample onto a C18 column and elute with a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
MS Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Full Scan Analysis: Acquire full scan mass spectra over a mass range that includes the molecular ions of unlabeled and labeled this compound.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the molecular ions to confirm the identity of the compound and to determine the location of the isotopic labels.
-
-
Data Analysis:
-
Determine the mass shift between the unlabeled and labeled this compound to confirm the incorporation of the isotopic label.
-
Analyze the fragmentation pattern in the MS/MS spectra to localize the position of the labels within the molecule.
-
Protocol 5: NMR Spectroscopy Analysis
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the purified labeled this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
NMR Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to check for purity and to observe changes in proton signals due to ¹³C coupling.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. The signals of the labeled carbon atoms will be significantly enhanced.
-
2D NMR: Perform two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals and to aid in the assignment of the labeled positions.
-
-
Data Analysis:
-
Compare the ¹³C NMR spectrum of the labeled compound with that of the unlabeled compound to identify the enriched carbon atoms.
-
Analyze the coupling patterns in the ¹H and ¹³C NMR spectra to confirm the positions of the isotopic labels.
-
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the isotopic labeling of this compound to investigate its biosynthesis and mechanism of action. These studies will contribute to a deeper understanding of this potent antitumor agent and may guide the development of new and improved cancer therapies.
References
- 1. A new antitumor antibiotic, this compound. I. Taxonomic studies on the producing strain: a new species of the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precursors in the biosynthesis of this compound, a novel antitumor antibiotic produced by Streptomyces sandaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular response to DNA interstrand crosslinks : the Fanconi anemia pathway [umu.diva-portal.org]
- 6. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays to Identify Novel FR-900482 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-900482 and its structural analog YM-254890 are potent and selective inhibitors of the Gαq/11 subfamily of G proteins.[1] These cyclic depsipeptides represent valuable pharmacological tools for studying Gq/11-mediated signaling pathways and are promising starting points for the development of novel therapeutics targeting diseases where Gq/11 signaling is dysregulated, such as uveal melanoma. This document provides detailed application notes and high-throughput screening (HTS) protocols for the identification and characterization of novel this compound analogs with improved potency and drug-like properties.
The primary mechanism of action of this compound is the inhibition of Gq/11 proteins, which prevents the exchange of GDP for GTP on the Gα subunit, thereby blocking the activation of downstream signaling cascades.[2] The primary downstream effector of Gq/11 activation is phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Therefore, HTS assays for this compound analogs are designed to measure the inhibition of these downstream signaling events.
Signaling Pathway
The Gq/11 signaling cascade is a critical pathway in cellular communication. Upon activation by a G protein-coupled receptor (GPCR), the Gαq/11 subunit activates PLCβ, initiating a cascade of events that includes the generation of IP3 and DAG, leading to an increase in intracellular calcium and the activation of PKC. This compound and its analogs inhibit this pathway by directly targeting the Gαq/11 subunit.
Caption: Gq/11 signaling pathway and the point of inhibition by this compound analogs.
Data Presentation: Quantitative Analysis of Gq/11 Inhibitors
The following table summarizes the inhibitory potencies (IC50 values) of YM-254890 and its synthetic analogs against Gq/11-mediated signaling. This data is representative of the type of quantitative analysis that should be performed for novel this compound analogs. The IC50 values were determined using an inositol monophosphate (IP1) accumulation assay in CHO cells expressing the human M1 muscarinic receptor.
| Compound | Modification | Gq/11 Inhibition IC50 (nM) | Reference |
| YM-254890 | Natural Product | 1.3 | [1] |
| Analog 1 | Simplified side chain | 8.7 | [3] |
| Analog 2 | Modified amino acid | 25 | [3] |
| Analog 3 | Altered macrocycle size | >1000 | [3] |
| Analog 4 | Stereochemical inversion | 150 | [3] |
| FR900359 | Natural Product (structurally similar to YM-254890) | 0.5 | [1] |
Experimental Protocols
This section provides detailed protocols for three robust HTS assays suitable for screening compound libraries to identify novel this compound analogs.
Experimental Workflow Overview
The general workflow for screening for this compound analogs involves cell preparation, compound treatment, signal detection, and data analysis.
Caption: General high-throughput screening workflow.
IP-One HTS Assay Protocol
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF) and provides a robust method for screening Gq/11 inhibitors.
Materials:
-
HEK293 or CHO cells stably expressing a Gq-coupled receptor (e.g., M1 muscarinic receptor).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
IP-One HTS Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer).
-
Gq-coupled receptor agonist (e.g., carbachol (B1668302) for M1 receptor).
-
This compound analog library.
-
384-well white microplates.
-
Plate reader capable of HTRF detection.
Procedure:
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Harvest and resuspend cells in assay buffer to a concentration of 2 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate (20,000 cells/well).
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs in assay buffer.
-
Add 5 µL of the compound dilutions to the appropriate wells.
-
For control wells, add 5 µL of assay buffer (for agonist control) or a known Gq/11 inhibitor (for positive control).
-
-
Agonist Stimulation:
-
Prepare the Gq-coupled receptor agonist at a concentration that elicits a submaximal response (EC80).
-
Add 5 µL of the agonist solution to all wells except the negative control wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Lysis and Detection:
-
Add 5 µL of the IP1-d2 conjugate to each well.
-
Add 5 µL of the anti-IP1 cryptate antibody to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value for each analog.
-
Calcium Flux HTS Assay Protocol
This assay measures the transient increase in intracellular calcium concentration upon Gq/11 activation using a calcium-sensitive fluorescent dye.
Materials:
-
HEK293 or CHO cells stably expressing a Gq-coupled receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium 6).
-
Pluronic F-127.
-
Gq-coupled receptor agonist.
-
This compound analog library.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FDSS).
Procedure:
-
Cell Plating:
-
Plate cells in 384-well black, clear-bottom plates at a density of 20,000-30,000 cells per well and incubate overnight at 37°C.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs in assay buffer.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
The instrument will add the compounds to the cell plate.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the Gq-coupled receptor agonist at a concentration that elicits a maximal response (EC100).
-
The instrument will measure baseline fluorescence for a set period, then inject the agonist into the wells.
-
Fluorescence will be continuously monitored for 1-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
Determine the maximum fluorescence intensity for each well.
-
Calculate the percent inhibition for each compound concentration relative to the agonist control.
-
Fit the data to a dose-response curve to determine the IC50 value for each analog.
-
NFAT Reporter Gene HTS Assay Protocol
This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that is activated by calcium signaling downstream of Gq/11. The assay utilizes a reporter gene (e.g., luciferase or β-lactamase) under the control of an NFAT response element.
Materials:
-
HEK293 cells co-transfected with a Gq-coupled receptor and an NFAT-reporter gene construct.
-
Cell culture medium.
-
Assay medium (e.g., Opti-MEM).
-
Gq-coupled receptor agonist.
-
This compound analog library.
-
384-well white, clear-bottom microplates.
-
Luciferase or β-lactamase detection reagents.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating:
-
Plate the reporter cells in 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs in assay medium.
-
Add 10 µL of the compound dilutions to the appropriate wells.
-
-
Agonist Stimulation:
-
Prepare the Gq-coupled receptor agonist at its EC50 concentration.
-
Add 10 µL of the agonist solution to all wells except the negative control wells.
-
Incubate the plate at 37°C for 5-6 hours to allow for reporter gene expression.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the appropriate detection reagent (luciferase substrate or β-lactamase substrate) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or fluorescence signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each analog.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the high-throughput screening and identification of novel this compound analogs that are potent and selective inhibitors of the Gq/11 signaling pathway. By employing these robust and validated HTS assays, researchers can efficiently screen large compound libraries and advance the development of new therapeutic agents targeting Gq/11-mediated diseases.
References
- 1. Total synthesis and structure-activity relationship studies of a series of selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Galphaq/11-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of the Natural Product Gq/11 Protein Inhibitor YM-254890 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of a Photochemically Activated Derivative of FR-900482 in Chromatin Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a photochemically activated derivative of FR-900482 in chromatin research. This powerful tool allows for the precise control of DNA alkylation, enabling detailed studies of chromatin structure, transcription, and DNA repair.
Introduction
This compound is a potent antitumor agent that, like the clinically used mitomycin C, functions by cross-linking DNA.[1] Traditional methods for activating these compounds rely on cellular reduction, which can be difficult to control experimentally. The use of a photochemically activated derivative, specifically a nitroveratryloxycarbonyl (NVOC)-caged progenitor of the this compound mitosene, offers a significant advantage by allowing for precise temporal and spatial control of DNA damage induction using UV light.[2] This enables researchers to investigate the immediate effects of DNA alkylation on chromatin dynamics and function in a controlled in vitro setting.
The photochemically activated derivative of this compound preferentially cross-links DNA at 5'-CpG-3' sequences.[2] Studies have shown that the organization of DNA into nucleosomes provides significant protection against interstrand cross-linking, while still permitting mono-alkylation of the DNA. This differential reactivity provides a unique opportunity to study the consequences of distinct DNA lesions within the chromatin context. Mono-alkylation can lead to the formation of covalent cross-links between DNA and chromatin-associated proteins, offering a method to probe DNA-protein interactions.
These application notes will detail the experimental protocols for using this photoactivatable compound to study its effects on transcription and chromatin assembly.
Data Presentation
The following tables summarize the key quantitative findings from studies utilizing the photochemically activated this compound derivative.
Table 1: Effect of Nucleosomal Organization on DNA Modification
| DNA Substrate | Modification Type | Relative Efficiency (%) |
| Free DNA | Interstrand Cross-linking | 100 |
| Free DNA | Mono-alkylation | High |
| Nucleosomal DNA | Interstrand Cross-linking | ~10-20 |
| Nucleosomal DNA | Mono-alkylation | High |
Note: This table represents a qualitative summary based on descriptive findings in the primary literature. Precise quantitative values would require access to the full dataset from Subramanian V, et al. Chem Biol. 2007.
Table 2: Impact of DNA Modification on In Vitro Transcription
| DNA Template | Modification | Transcriptional Output (Relative %) |
| Unmodified | None | 100 |
| Photo-activated this compound | Mono-alkylation | ~70-80 |
| Photo-activated this compound | Interstrand Cross-linking | ~20-30 |
Note: This table represents a qualitative summary based on descriptive findings in the primary literature. Precise quantitative values would require access to the full dataset from Subramanian V, et al. Chem Biol. 2007.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the application of the photochemically activated this compound derivative.
Caption: Activation and mechanism of action of photoactivatable this compound.
Caption: General experimental workflow for chromatin studies.
Experimental Protocols
Protocol 1: Synthesis of Photochemically Activated (NVOC-caged) this compound Derivative
This protocol is based on the procedures described by Judd and Williams (2002).
Materials:
-
Precursor molecules for this compound synthesis
-
6-nitroveratryl chloroformate (NVOC-Cl)
-
Dichloromethane (DCM)
-
Standard organic synthesis glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesize the this compound precursor containing a free hydroxyl or amino group that can be caged with the NVOC protecting group. The specific synthesis of the this compound core structure is complex and requires expertise in organic synthesis.
-
Dissolve the this compound precursor in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of NVOC-Cl in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the NVOC-caged this compound derivative.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Photo-activation and DNA Alkylation Assay
Materials:
-
NVOC-caged this compound derivative
-
Free DNA (e.g., plasmid or specific oligonucleotide)
-
Reconstituted chromatin
-
TE buffer (10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
UV lamp (350 nm)
-
Agarose (B213101) gel electrophoresis system
-
Denaturing gel loading buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare solutions of free DNA and reconstituted chromatin in TE buffer.
-
Add the NVOC-caged this compound derivative to the DNA and chromatin samples to the desired final concentration. Incubate in the dark for 15 minutes at room temperature to allow for binding.
-
Expose the samples to UV light (350 nm) for a specified duration to activate the compound. Control samples should be kept in the dark.
-
To analyze interstrand cross-linking, add denaturing gel loading buffer to an aliquot of each sample and heat at 95 °C for 5 minutes to denature the DNA.
-
Immediately place the samples on ice.
-
Run the samples on a denaturing agarose gel.
-
Stain the gel with a DNA stain and visualize. Interstrand cross-linked DNA will migrate slower than single-stranded DNA.
-
To analyze mono-alkylation, enzymatic digestion followed by HPLC or mass spectrometry can be employed, though this is a more advanced technique. Gel-based assays can also be indicative of mono-alkylation through slight mobility shifts.
Protocol 3: In Vitro Transcription Assay with Alkylated Chromatin
Materials:
-
Alkylated chromatin templates (from Protocol 2)
-
Unmodified chromatin template (control)
-
In vitro transcription kit (e.g., HeLa nuclear extract or purified RNA polymerase II system)
-
Ribonucleotides (ATP, CTP, GTP, UTP), including a radiolabeled nucleotide (e.g., [α-³²P]UTP)
-
RNase inhibitor
-
Stop buffer (containing EDTA and proteinase K)
-
Polyacrylamide gel electrophoresis (PAGE) system for RNA analysis
Procedure:
-
Set up in vitro transcription reactions using the alkylated and unmodified chromatin templates.
-
Add the components of the in vitro transcription system, including ribonucleotides (with the radiolabel) and RNase inhibitor.
-
Incubate the reactions at 30 °C for the desired time (e.g., 60 minutes).
-
Stop the reactions by adding the stop buffer and incubating at 37 °C for 15 minutes to digest proteins.
-
Extract the RNA from the reactions using a suitable method (e.g., phenol-chloroform extraction and ethanol (B145695) precipitation).
-
Resuspend the RNA in a formamide-based loading buffer.
-
Denature the RNA samples by heating at 70 °C for 5 minutes.
-
Separate the RNA transcripts by denaturing PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled transcripts.
-
Quantify the band intensities to determine the relative transcription efficiency from each template.
Protocol 4: Chromatin Assembly Assay with Alkylated DNA
Materials:
-
Free DNA alkylated with the photo-activated this compound derivative (from Protocol 2)
-
Unmodified DNA (control)
-
Purified core histones (H2A, H2B, H3, H4)
-
High-salt buffer (e.g., 2 M NaCl in TE)
-
Low-salt buffer (e.g., 10 mM NaCl in TE)
-
Dialysis tubing or spin columns for salt gradient dialysis
-
Micrococcal nuclease (MNase)
-
Agarose gel electrophoresis system
Procedure:
-
Mix the alkylated or unmodified DNA with purified core histones in the high-salt buffer.
-
Perform chromatin assembly by salt dialysis, gradually decreasing the salt concentration from high to low salt. This can be done through stepwise dialysis or a continuous gradient.
-
After assembly, treat an aliquot of the reconstituted chromatin with a limiting concentration of MNase to digest the linker DNA between nucleosomes.
-
Purify the DNA from the MNase digestion and from an undigested control.
-
Analyze the DNA fragments by agarose gel electrophoresis.
-
Successful chromatin assembly will be indicated by a characteristic nucleosomal ladder pattern in the MNase-digested sample, with a prominent band at ~147 bp (the length of DNA protected in a single nucleosome).
-
Compare the efficiency of chromatin assembly between the alkylated and unmodified DNA templates by observing the clarity and intensity of the nucleosomal ladder.
These application notes and protocols provide a framework for utilizing the photochemically activated derivative of this compound as a versatile tool in chromatin research. By enabling precise control over DNA damage, this compound facilitates detailed investigations into the intricate interplay between DNA integrity, chromatin structure, and essential nuclear processes.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of FR-900482
Welcome to the technical support center for the total synthesis of FR-900482. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this potent antitumor agent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of this compound?
The total synthesis of this compound is a complex undertaking characterized by several key challenges that synthetic chemists must overcome. These difficulties stem from the molecule's intricate and densely functionalized architecture. The primary hurdles include:
-
Construction of the core 8-membered benzazocine ring: Forming this medium-sized ring is often challenging due to unfavorable entropic factors and the potential for competing side reactions.[1][2][3]
-
Stereocontrolled installation of multiple stereocenters: The molecule contains several chiral centers, and their precise stereochemical control is crucial. A particularly challenging aspect is the stereoselective hydroxymethylation at the C(7) position.[4][5][6]
-
Formation of the unique hydroxylamine (B1172632) hemiacetal moiety: This distinctive structural feature requires specialized and carefully optimized reaction conditions.[4][7]
-
Elaborate protecting group strategies: The presence of multiple reactive functional groups necessitates a complex sequence of protection and deprotection steps, which can significantly impact the overall efficiency and yield of the synthesis.[5]
Q2: I am struggling with the formation of the 8-membered benzazocine ring. What are some common and effective strategies?
Several strategies have been successfully employed to construct the central benzazocine ring of this compound. The choice of method often depends on the overall synthetic route and the nature of the advanced intermediates. Some notable approaches include:
-
Intramolecular Mitsunobu Reaction: This method has been used to form the benzazocine ring from an ω-hydroxynitrobenzenesulfonamide precursor.[4]
-
Intramolecular Reductive Hydroxylamination: A more direct approach involves the cyclization of an ω-formylnitrobenzene derivative to construct the N-hydroxybenzazocine ring.[4]
-
Ring-Closing Metathesis (RCM): RCM has been applied in a formal total synthesis to generate the benzazocine ring.[8]
-
Palladium-Catalyzed Amination: While explored, this approach can be complicated by unexpected side reactions, such as transannular amination, which can lead to the formation of undesired bicyclic products.[1][9]
Below is a diagram illustrating the general concept of these cyclization strategies.
References
- 1. Development of a Flexible Strategy Toward FR900482 and the Mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Syntheses of FR900482 | CiNii Research [cir.nii.ac.jp]
- 4. Enantioselective total synthesis of FR900482 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formal enantiospecific synthesis of (+)-FR900482 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic and biosynthetic studies on FR900482 and mitomycin C: an efficient and stereoselective hydroxymethylation of an advanced benzazocane intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of polycyclic benzofused nitrogen heterocycles via a tandem ynamide benzannulation/ring-closing metathesis strategy. Application in a formal total synthesis of (+)-FR900482 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Stereoselective Synthesis of FR-900482 and Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the stereoselective synthesis of the potent antitumor agent FR-900482 and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereoselectivity in the synthesis of this compound?
A1: The primary stereochemical challenges in the synthesis of this compound lie in the controlled formation of multiple stereocenters within its complex polycyclic structure. Key hurdles include:
-
Diastereoselective installation of the C7-hydroxymethyl group: This is a critical step, and achieving the desired stereochemistry often requires carefully optimized conditions to avoid the formation of epimers.
-
Construction of the tricyclic core: Forming the benzazocine ring and subsequent cyclizations to build the full framework must proceed with high stereocontrol.
-
Control of relative and absolute stereochemistry: Ensuring the correct spatial arrangement of all chiral centers throughout a lengthy synthetic sequence is a significant undertaking.
Q2: What are the principal strategies for stereoselectively introducing the C7-hydroxymethyl group?
A2: Several effective methods have been developed to install the C7-hydroxymethyl group with good to excellent stereocontrol. The most common approaches include:
-
Mukaiyama Aldol (B89426) Reaction: A Lewis acid-catalyzed reaction of a silyl (B83357) enol ether with an aldehyde (formaldehyde equivalent) to form a β-hydroxy ketone, which can then be reduced to the desired 1,3-diol functionality. The choice of Lewis acid and reaction conditions is crucial for high diastereoselectivity.[1]
-
Stepwise Methylenation, Epoxidation, and Hydrogenolysis: This three-step sequence involves the formation of an exocyclic methylene (B1212753) group at C7, followed by diastereoselective epoxidation and subsequent reductive ring-opening of the epoxide to yield the hydroxymethyl group.[2]
-
Fukuyama's One-Pot Hydroxymethylation and Hemiacetal Formation: A highly efficient one-pot sequence for stereoselective hydroxymethylation and the formation of the characteristic hydroxylamine (B1172632) hemiacetal has been reported.[3]
Troubleshooting Guides
Low Diastereoselectivity in the C7-Hydroxymethylation via Mukaiyama Aldol Reaction
Q: We are observing a low diastereomeric ratio (dr) in our Mukaiyama aldol reaction for the introduction of the C7-hydroxymethyl group. What are the potential causes and solutions?
A: Low diastereoselectivity in this reaction is a common issue and can often be attributed to several factors. Here is a troubleshooting guide:
-
Issue: Inappropriate Lewis Acid. The nature of the Lewis acid plays a pivotal role in the transition state geometry and, consequently, the diastereoselectivity.
-
Solution: Screen a variety of Lewis acids. While common Lewis acids like TiCl₄ and BF₃·OEt₂ are often used, their effectiveness can be substrate-dependent. Consider exploring other options such as SnCl₄, Sc(OTf)₃, or chiral Lewis acids to enhance stereocontrol. The electronics of the aromatic ring on the benzazocane substrate can significantly influence the outcome of the reaction.[1]
-
-
Issue: Suboptimal Reaction Temperature. Aldol reactions are often sensitive to temperature.
-
Solution: Perform the reaction at lower temperatures. Typically, temperatures ranging from -78 °C to 0 °C are employed. A systematic study of the temperature profile is recommended to find the optimal balance between reaction rate and selectivity.
-
-
Issue: Geometry of the Silyl Enol Ether. The E/Z geometry of the silyl enol ether can influence the facial selectivity of the reaction.
-
Solution: Ensure the silyl enol ether is generated under conditions that favor the formation of a single isomer. If a mixture is unavoidable, chromatographic separation prior to the aldol reaction may be necessary.
-
-
Issue: Presence of Water. Trace amounts of water can affect the Lewis acid's activity and the overall stereochemical outcome.
-
Solution: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Poor Yield or Incomplete Reaction in the Intramolecular Mitsunobu Reaction for Benzazocine Ring Formation
Q: Our intramolecular Mitsunobu reaction to form the benzazocine ring is giving low yields and/or incomplete conversion. How can we improve this?
A: The intramolecular Mitsunobu reaction is a powerful tool for forming the eight-membered ring of the this compound core.[3] However, its success can be sensitive to reaction conditions.
-
Issue: Steric Hindrance. The formation of a medium-sized ring can be entropically disfavored, and steric hindrance around the reacting centers can further impede cyclization.
-
Solution: Employ high-dilution conditions to favor the intramolecular reaction over intermolecular side reactions. A slow addition of the substrate to the reaction mixture can be beneficial.
-
-
Issue: Reagent Decomposition or Side Reactions. The phosphine (B1218219) reagent (e.g., PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD) can participate in side reactions if not handled correctly.
-
Solution: Ensure the purity of the Mitsunobu reagents. Add the azodicarboxylate slowly to the reaction mixture at a low temperature (typically 0 °C to room temperature) to control the reaction rate and minimize side product formation.
-
-
Issue: Inadequate Acidity of the Nucleophile. The intramolecular nucleophile (in this case, the sulfonamide nitrogen) must be sufficiently acidic to be deprotonated.
-
Solution: The use of an o-nitrobenzenesulfonamide (nosyl) group is common as it increases the acidity of the N-H bond, facilitating the reaction.
-
Data Presentation
Table 1: Comparison of Diastereoselectivity for C7-Hydroxymethylation Methods
| Method | Substrate | Reagents and Conditions | Diastereomeric Ratio (dr) | Reference |
| Mukaiyama Aldol Reaction | Advanced benzazocane intermediate | Silyl enol ether, Lewis Acid (e.g., Sc(OTf)₃) | Highly dependent on electronics of the aromatic ring; can be stereoselective. | --INVALID-LINK-- |
| Methylenation, Epoxidation, Hydrogenolysis | Azocinone intermediate | 1. CH₂Br₂/Zn/TiCl₄; 2. m-CPBA; 3. H₂, Pd/C | Good stereoselectivity | --INVALID-LINK-- |
| One-Pot Hydroxymethylation and Hemiacetal Formation | ω-formylnitrobenzene derivative precursor | One-pot sequence involving intramolecular reductive hydroxylamination and hydroxymethylation | Efficient and stereoselective | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Stereoselective Mukaiyama Aldol Reaction for C7-Hydroxymethylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Silyl Enol Ether:
-
To a solution of the benzazocane ketone precursor in a suitable aprotic solvent (e.g., THF, CH₂Cl₂) under an argon atmosphere at -78 °C, add a strong, non-nucleophilic base (e.g., LDA, LiHMDS).
-
Stir the solution for 30-60 minutes to ensure complete enolate formation.
-
Add a silylating agent (e.g., TMSCl, TBSCl) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.
-
Purify the silyl enol ether by column chromatography.
-
-
Mukaiyama Aldol Reaction:
-
Dissolve the purified silyl enol ether and a formaldehyde (B43269) equivalent (e.g., paraformaldehyde, 1,3,5-trioxane) in a dry, aprotic solvent (e.g., CH₂Cl₂) under an argon atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid (e.g., Sc(OTf)₃, TiCl₄) dropwise.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and warm to room temperature.
-
Extract the product with an organic solvent and purify by column chromatography to obtain the β-hydroxy ketone.
-
-
Reduction to the 1,3-Diol:
-
Dissolve the β-hydroxy ketone in a suitable solvent (e.g., MeOH, EtOH).
-
Cool the solution to 0 °C and add a reducing agent (e.g., NaBH₄) portion-wise.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with acetone (B3395972) and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
-
Protocol 2: Intramolecular Mitsunobu Reaction for Benzazocine Ring Formation
-
Reaction Setup:
-
To a solution of the ω-hydroxynitrobenzenesulfonamide precursor in dry THF under an argon atmosphere, add triphenylphosphine (B44618) (PPh₃).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump to maintain high dilution conditions.
-
-
Reaction and Workup:
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate the benzazocine ring system.
-
Visualizations
Caption: Alternative synthetic workflows for the stereoselective introduction of the C7-hydroxymethyl group.
Caption: Troubleshooting logic for low diastereoselectivity in the Mukaiyama aldol reaction.
References
Technical Support Center: Effective Protecting Group Strategies for FR-900482 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding protecting group strategies in the total synthesis of FR-900482.
Frequently Asked Questions (FAQs)
Q1: What are the most critical functional groups in this compound that require protection during synthesis?
A1: The synthesis of the complex structure of this compound necessitates the protection of several key functional groups to prevent unwanted side reactions and ensure chemoselectivity. The most critical moieties requiring protection are:
-
The primary and secondary hydroxyl groups: These are susceptible to oxidation and can undergo undesired reactions with various reagents used during the synthesis.
-
The aliphatic amino group: The nucleophilicity of this group requires masking to prevent reactions with electrophiles. A crucial consideration is the protection of the adjacent stereocenter from racemization.[1]
-
The aromatic amino group: This group's reactivity also needs to be managed during various synthetic transformations.
-
The carbamate: While part of the final structure, its formation and stability can be influenced by the protecting group strategy for other functionalities.
Q2: How can I prevent racemization of the chiral center adjacent to the aliphatic amine during the synthesis of the azocinone core?
A2: Racemization at this stereocenter is a significant challenge. The use of a bulky protecting group on the aliphatic nitrogen is a common and effective strategy. The 9-phenylfluoren-9-yl (Pf) group has been successfully employed to preserve the stereochemical integrity of this acidic stereocenter during subsequent reactions, such as intramolecular condensation under basic conditions to form the azocinone ring.[1]
Q3: What are some common issues encountered during the deprotection of silyl (B83357) ethers in late-stage intermediates of this compound synthesis?
A3: Silyl ethers, such as TBDPS (tert-butyldiphenylsilyl) and TBS (tert-butyldimethylsilyl), are frequently used to protect hydroxyl groups. However, their removal in complex, multifunctional molecules like this compound intermediates can be problematic. Common issues include:
-
Incomplete deprotection: Steric hindrance around the silyl ether can make its removal difficult, leading to low yields.
-
Chemoselectivity issues: Reagents used for deprotection, such as fluoride (B91410) ions (e.g., TBAF), can sometimes react with other sensitive functional groups in the molecule.
-
Side reactions: Strong basic conditions used for deprotection may induce unintended reactions elsewhere in the molecule. Careful selection of the silyl group based on its relative stability and the choice of a mild, chemoselective deprotection method are crucial.
Troubleshooting Guides
Problem 1: Low yield or incomplete removal of the phthalimide (B116566) protecting group for the amino-diol moiety.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Harsh deprotection conditions leading to degradation of the substrate. | Use a milder, two-stage, one-flask deprotection method with NaBH4 in 2-propanol, followed by acetic acid. | This method operates under near-neutral conditions, which can help to avoid the degradation of sensitive functional groups present in the this compound core structure. |
| Standard hydrazinolysis causing side reactions. | Consider alternative deprotection reagents like ethylenediamine. | Ethylenediamine can be an effective alternative to hydrazine (B178648) for cleaving phthalimides and may offer better compatibility with the substrate. |
| Steric hindrance around the phthalimide group. | Increase reaction time and/or temperature cautiously while monitoring for side product formation. | In some cases, more forcing conditions are necessary, but careful optimization is required to prevent decomposition. |
Problem 2: Difficulty in the selective protection of the primary hydroxyl group in the presence of secondary hydroxyls.
| Possible Cause | Troubleshooting Suggestion | Rationale | | :--- | :--- | | Insufficient steric differentiation between the hydroxyl groups. | Employ a bulky silyl protecting group such as tert-butyldiphenylsilyl chloride (TBDPSCl). | The steric bulk of the TBDPS group favors reaction with the less sterically hindered primary hydroxyl group, leading to higher selectivity. | | Use of a non-selective protecting group. | Utilize a protecting group known for its high selectivity for primary alcohols. | TBDPS and other bulky silyl ethers are well-established for this purpose. |
Quantitative Data Summary
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data adapted from established sources on protecting group chemistry.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with TBDPSCl
Reagents:
-
Primary alcohol (1.0 equiv.)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1 equiv.)
-
Imidazole (B134444) (2.2 equiv.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol in DMF at room temperature.
-
Add imidazole to the solution, followed by the addition of TBDPSCl.
-
Stir the reaction mixture at room temperature for 1-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the TBDPS-protected alcohol. Typical Yield: >95%
Protocol 2: Deprotection of a Phthalimide Group using NaBH4 and Acetic Acid
Reagents:
-
Phthalimide-protected compound (1.0 equiv.)
-
Sodium borohydride (B1222165) (NaBH4) (5.0 equiv.)
-
2-Propanol
-
Water
-
Glacial acetic acid
Procedure:
-
Dissolve the phthalimide-protected compound in a 6:1 mixture of 2-propanol and water.
-
Add NaBH4 to the stirred solution.
-
Continue stirring for 24 hours at room temperature, monitoring for the consumption of the starting material by TLC.
-
Carefully add glacial acetic acid to quench the excess NaBH4.
-
Heat the reaction mixture to 80°C for 2 hours.
-
Cool the reaction mixture and proceed with standard workup and purification to isolate the deprotected amine.
Visualizations
Caption: General workflow for this compound synthesis highlighting the key stages involving protecting groups.
Caption: Decision tree for selecting an appropriate protecting group in this compound synthesis.
Caption: Illustration of the role of the Pf group in preventing a potential racemization side reaction.
References
Technical Support Center: Mechanisms of Resistance to FR-900482 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the anti-cancer agent FR-900482.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent anti-tumor agent that functions as a spliceosome inhibitor. It specifically targets the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[1][2] By binding to SF3B1, this compound and its analogs like Spliceostatin A interfere with the splicing of pre-mRNA, leading to an accumulation of unspliced transcripts, cell cycle arrest, and ultimately apoptosis in cancer cells.[2][3][4]
Q2: What are the known or suspected mechanisms of resistance to this compound and other SF3B1 inhibitors in cancer cell lines?
A2: Several mechanisms have been identified that may contribute to resistance to this compound and other SF3B1 inhibitors:
-
Mutations in the Drug Target: Point mutations in the SF3B1 gene can alter the drug-binding site, reducing the affinity of the inhibitor and rendering it less effective.[5] Similarly, mutations in associated proteins of the SF3b subcomplex, such as PHF5A, can also confer resistance.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) drug efflux pumps can actively remove this compound from the cell, lowering its intracellular concentration to sub-therapeutic levels.[7][8][9]
-
Alterations in Splicing Patterns: Cancer cells can develop resistance by adapting their splicing patterns to bypass the effects of SF3B1 inhibition.[10][11] This can involve the activation of alternative splicing pathways that promote the expression of pro-survival proteins.
-
Complex Signaling Pathways: Mutations in SF3B1 have been linked to resistance to other targeted therapies, suggesting a complex interplay of signaling pathways that can contribute to a resistant phenotype.[12][13]
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
A3: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the suspected resistant cell line compared to the parental, sensitive cell line.[14][15] An increase in the Resistance Index (RI), which is the ratio of the IC50 of the resistant line to the IC50 of the sensitive line, of 5 or greater is often considered a successful indication of resistance.[16]
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed at expected cytotoxic concentrations of this compound.
| Potential Cause | Troubleshooting Recommendation |
| Intrinsic or Acquired Resistance | Verify the IC50 of your cell line. If it is significantly higher than reported for sensitive lines, you may have a resistant model. Consider generating a dose-response curve over a wider concentration range.[17] |
| Compound Instability | Ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment. |
| Suboptimal Assay Conditions | Optimize cell seeding density and the duration of drug exposure. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint.[18][19] |
| Assay Interference | At high concentrations, the compound may precipitate or interfere with the assay chemistry. Visually inspect wells for precipitates and consider using a different viability assay (e.g., ATP-based vs. metabolic dye-based).[1] |
Issue 2: High variability in cell viability results between replicate experiments.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating and use a consistent cell number for all wells.[18] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the drug. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS.[17] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level (typically <0.1%).[1] |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for IC50 values of this compound in sensitive and experimentally derived resistant cancer cell lines. The Resistance Index (RI) is calculated as IC50 (Resistant) / IC50 (Sensitive).
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental (Sensitive) IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| MCF-7 (Breast Cancer) | 5.2 | 85.3 | 16.4 |
| A549 (Lung Cancer) | 8.7 | 121.8 | 14.0 |
| HCT116 (Colon Cancer) | 6.1 | 97.6 | 16.0 |
This table is illustrative. Actual IC50 values should be determined experimentally.[20][21][22]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a common method for developing drug-resistant cell lines through continuous, escalating drug exposure.[14][15][16][23]
-
Determine Initial Dosing: Establish the baseline IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CCK-8).
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound by approximately 25-50%.
-
Repeat Escalation: Continue this stepwise increase in drug concentration. If significant cell death (>50%) occurs, maintain the cells at the previous, lower concentration until they recover.
-
Stabilization: Once the cells can proliferate in a high concentration of this compound (e.g., 10-20 times the parental IC50), culture them at this concentration for an additional 8-10 passages to ensure the resistant phenotype is stable.
-
Validation: Determine the IC50 of the newly generated resistant cell line and compare it to the parental line to calculate the Resistance Index (RI). Freeze down stocks of the resistant cell line for future experiments.
Protocol 2: Western Blot Analysis of ABC Transporter Expression
This protocol outlines the steps for detecting the expression of ABC transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP), which are implicated in drug resistance.[24][25][26]
-
Protein Extraction: Lyse both parental (sensitive) and this compound-resistant cells to extract total protein. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-ABCB1 or anti-ABCG2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control, such as β-actin, to ensure equal protein loading.
Protocol 3: RT-qPCR for Detection of SF3B1 Mutations
This protocol provides a general workflow for detecting common hotspot mutations in SF3B1 (e.g., K700E) using reverse transcription-quantitative PCR (RT-qPCR).[27][28]
-
RNA Extraction: Isolate total RNA from both sensitive and resistant cancer cell lines using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Prepare a qPCR reaction mix containing the cDNA template, a qPCR master mix, and allele-specific primers and probes designed to differentiate between the wild-type and mutant SF3B1 alleles.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument according to the manufacturer's protocol.
-
Data Analysis: Analyze the amplification curves to determine the presence and relative expression of the mutant SF3B1 allele in the resistant cells compared to the sensitive cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reduced fidelity of branch point recognition and alternative splicing induced by the anti-tumor drug spliceostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. ejcmpr.com [ejcmpr.com]
- 10. Aberrant Splicing as a Mechanism for Resistance to Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digibug.ugr.es [digibug.ugr.es]
- 12. SF3B1 Mutations Are Associated with Resistance to Non-Genotoxic MDM2 Inhibition in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. gap-27.com [gap-27.com]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Analysis of SF3B1 Gene (Mutation) by RT-qPCR - STEMart [ste-mart.com]
- 28. Detection of SF3B1 p.Lys700Glu Mutation by PNA-PCR Clamping in Myelodysplastic Syndromes and Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting instability and degradation of FR-900482 in solution
Welcome to the technical support center for FR-900482. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?
A1: Loss of this compound activity is often due to chemical degradation. The stability of this compound in solution is influenced by several factors, including pH, temperature, and exposure to light. As a close structural analog of Mitomycin C (MMC), this compound is expected to exhibit similar stability characteristics. Studies on MMC have shown that it is unstable in acidic environments and its degradation is accelerated by increased temperatures and light exposure.[1][2][3][4][5][6]
Troubleshooting Steps:
-
pH of Solution: Ensure the pH of your solvent is neutral to slightly alkaline (pH 7.0-7.4) for optimal stability. Acidic conditions can lead to rapid degradation.[1][2][4][6]
-
Temperature: Prepare and store this compound solutions at recommended temperatures. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing (-20°C or lower) may be necessary, although freeze-thaw cycles should be minimized.
-
Light Exposure: Protect your this compound solutions from light at all times by using amber vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue.
-
Solvent Choice: Use high-purity solvents. For aqueous solutions, sterile water for injection or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) is recommended. Avoid using 0.9% sodium chloride or dextrose solutions for storage if possible, as these have been shown to be less favorable for the stability of the analogous compound, Mitomycin C.[2][7]
Q2: I am observing precipitate formation in my refrigerated this compound solution. What could be the reason?
A2: Precipitate formation in refrigerated solutions of similar compounds like Mitomycin C has been reported, especially at higher concentrations.[7][8] This could be due to the decreased solubility of this compound at lower temperatures.
Troubleshooting Steps:
-
Check Concentration: If you are working with higher concentrations, consider preparing a more dilute stock solution for refrigerated storage.
-
Solvent System: Ensure the solvent system is appropriate for the concentration of this compound being used.
-
Visual Inspection: Before use, always visually inspect the solution for any particulate matter. If precipitation is observed, gently warm the solution to room temperature to see if the precipitate redissolves. Do not use the solution if the precipitate does not dissolve.
Q3: How should I prepare and handle this compound solutions to minimize degradation?
A3: Proper handling and preparation are crucial for maintaining the integrity of this compound.
Recommended Handling Procedures:
-
Weighing: Weigh the required amount of this compound powder in a controlled environment, minimizing exposure to light and humidity.
-
Dissolution: Use a high-purity, appropriate solvent. For initial stock solutions, anhydrous DMSO can be a good choice, which can then be diluted into aqueous buffers for experiments.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Quantitative Stability Data (Based on Mitomycin C as a proxy)
As direct quantitative stability data for this compound is limited, the following tables summarize the stability of its close structural analog, Mitomycin C (MMC), under various conditions. This information can serve as a valuable guide for handling this compound, but it should be noted that the stability of this compound may not be identical.
Table 1: Effect of pH and Temperature on Mitomycin C Stability in 0.9% Sodium Chloride Solution (0.12 mg/mL) [1]
| pH | Temperature | % Remaining after 30 min | % Remaining after 60 min | % Remaining after 120 min | % Remaining after 300 min | % Remaining after 24 hours |
| 7.0 | Room Temp | 98.5 | 97.2 | 92.7 | 89.3 | < 90 |
| 6.0 | Room Temp | 99.2 | 98.6 | 97.6 | 95.8 | < 90 |
| 5.5 | Room Temp | 98.9 | 98.2 | 96.6 | 93.5 | < 90 |
| 4.5 | Room Temp | 98.0 | 96.7 | 88.1 | 85.4 | < 80 |
| 7.0 | 5°C | 99.2 | 98.4 | 97.3 | 94.9 | 90.0 |
| 6.0 | 5°C | 99.5 | 99.2 | 98.6 | 97.4 | 94.0 |
| 5.5 | 5°C | 99.8 | 99.6 | 99.2 | 98.4 | 95.3 |
| 4.5 | 5°C | 99.8 | 99.7 | 99.3 | 98.5 | 93.1 |
Table 2: Stability of Mitomycin C in Various Infusion Fluids
| Concentration | Solvent | Storage Condition | Stability | Reference |
| 30 or 40 mg/50 mL | Water for Injection | Ambient Temperature, Dark | Stable for 4 days | [7] |
| 30 mg/50 mL | Water for Injection | Refrigerator (4°C) | Stable for 4 days | [7] |
| >30 mg/50 mL | Water for Injection | Refrigerator (4°C) | Precipitation after 1 day | [7] |
| 0.5 mg/mL | Sterile Water for Injection | Room Temperature | Stable for up to 7 days | [8] |
| 40 µg/mL | 0.9% Normal Saline | Not Specified | Stable for up to 12 hours | [8] |
| 0.8 mg/mL | Sterile Water for Injection | Room Temperature | Stable for up to 4 days | [8] |
| 0.6 mg/mL | 0.9% Normal Saline | Room Temperature & Refrigerated | Stable for up to 4 days | [8] |
| 1 mg/mL | 0.9% NaCl (pH 5.2-5.6) | Room Temperature | < 24 hours | [2] |
| 1 mg/mL | Water for Injection (pH 6.6-7.4) | Room Temperature | > 24 hours | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment, carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization for your specific equipment and experimental conditions. It is based on established methods for the analysis of Mitomycin C.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.
-
High-purity water, buffer salts, and organic solvents.
Procedure:
-
Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration within the linear range of the HPLC assay using the mobile phase as the diluent.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 7.0) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (this needs to be determined experimentally, but a starting point could be around 365 nm, similar to Mitomycin C).
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject a freshly prepared standard solution of this compound of known concentration to establish the initial peak area (Time 0).
-
Incubate the test solutions under the desired stress conditions (e.g., different pH, temperature, light exposure).
-
At specified time points, withdraw an aliquot of the stressed solution, dilute it appropriately, and inject it into the HPLC system.
-
Record the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time 0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Reductive activation and DNA cross-linking pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. ejhp.bmj.com [ejhp.bmj.com]
- 2. Physicochemical stability of ready-to-administer mitomycin C solutions for intravesical instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Diminishing the side effect of mitomycin C by using pH-sensitive liposomes: in vitro characterization and in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different pH dependency of mitomycin C activity in monolayer and three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravesical mitomycin C efficacy in acidic and alkaline urinary pH: impact on recurrence-free survival rate after TURBT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Stability of the Antitumor Drug Mitomycin C in Solutions for Intravesical Instillation | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 8. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Studies with FR-900482
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing dosage and treatment schedules for the antitumor agent FR-900482 in in vivo experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in mice?
A1: Published literature suggests effective dose ranges for this compound in mice depend on the administration route. For intravenous (IV) injections, doses have ranged from 5.6 to 18 mg/kg.[1] For intraperitoneal (IP) injections, effective doses have been reported between 0.32 and 10 mg/kg.[1] It is crucial to perform a dose-finding study to determine the optimal dose for your specific tumor model and experimental conditions.
Q2: What is the maximum tolerated dose (MTD) of this compound in mice?
A2: The specific maximum tolerated dose (MTD) for this compound in mice has not been definitively established in publicly available literature. The provided effective dose ranges from antitumor activity studies serve as a starting point.[1] To determine the MTD in your specific mouse strain, a dose escalation study is recommended. This typically involves administering increasing doses of this compound to different cohorts of animals and monitoring for signs of toxicity, such as weight loss, changes in behavior, and hematological parameters.
Q3: What is the known toxicity profile of this compound in mice?
A3: this compound has been reported to have a more favorable safety profile compared to the structurally related compound, Mitomycin C (MMC).[2] Specifically, at therapeutically equivalent doses, this compound demonstrated reduced hematological toxicity. While both compounds can cause a decrease in white blood cells (WBCs), this compound was found to have no significant effect on platelet counts.[2] Additionally, its impact on bone marrow cells was weaker than that of MMC.[2]
Q4: What are the known pharmacokinetic parameters of this compound?
A4: Currently, there is no publicly available data on the pharmacokinetic parameters of this compound, such as its half-life, clearance, volume of distribution, and bioavailability in mice or other species. Researchers should consider conducting pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better inform dosing schedules.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent DNA cross-linking agent. Its mechanism of action involves a bioreductive activation process. Once activated within the cell, it forms covalent cross-links with DNA, leading to an inhibition of DNA replication and transcription, which ultimately triggers cell death.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound | This compound may have limited solubility in aqueous solutions. | - Vehicle Selection: While a specific vehicle for this compound is not documented, common vehicles for similar compounds include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, PEG, or cyclodextrins. It is critical to perform pilot studies to determine the optimal, non-toxic vehicle for your experiments.- Sonication: Gentle sonication can aid in the dissolution of the compound.- pH Adjustment: Investigate the pH-solubility profile of this compound to see if adjusting the pH of the vehicle improves solubility. |
| Unexpected Animal Toxicity or Mortality | - Dose is too high: The administered dose may exceed the MTD in the specific mouse strain or for the chosen administration route.- Vehicle Toxicity: The vehicle used for formulation may be causing toxicity.- Improper Injection Technique: Incorrect administration (e.g., injection into an organ during an IP procedure) can lead to acute toxicity. | - Dose De-escalation: Reduce the dose and perform a dose-escalation study to find a well-tolerated dose.- Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself.- Refine Injection Technique: Ensure proper training and adherence to best practices for the chosen administration route. For IP injections, aim for the lower right quadrant of the abdomen to avoid major organs. |
| Lack of Antitumor Efficacy | - Sub-therapeutic Dose: The administered dose may be too low to achieve a therapeutic concentration at the tumor site.- Inadequate Dosing Schedule: The frequency of administration may not be optimal to maintain therapeutic levels of the drug.- Poor Bioavailability: The drug may not be reaching the tumor in sufficient concentrations due to poor absorption or rapid clearance.- Tumor Model Resistance: The chosen tumor model may be inherently resistant to DNA cross-linking agents. | - Dose Escalation: Cautiously increase the dose, staying within the determined MTD.- Optimize Dosing Schedule: Experiment with different dosing schedules (e.g., more frequent administration at a lower dose).- Pharmacokinetic Studies: If possible, conduct PK studies to understand drug distribution.- Select Appropriate Tumor Model: Use a tumor model known to be sensitive to DNA-damaging agents. |
| Inconsistent Results Between Experiments | - Variability in Drug Preparation: Inconsistent formulation can lead to different effective concentrations being administered.- Animal Variability: Differences in age, weight, or health status of the animals can affect drug response.- Inconsistent Administration Technique: Variability in injection technique can lead to inconsistent drug delivery. | - Standardize Formulation Protocol: Develop and strictly follow a standard operating procedure (SOP) for drug preparation.- Standardize Animal Cohorts: Use animals of the same age, sex, and weight range, and ensure they are healthy.- Consistent Administration: Ensure all injections are performed by a trained individual using a consistent technique. |
Quantitative Data Summary
Table 1: Reported Effective Dosages of this compound in Mice
| Administration Route | Dosage Range (mg/kg) | Tumor Models | Reference |
| Intravenous (IV) | 5.6 - 18 | Human LX-1, MX-1, SC-6, and LC-6 xenografts | [1] |
| Intraperitoneal (IP) | 0.32 - 10 | P388, L1210, B16, MM46, Ehrlich, or EL4 ascites tumors | [1] |
Table 2: Comparative Hematological Toxicity of this compound and Mitomycin C (MMC) in Mice
| Hematological Parameter | Effect of this compound | Effect of Mitomycin C (at equivalent effective dose) | Reference |
| White Blood Cells (WBC) | Similar decrease | Similar decrease | [2] |
| Platelets (PTL) | No effect | Decrease | [2] |
| Red Blood Cells (RBC) | Slight reduction | Slight reduction | [2] |
| Bone Marrow Cells (BMC) | Weaker effect | Stronger effect | [2] |
Experimental Protocols
General Protocol for Intraperitoneal (IP) Injection in Mice
-
Preparation:
-
Formulate this compound in a sterile, appropriate vehicle. The final concentration should be calculated to deliver the desired dose in a volume of 100-200 µL per 20-25g mouse.
-
Warm the solution to room temperature to minimize discomfort.
-
Use a new sterile syringe and needle (25-27 gauge) for each animal.
-
-
Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into the bladder, intestines, or a blood vessel.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Monitor the animal regularly according to your approved institutional animal care and use committee (IACUC) protocol.
-
General Protocol for Monitoring Hematological Toxicity
-
Blood Collection:
-
Collect a small volume of blood (e.g., via tail vein or submandibular bleed) at baseline (before treatment) and at specified time points after this compound administration.
-
-
Complete Blood Count (CBC) Analysis:
-
Analyze the blood samples using an automated hematology analyzer to determine key parameters, including:
-
White Blood Cell (WBC) count and differential
-
Red Blood Cell (RBC) count
-
Hemoglobin
-
Hematocrit
-
Platelet count
-
-
-
Data Analysis:
-
Compare the post-treatment values to the baseline values and to a vehicle-treated control group to assess the degree of myelosuppression and the kinetics of recovery.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A general experimental workflow for in vivo studies with this compound.
Caption: Simplified signaling pathway of cellular response to DNA cross-links.
References
- 1. A new antitumor antibiotic, this compound. II. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antitumor antibiotic, this compound. IV. Hematological toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR900482 class of anti-tumor drugs cross-links oncoprotein HMG I/Y to DNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating FR-900482: A Technical Guide to Mitigating Off-Target Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers working with the potent anti-cancer agent FR-900482. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you design experiments that minimize off-target toxicity and enhance the therapeutic potential of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous control cell lines treated with this compound. What are the primary strategies to reduce this off-target toxicity?
A1: Off-target toxicity is a critical consideration when working with potent cytotoxic agents like this compound. The primary strategies to mitigate this fall into two main categories:
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Structural Modification: Synthesizing analogs or epimers of this compound can alter the molecule's interaction with off-target cellular components, potentially reducing toxicity while maintaining or even enhancing anti-tumor efficacy. A notable example is the synthesis of 7-epi-FR900482, an epimer with comparable anti-cancer activity.[1]
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Targeted Delivery Systems: Encapsulating this compound in a delivery vehicle, such as nanoparticles or antibody-drug conjugates (ADCs), can limit its systemic exposure and promote its accumulation at the tumor site. This approach minimizes interaction with healthy tissues and reduces off-target effects.
Q2: What is the known mechanism of action of this compound, and how does this relate to its off-target effects?
A2: this compound is a bioreductive alkylating agent. Its primary mechanism of action involves the cross-linking of DNA, which ultimately inhibits DNA replication and transcription, leading to cell death.[2] This potent DNA-damaging capability is not entirely specific to cancer cells, which is the root cause of its off-target toxicity. Healthy, proliferating cells can also be susceptible to this DNA damage.
Q3: Are there commercially available, lower-toxicity analogs of this compound?
A3: Currently, the availability of a wide range of this compound analogs is limited primarily to research settings. The synthesis of derivatives is a specialized process. For specific, lower-toxicity analogs, collaboration with medicinal chemistry labs or custom synthesis may be necessary.
Q4: How can I assess the level of off-target DNA damage in my experiments?
A4: The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells and can be a valuable tool for quantifying off-target DNA damage. Additionally, immunofluorescence staining for DNA damage markers, such as γH2AX, can provide visual and quantitative data on the extent of DNA damage in both target and non-target cells.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: High Background Cytotoxicity in Control Wells
-
Possible Cause:
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Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium, leading to inconsistent results and apparent cytotoxicity.
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Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations.
-
Contamination: Mycoplasma or other microbial contamination can cause non-specific cell death.
-
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh, lower-concentration stock solution.
-
Solvent Control: Always include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) to assess the contribution of the solvent to cytotoxicity.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.
-
Assay Interference: Some colorimetric assays, like the MTT assay, can be affected by the chemical properties of the test compound. Run a cell-free control with the compound and assay reagents to check for direct chemical reactions that could lead to a false positive signal.
-
Issue 2: Inconsistent IC50 Values Between Experiments
-
Possible Cause:
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the calculated IC50 value.
-
Cell Passage Number: Cells at high passage numbers can have altered sensitivity to cytotoxic agents.
-
Reagent Variability: Inconsistent preparation of drug solutions or assay reagents.
-
-
Troubleshooting Steps:
-
Standardize Seeding: Develop and adhere to a strict protocol for cell counting and seeding to ensure consistent cell numbers across all experiments.
-
Control Passage Number: Use cells within a defined, low-passage number range for all experiments.
-
Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution.
-
Data Presentation: Comparative Cytotoxicity
While specific, comprehensive public data comparing a wide range of this compound analogs is limited, the following table illustrates the type of data researchers should aim to generate to evaluate the therapeutic index of new derivatives. Note: The following data is illustrative and based on the principle of developing analogs with improved selectivity.
| Compound | Cell Line (Cancer) | IC50 (nM) | Cell Line (Non-Cancerous) | IC50 (nM) | Selectivity Index (SI) |
| This compound | A549 (Lung Carcinoma) | 15 | BEAS-2B (Normal Lung) | 150 | 10 |
| Analog A | A549 (Lung Carcinoma) | 12 | BEAS-2B (Normal Lung) | 360 | 30 |
| Analog B | A549 (Lung Carcinoma) | 25 | BEAS-2B (Normal Lung) | 100 | 4 |
| 7-epi-FR900482 | HCT116 (Colon Carcinoma) | 20 | CCD-18Co (Normal Colon) | 220 | 11 |
Selectivity Index (SI) = IC50 in Non-Cancerous Cells / IC50 in Cancer Cells A higher SI indicates greater selectivity for cancer cells and a potentially lower off-target toxicity profile.
Experimental Protocols
Protocol 1: MTT Assay for Determining Cytotoxicity (IC50)
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound and its analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Cell line(s) of interest
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Complete cell culture medium
-
This compound and/or analogs
-
MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound or its analogs in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Protocol 2: Synthesis of 7-epi-FR900482 (Conceptual Overview)
The synthesis of 7-epi-FR900482 is a multi-step process.[1] A detailed, step-by-step protocol would require extensive chemical expertise and is beyond the scope of this guide. However, the key strategic elements of a reported synthesis include:
-
Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT): This methodology is crucial for establishing the desired stereochemistry.
-
Polonovski Oxidative Ring Expansion: This reaction is employed to construct the core ring structure of the molecule.
For researchers interested in synthesizing this or other analogs, consulting the primary literature for detailed synthetic procedures is essential.
Visualizations
Signaling Pathway: this compound Mechanism of Action and Off-Target Potential
Caption: Mechanism of this compound activation and its on-target and potential off-target effects on DNA.
Experimental Workflow: Assessing and Mitigating Off-Target Toxicity
Caption: A logical workflow for the development and assessment of strategies to reduce this compound off-target toxicity.
References
Technical Support Center: Overcoming Solubility Challenges with FR-900482 for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the potent antitumor agent FR-900482 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a potent antitumor antibiotic that belongs to the mitomycin family. Its mechanism of action involves the cross-linking of DNA, which ultimately leads to cell death. Like many small molecule drug candidates, this compound is a hydrophobic compound, which can lead to challenges in dissolving it in aqueous-based cell culture media for in vitro experiments. Poor solubility can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can decrease the solubility of the compound.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%. The specific tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your particular cells.
Q4: Can I dissolve this compound directly in cell culture medium?
Directly dissolving this compound in aqueous cell culture medium is not recommended due to its poor water solubility. This will likely result in incomplete dissolution and precipitation of the compound.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound during your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Visible precipitate forms immediately upon adding this compound stock solution to the medium. | 1. Concentration exceeds solubility limit: The final concentration of this compound in the medium is too high. 2. Rapid addition: Adding the DMSO stock solution too quickly can cause localized high concentrations and precipitation. 3. Temperature shock: Adding a cold stock solution to warm medium can decrease solubility. | 1. Decrease final concentration: If experimentally feasible, lower the final working concentration of this compound. 2. Optimize addition process: Add the DMSO stock solution drop-wise to the vortexing or swirling culture medium to ensure rapid and even dispersion. 3. Pre-warm solutions: Ensure both the cell culture medium and the this compound stock solution are at 37°C before mixing. |
| The medium becomes cloudy or hazy after adding this compound. | Formation of a fine, colloidal suspension: This may not be visible as distinct particles but can still affect the effective concentration of the compound available to the cells. | 1. Filter the final medium: After adding this compound, you can try filtering the medium through a 0.22 µm sterile filter. Be aware that this may also remove some of the precipitated compound, altering the final concentration. 2. Increase serum concentration: For some cell lines, increasing the serum concentration in the medium (e.g., from 10% to 15%) can help solubilize hydrophobic compounds through protein binding. This should be tested for its effect on your specific assay. |
| Inconsistent experimental results with this compound treatment. | Inconsistent dosing due to precipitation: If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between experiments. | 1. Prepare fresh dilutions for each experiment: Avoid storing diluted this compound in aqueous solutions, as precipitation can occur over time. 2. Visually inspect the medium: Before adding the medium to your cells, hold it up to a light source to check for any signs of precipitation or cloudiness. 3. Sonication: Briefly sonicating the final diluted solution in a water bath sonicator may help to break up small aggregates and improve dissolution. |
Quantitative Solubility Data
Precise quantitative solubility data for this compound in various solvents is not extensively published. However, based on its hydrophobic nature and similarity to other mitomycin compounds, the following table provides an estimated solubility profile. Researchers should determine the empirical solubility for their specific experimental conditions.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | The preferred solvent for stock solutions. |
| Ethanol | Sparingly soluble | May require warming to dissolve. |
| Water | Insoluble | Not a suitable solvent. |
| Cell Culture Media (with 10% FBS) | < 100 µM | Solubility is highly dependent on the specific medium composition and serum percentage. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
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This compound (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.
-
Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortexing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C.
In Vitro Cytotoxicity Assay using MTT
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%). Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Signaling Pathways and Visualizations
This compound Mechanism of Action: Reductive Activation and DNA Cross-linking
This compound requires intracellular reductive activation to exert its cytotoxic effects. This process is crucial for the formation of the active species that cross-links DNA.
Caption: Reductive activation of this compound and subsequent DNA cross-linking.
Experimental Workflow for Addressing this compound Solubility Issues
This workflow provides a logical sequence of steps to systematically address solubility challenges during in vitro experiments.
Caption: A logical workflow for troubleshooting this compound solubility.
Putative Downstream Apoptotic Signaling Pathway of this compound
DNA damage induced by this compound is expected to trigger a cascade of events leading to programmed cell death (apoptosis), likely involving cell cycle arrest and the activation of caspases.
Caption: Proposed apoptotic signaling cascade induced by this compound.
Best practices for the handling and storage of FR-900482
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of FR-900482. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, a temperature of -20°C is recommended.[1][2][3] Protect the compound from light and moisture.
Q2: How should I prepare solutions of this compound?
A2: Due to its expected low solubility in aqueous solutions, it is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[4] For experimental use, further dilution can be made with an appropriate buffered saline or cell culture medium.
Q3: What is the stability of this compound in solution?
A3: Solutions of analogous compounds like Mitomycin C are stable for a limited time. For instance, Mitomycin C reconstituted with Sterile Water for Injection (0.5 mg/mL) is stable for 14 days when refrigerated and protected from light, and for 7 days at room temperature.[5] It is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, store at -20°C and protect from light to minimize degradation.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Given that this compound is a potent, biologically active compound, appropriate PPE should be worn at all times. This includes a lab coat, chemical-resistant gloves, and safety glasses with side shields.[6] If there is a risk of generating dust or aerosols, a respirator may be necessary.[1]
Q5: How should I dispose of waste containing this compound?
A5: All waste materials, including empty vials, used pipette tips, and contaminated labware, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Incorrect solvent used. | This compound is likely poorly soluble in water. Use an organic solvent such as DMSO to prepare a stock solution.[4] |
| Low temperature of the solvent. | Ensure the solvent is at room temperature before attempting to dissolve the compound. | |
| Inconsistent experimental results | Degradation of the compound. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -20°C and protected from light. Avoid repeated freeze-thaw cycles. |
| Inaccurate pipetting of the potent compound. | Use calibrated micropipettes and proper pipetting techniques to ensure accurate and consistent dosing. | |
| Precipitate forms in cell culture medium | The concentration of the organic solvent (e.g., DMSO) is too high in the final solution. | Ensure the final concentration of the organic solvent in your experimental setup is low enough to be tolerated by the cells and to keep the compound in solution. Typically, this is less than 0.5%. |
| The compound has low solubility in the aqueous medium. | After diluting the stock solution into the aqueous medium, vortex or mix thoroughly. Consider using a surfactant or other solubilizing agent if compatible with your experimental system. |
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| Storage Temperature (Solid) | -20°C (long-term) | [1][2][3] |
| Storage Conditions (Solution) | -20°C, protected from light | Inferred from Mitomycin C[5] |
| Recommended Solvents | DMSO | Inferred from Tacrolimus (FK-506)[4] |
| Solution Stability (0.5 mg/mL in water, refrigerated) | ~14 days (inferred) | Inferred from Mitomycin C[5] |
| Solution Stability (0.5 mg/mL in water, room temp) | ~7 days (inferred) | Inferred from Mitomycin C[5] |
Experimental Protocols & Workflows
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound and the DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.
Diagram 1: Workflow for the preparation of a 10 mM stock solution of this compound in DMSO.
Troubleshooting Logic for Inconsistent Experimental Results
Diagram 2: Troubleshooting decision tree for addressing inconsistent experimental results.
References
- 1. biocrick.com [biocrick.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. Tacrolimus | C44H69NO12 | CID 445643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ≥98% (HPLC), powder, in vitro T cell proliferation blocker | Sigma-Aldrich [sigmaaldrich.com]
- 5. globalrph.com [globalrph.com]
- 6. mitosol.com [mitosol.com]
Technical Support Center: Enhancing FR-900482 Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the fermentation of FR-900482 from Streptomyces species.
Troubleshooting Guide
This section addresses specific issues that can lead to low this compound yield in a question-and-answer format.
Q1: My this compound yield is consistently lower than expected. What are the initial checks?
Low yields can stem from several factors, from inoculum quality to fermentation conditions. A systematic approach is crucial for identifying the root cause.
-
Initial Checks:
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Inoculum Quality: Verify the purity, viability, and age of your Streptomyces seed culture. Inconsistent inoculum is a common source of batch-to-batch variability.[1] Standardize your seed culture preparation, ensuring consistent spore concentration and growth medium.[1]
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Medium Composition: Double-check the preparation and sterilization of your fermentation medium. Ensure all components are correctly weighed and dissolved.
-
Physical Parameters: Confirm that the fermenter's temperature, pH, and dissolved oxygen (DO) probes are calibrated and functioning correctly.[1]
-
Q2: I'm observing good biomass growth but little to no this compound production. What's the likely cause?
This common issue, often called "un-coupling" of growth and production, typically points towards nutrient or environmental factors. Secondary metabolite production in Streptomyces is often triggered by the depletion of a key nutrient.[1]
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Possible Causes & Solutions:
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Nutrient Imbalance: The carbon-to-nitrogen (C:N) ratio is critical. Experiment with different carbon sources (e.g., glycerol, maltose) and nitrogen sources (e.g., soybean meal, yeast extract) to find the optimal balance for secondary metabolism.[1]
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Suboptimal pH: While growth may occur over a broader range, this compound production is often restricted to a narrower pH window, typically neutral to slightly alkaline for Streptomyces.[1] Implement a pH control strategy using buffers or automated acid/base addition.[1]
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Phosphate (B84403) Regulation: High phosphate concentrations can suppress secondary metabolite biosynthesis. Try reducing the initial phosphate concentration in your medium.
-
Q3: My Streptomyces culture is forming dense pellets, and the yield is poor. How can I control morphology?
Streptomyces morphology in submerged cultures (ranging from dispersed mycelia to dense pellets) significantly impacts nutrient uptake, oxygen transfer, and ultimately, productivity.
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Solutions:
-
Agitation Speed: Increase the agitation rate to introduce more shear force, which can break up large pellets and promote a more filamentous morphology.[2][3] However, excessive shear can damage cells, so optimization is key.
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Inoculum Density: A very low inoculum density can sometimes lead to the formation of larger pellets.[4] Experiment with increasing the initial spore or mycelial concentration.
-
Medium Additives: The addition of microparticles (e.g., talc) or polymers can sometimes encourage a more dispersed morphology.
-
Q4: How can I address potential contamination in my fermentation run?
Contamination can be difficult to diagnose, especially if the contaminant is slow-growing.
-
Detection & Prevention:
-
Microscopy: Regularly examine culture samples under a microscope to check for foreign microorganisms.
-
Plating: Plate samples onto various non-selective agar (B569324) media to detect potential bacterial or fungal contaminants.
-
Sterilization Validation: Ensure your autoclave is functioning correctly using biological indicators (e.g., Bacillus stearothermophilus spore strips).[5] Re-verify sterilization protocols for all media components and equipment.[5]
-
Aseptic Technique: Reinforce strict aseptic techniques during all handling, inoculation, and sampling procedures.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the known biosynthetic precursors for this compound?
The biosynthesis of this compound shares origins with the related compound mitomycin C. Key identified precursors are 3-amino-5-hydroxybenzoic acid (AHBA) and D-glucosamine .[7][8] Understanding the biosynthetic pathway is crucial for developing strategies like precursor feeding to enhance yield.
Q2: What are the typical fermentation parameters for Streptomyces?
While the optimal conditions must be determined empirically for the specific this compound producing strain, a good starting point for submerged fermentation is:
| Parameter | Recommended Starting Range |
| Temperature | 28-30°C[1] |
| pH | 6.8 - 7.5 (controlled) |
| Agitation | 150 - 250 rpm[2][3] |
| Aeration | 0.5 - 1.0 vvm (volume of air per volume of medium per minute)[2][3] |
| Incubation Time | 7 - 14 days[9][10] |
Q3: How can I accurately quantify the concentration of this compound in my fermentation broth?
Accurate quantification is essential for process optimization. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.
-
General HPLC Method:
-
Extraction: Extract this compound from the fermentation broth using an organic solvent like ethyl acetate (B1210297).[9]
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Detection: UV detection is common. The specific wavelength should be optimized based on the absorbance spectrum of this compound.
-
Quantification: Use a validated standard curve with a pure this compound reference compound.
-
Other advanced methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive and specific detection.[11]
Q4: What are advanced strategies to improve this compound yield beyond basic optimization?
Once fermentation parameters are optimized, further improvements often require genetic and metabolic approaches.
| Strategy | Description |
| Metabolic Engineering | Re-routing metabolic flux from primary metabolism towards the biosynthesis of secondary metabolites like this compound.[12] This can involve overexpressing key biosynthetic genes or knocking out competing pathways. |
| Heterologous Expression | Cloning the this compound biosynthetic gene cluster into a host organism that is easier to manipulate, grows faster, or has a better-understood metabolism.[13] Streptomyces lividans is a common host for this purpose.[13] |
| Precursor Feeding | Supplementing the fermentation medium with known biosynthetic precursors, such as AHBA or D-glucosamine, to potentially increase the final product titer.[7][8] |
Experimental Protocols & Visualizations
Protocol 1: Standard Seed Culture Development
This protocol outlines the preparation of a standardized inoculum for fermentation.
-
Strain Revival: Aseptically transfer a cryopreserved vial of the Streptomyces strain to an appropriate agar medium (e.g., ISP-2 or MYM agar).[2][10]
-
Incubation: Incubate the plate at 28°C for 7-10 days, or until sufficient sporulation is observed.
-
Spore Suspension: Harvest the spores by gently scraping the agar surface in the presence of a sterile surfactant solution (e.g., 0.05% Tween 80).
-
First Stage Seed: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or MYM) with the spore suspension.[10]
-
Incubation & Growth: Incubate the flask at 28°C on a rotary shaker at 250 rpm for 2-3 days until a dense mycelial culture is obtained.[10] This culture is now ready to inoculate the main production fermenter.
Protocol 2: Solvent Extraction for this compound Analysis
This protocol describes a general method for extracting the product from the fermentation broth for quantification.
-
Centrifugation: Centrifuge a known volume of the whole fermentation broth to separate the supernatant from the mycelial biomass.
-
pH Adjustment: Adjust the pH of the supernatant to optimize the partitioning of this compound into the organic solvent.
-
Solvent Addition: Add an equal volume of ethyl acetate to the supernatant in a separation funnel.[9]
-
Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely.
-
Collection: Collect the upper organic (ethyl acetate) layer.
-
Repeat: Repeat the extraction process (steps 3-5) two more times with fresh ethyl acetate to maximize recovery.
-
Evaporation: Pool the organic extracts and evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitution: Re-dissolve the dried extract in a small, known volume of a suitable solvent (e.g., methanol) for HPLC analysis.[10]
Troubleshooting Logic
The following diagram illustrates a decision-making workflow for addressing low fermentation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 4. jmb.or.kr [jmb.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of potential early-stage intermediates in the biosynthesis of FR900482 and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Potential Early-Stage Intermediates in the Biosynthesis of FR900482 and Mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Unlocking a new target for streptomycetes strain improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimization of FR-900482-Induced DNA Cross-linking
Welcome to the technical support center for the optimization of reaction conditions for FR-900482-induced DNA cross-linking. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experiments with this potent antitumor agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced DNA cross-linking?
A1: this compound is a bioreductive alkylating agent. Its mechanism is similar to that of mitomycin C. It requires enzymatic or chemical reduction to become activated. This activation leads to the formation of a reactive mitosene intermediate that can then form covalent bonds with DNA, resulting in both interstrand and intrastrand cross-links.[1] The preferential binding sequence for this compound is 5'-CG-3'.[1]
Q2: What is the difference between this compound and mitomycin C?
A2: While structurally related to mitomycin C, this compound exhibits a distinct activation mechanism and has been reported to have a better efficacy and safety profile in some studies. Unlike mitomycin C, which can be activated through one- or two-electron reduction pathways, this compound is specifically activated by a two-electron reduction.
Q3: Can this compound induce DNA-protein cross-links?
A3: Yes, in addition to DNA-DNA cross-links, this compound has been shown to induce the formation of DNA-protein cross-links (DPCs). This is a significant aspect of its cytotoxic activity, as these bulky lesions can severely impede DNA replication and transcription.
Q4: What are the key cellular responses to this compound-induced DNA damage?
A4: this compound-induced DNA cross-links trigger the DNA Damage Response (DDR), a complex signaling network. Key proteins such as ATM and ATR are activated, which in turn phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis (programmed cell death).[2][3][4][5][6]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound-induced DNA cross-linking.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no DNA cross-linking observed | Inactive this compound: The compound may have degraded. | Store this compound properly, protected from light and moisture. Prepare fresh solutions before each experiment. |
| Insufficient reductive activation: The cellular environment or in vitro conditions may lack sufficient reducing agents. | For in vitro assays, consider adding a reducing agent like sodium dithionite (B78146). For cellular assays, ensure cells are metabolically active. | |
| Suboptimal reaction conditions: Concentration, incubation time, or temperature may not be optimal. | Refer to the "Optimization of Reaction Conditions" table below and perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line or system. | |
| High background in control samples | Contamination of reagents: Buffers or other reagents may be contaminated with DNA-damaging agents. | Use fresh, high-purity reagents and sterile techniques. |
| Spontaneous DNA damage: Cells may be stressed or unhealthy, leading to baseline DNA damage. | Ensure optimal cell culture conditions. Handle cells gently during harvesting and processing. | |
| Inconsistent results between experiments | Variability in cell culture: Cell density, passage number, or cell cycle phase can affect susceptibility to DNA damage. | Standardize cell culture procedures. Use cells at a consistent confluency and passage number. Consider cell cycle synchronization for more uniform responses. |
| Inconsistent this compound concentration: Inaccurate dilutions or degradation of stock solutions. | Prepare fresh dilutions from a well-characterized stock solution for each experiment. Verify the concentration of your stock solution spectrophotometrically if possible. | |
| Difficulty in detecting DNA-protein cross-links | Inefficient cross-linking: The conditions may not be optimal for DPC formation. | Optimize this compound concentration and treatment time. DPC formation may require different kinetics than DNA-DNA cross-linking. |
| Ineffective detection method: The chosen assay may not be sensitive enough. | Consider specialized techniques for DPC detection, such as the in vitro cross-linking assay followed by SDS-PAGE and western blotting, or more advanced methods like RADAR (rapid approach to DNA adduct recovery). |
Optimization of Reaction Conditions
The optimal conditions for this compound-induced DNA cross-linking can vary depending on the cell type and experimental system. The following table provides a starting point for optimization.
| Parameter | Starting Range | Considerations |
| This compound Concentration | 1 µM - 100 µM | Perform a dose-response curve to determine the EC50 for your cell line. Higher concentrations may lead to increased cytotoxicity and off-target effects. |
| Incubation Time | 1 - 24 hours | A time-course experiment is recommended. Shorter times may be sufficient for high concentrations, while longer times may be needed for lower concentrations to observe significant cross-linking. |
| Temperature | 37°C (for cellular assays) | For in vitro assays, temperature can be varied (e.g., 25°C to 37°C) to modulate the reaction rate. |
| pH | 7.0 - 7.4 | The stability and activity of this compound are pH-dependent. Maintain a stable physiological pH during the experiment. |
| Cell Density | 50-80% confluency | High cell density can affect drug availability and cellular metabolism. Use a consistent cell density for reproducible results. |
Experimental Protocols
Protocol 1: In Vitro DNA Cross-linking Assay
This protocol describes a method to assess the ability of this compound to induce cross-links in purified DNA.
Materials:
-
Purified plasmid DNA or a specific DNA oligonucleotide
-
This compound
-
Reductive agent (e.g., sodium dithionite)
-
Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the purified DNA (e.g., 200-500 ng) with the reaction buffer.
-
Add the desired concentration of this compound to the reaction mixture. Include a vehicle control (DMSO).
-
To initiate the reaction, add the reducing agent (e.g., sodium dithionite to a final concentration of 100 µM).
-
Incubate the reaction at 37°C for the desired amount of time (e.g., 1-4 hours).
-
Stop the reaction by adding a loading buffer and placing the samples on ice.
-
Analyze the samples by agarose gel electrophoresis. Interstrand cross-linked DNA will migrate slower than non-cross-linked DNA. Under denaturing conditions, cross-linked DNA will remain double-stranded while non-cross-linked DNA will separate into single strands.
Protocol 2: Comet Assay for Detection of DNA Cross-links in Cells
The Comet assay (single-cell gel electrophoresis) can be modified to detect DNA cross-links. The principle is that cross-links will reduce the extent of DNA migration in the gel.[7][8]
Materials:
-
This compound
-
Cultured cells
-
Comet assay kit (including low melting point agarose, lysis solution, and electrophoresis buffer)
-
A source of inducing DNA damage (e.g., X-rays or hydrogen peroxide)
-
Fluorescence microscope
Procedure:
-
Treat cultured cells with various concentrations of this compound for the desired time. Include a positive control for DNA damage (e.g., H₂O₂) and a negative control (vehicle).
-
After treatment, harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with low melting point agarose and pipette onto a Comet slide. Allow the agarose to solidify.
-
To introduce a fixed amount of DNA strand breaks (which will be impeded by cross-links), expose the slides to a controlled dose of X-rays or a pulse of H₂O₂.
-
Lyse the cells by immersing the slides in lysis solution.
-
Perform alkaline electrophoresis according to the Comet assay kit instructions.
-
Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Quantify the comet tail moment. A decrease in the tail moment in this compound-treated cells compared to the cells treated only with the damage-inducing agent (X-rays or H₂O₂) indicates the presence of DNA cross-links.
Visualizations
This compound Activation and DNA Cross-linking Workflow
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 4. Frontiers | The Plant DNA Damage Response: Signaling Pathways Leading to Growth Inhibition and Putative Role in Response to Stress Conditions [frontiersin.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting mass spectrometry analysis of FR-900482 and its adducts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of the antitumor agent FR-900482 and its adducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its mass spectrometry analysis important? A1: this compound is a potent antitumor antibiotic that belongs to the mitomycin family of natural products.[1] Like its well-known relative, mitomycin C, it exerts its therapeutic effect by forming covalent bonds, or adducts, with DNA, which can lead to cell death.[1] Mass spectrometry is a critical analytical technique for studying this compound because it allows for the sensitive and specific identification and quantification of the parent compound, its metabolites, and its crucial DNA adducts. This information is vital for understanding its mechanism of action, pharmacokinetics, and for the development of related cancer therapies.
Q2: What is the recommended ionization technique for analyzing this compound? A2: Electrospray ionization (ESI) is the recommended technique for the analysis of this compound and its adducts. ESI is a "soft" ionization method that is well-suited for thermally labile and large molecules, allowing them to be ionized into the gas phase with minimal fragmentation.[2] This is particularly important for preserving the intact structure of the parent molecule and its non-covalently and covalently bound adducts for accurate mass measurement. All open access instruments referenced in general sample preparation guidelines utilize electrospray ionization.[3]
Q3: What are the common adducts of this compound observed in mass spectrometry? A3: In ESI-MS, you may observe two types of adducts. First are the non-covalent adducts formed in the ion source with ions present in the mobile phase. For this compound, this typically includes the protonated molecule [M+H]+, as well as sodium [M+Na]+ and potassium [M+K]+ adducts. Second, and of significant biological relevance, are the covalent adducts formed with biological macromolecules, most notably DNA.[1] The analysis of these this compound-DNA adducts is key to understanding its genotoxicity and antitumor activity.[1][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound.
Q1: I am seeing a very weak signal or no signal at all for this compound. What should I do? A1: Poor signal intensity is a common issue in mass spectrometry.[5] Several factors could be the cause:
-
Sample Concentration: Your sample may be too dilute, or conversely, too concentrated, which can cause ion suppression.[5] Aim for a concentration in the range of 1-10 µg/mL for initial analyses.[3]
-
Sample Purity: High concentrations of inorganic salts, or non-volatile solvents like DMSO, are incompatible with ESI and can suppress the signal.[3] Ensure your sample is free of these contaminants. Use volatile organic solvents like methanol (B129727) or acetonitrile (B52724) and water.[3]
-
Ionization Efficiency: The ionization conditions may not be optimal for this compound.[5] Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[5] You can also try adjusting ion source parameters such as capillary voltage and gas flows or modifying the mobile phase, for instance, by adding 0.1% formic acid to promote protonation in positive ion mode.
-
Instrument Issues: Check for clogs in the ESI capillary or leaks in the LC system, which can lead to an absent or sputtering spray.[6]
Q2: The mass accuracy of my this compound peak is poor, and the m/z value is shifting between runs. Why is this happening? A2: Inaccurate mass measurements are often due to a need for instrument calibration.[5] Mass spectrometers can drift over time, affecting mass accuracy. Perform a mass calibration using the appropriate standards recommended by your instrument's manufacturer.[5] If the problem persists, ensure that any reference mass solution used for real-time correction is full and being properly introduced into the system.[7]
Q3: I see multiple peaks in my mass spectrum close to the expected mass of this compound. How do I identify the correct molecular ion and its adducts? A3: The presence of multiple peaks is often due to the formation of different adducts in the ion source. The primary ion is typically the protonated molecule, [M+H]+. However, you will likely also see adducts with sodium ([M+Na]+) and potassium ([M+K]+), which are common contaminants in solvents and glassware. These adducts will be separated by specific mass differences from the [M+H]+ ion. Refer to the Quantitative Data Summary table below to predict the m/z values for these common adducts. In-source fragmentation can also occur, leading to smaller m/z fragments.[8]
Q4: My liquid chromatography (LC) peak for this compound is broad or splitting. What is the cause? A4: Peak splitting and broadening are typically chromatographic problems.[5]
-
Column Issues: The analytical column may be contaminated or degraded. Ensure proper sample preparation to remove particulates and run blank injections to clean the column.[3][5]
-
Mobile Phase: Ensure your mobile phases are properly prepared using LC-MS grade solvents and are fully degassed.[7] Inconsistent mobile phase composition can lead to poor peak shape.
-
Sample Contaminants: Contaminants in the sample itself can interfere with chromatography.[5] Always filter your samples before injection.[3]
Q5: I am trying to detect this compound-DNA adducts from a biological sample, but I can't find them. What can I do? A5: Detecting DNA adducts is challenging due to their low abundance in a complex biological matrix.[4]
-
Sensitivity: This type of analysis requires a highly sensitive mass spectrometer, often a high-resolution instrument like a Q-TOF or Orbitrap.[9]
-
Sample Preparation: The sample preparation is critical. It involves isolating the DNA, digesting it into nucleosides or nucleotides, and then potentially enriching the sample for the adducted fragments to remove the vast excess of unmodified DNA.[4][10]
-
MS Method: Use a targeted MS/MS method (Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) to improve sensitivity and specificity. This involves monitoring for a specific fragmentation pattern of the expected DNA adduct. The loss of the deoxyribose sugar is a common fragmentation pathway used for screening DNA adducts.[10]
Quantitative Data Summary
The following table summarizes the calculated monoisotopic masses for this compound and its common adducts in positive ion mode ESI.
Molecular Formula of this compound: C₂₀H₂₃N₃O₈ Monoisotopic Mass (M): 433.1485 Da
| Ion Species | Formula | Charge (z) | Calculated m/z |
| Protonated Molecule | [M+H]+ | +1 | 434.1558 |
| Sodium Adduct | [M+Na]+ | +1 | 456.1377 |
| Potassium Adduct | [M+K]+ | +1 | 472.0937 |
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound Analysis
This protocol is for the preparation of a pure standard of this compound for direct infusion or LC-MS analysis.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of an organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[3]
-
Working Solution Preparation: Take 10 µL of the 1 mg/mL stock solution and dilute it with 990 µL of the desired mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This results in a 10 µg/mL working solution.[3]
-
Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter before analysis to prevent blockages in the LC-MS system.[3]
-
Transfer: Place the final solution in a standard 2 mL mass spectrometry sample vial with a soft septum cap.[3]
-
Blanks: Prepare blank samples using the same solvent as your sample to run before and after your samples to clean the system and check for carryover.[3]
Protocol 2: General Purpose LC-MS Method for this compound
This method provides a starting point for the chromatographic separation and detection of this compound.
-
LC System: HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[9]
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
MS Detector: ESI source, positive ion mode.
-
Scan Range: m/z 100 - 1000.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Note: These parameters are instrument-dependent and should be optimized.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the analysis of this compound.
Caption: Troubleshooting decision tree for poor MS signal intensity.
Caption: Standard sample preparation workflow for this compound.
Caption: Common adduct formation pathway in ESI-MS.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. The analysis of DNA adducts: the transition from (32)P-postlabeling to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics [mdpi.com]
Technical Support Center: High-Purity FR-900482 Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for the antitumor antibiotic FR-900482. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound After Initial Extraction
-
Question: We are experiencing a significant loss of this compound during the initial solvent extraction from the fermentation broth. What are the likely causes and how can we improve our yield?
-
Answer: Low yields during initial extraction are often due to incomplete extraction or degradation of the target compound. Consider the following:
-
Solvent Polarity: Ensure the chosen extraction solvent has an appropriate polarity to efficiently partition this compound from the aqueous fermentation broth. A mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) or butanol, is often effective for compounds of this nature.
-
pH Adjustment: The pH of the fermentation broth can significantly impact the solubility and stability of this compound. Experiment with adjusting the pH of the broth before extraction to optimize the partitioning of the compound into the organic phase.
-
Emulsion Formation: Emulsions between the aqueous and organic layers can trap the product. To break emulsions, you can try adding brine, centrifuging the mixture, or passing it through a bed of celite.
-
Extraction Repetitions: A single extraction is often insufficient. Perform multiple extractions (e.g., 3-4 times) with fresh solvent and pool the organic layers to maximize recovery.
-
Issue 2: Poor Separation During Column Chromatography
-
Question: Our column chromatography step is resulting in poor separation of this compound from impurities, leading to broad peaks and overlapping fractions. What can we do to improve the resolution?
-
Answer: Poor separation in column chromatography can be attributed to several factors related to the stationary phase, mobile phase, and loading technique.
-
Stationary Phase Selection: Silica (B1680970) gel is a common choice for the purification of moderately polar compounds like this compound. However, if you are observing significant tailing or irreversible adsorption, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Mobile Phase Optimization: The composition of the mobile phase is critical. A systematic approach to optimizing the solvent system using thin-layer chromatography (TLC) is recommended. Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation on the column. A gradient elution, gradually increasing the polarity of the mobile phase, can often improve resolution.
-
Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of sample loaded should be 1-5% of the weight of the stationary phase. The sample should be dissolved in a minimal amount of the initial mobile phase and loaded onto the column in a narrow band.
-
Column Packing: A poorly packed column with channels or cracks will lead to band broadening and inefficient separation. Ensure the column is packed uniformly and is free of air bubbles.
-
Issue 3: Degradation of this compound During Purification
-
Question: We suspect that this compound is degrading during the purification process. What are the potential causes and how can we minimize this?
-
Answer: this compound, like many complex natural products, can be sensitive to pH, light, and temperature.
-
Temperature Control: Perform all purification steps at reduced temperatures (e.g., 4°C) whenever possible, especially during long chromatography runs.
-
Light Protection: Protect the compound from direct light by using amber-colored glassware or wrapping containers in aluminum foil.
-
pH Stability: The stability of this compound may be pH-dependent. Buffer your solutions if necessary and avoid exposure to strong acids or bases.
-
Use of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant, such as BHT, to the solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for the purification of this compound from a Streptomyces fermentation broth?
A1: A general workflow involves initial extraction from the fermentation broth, followed by one or more chromatographic steps to achieve high purity.
Caption: General purification workflow for this compound.
Q2: What analytical techniques are suitable for monitoring the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for assessing the purity of this compound. Other techniques include:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative analysis of fractions during column chromatography.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the molecular weight of the compound, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified compound and identify any impurities.
Q3: How can I remove colored impurities from my this compound sample?
A3: Colored impurities are common in natural product extracts. They can often be removed by:
-
Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude or semi-pure extract can adsorb colored impurities. However, this should be done with caution as it can also adsorb the product.
-
Chromatography: Different chromatographic techniques, such as silica gel or size-exclusion chromatography, can be effective at separating colored impurities from the target compound.
Data Presentation
The following tables provide illustrative data for a typical multi-step purification of this compound. Note that these are representative values and actual results may vary depending on the specific experimental conditions.
Table 1: Summary of a Hypothetical this compound Purification
| Purification Step | Total Weight (mg) | Purity of this compound (%) | Yield of this compound (%) |
| Crude Extract | 5000 | 5 | 100 |
| Silica Gel Column | 800 | 60 | 64 |
| Preparative HPLC | 150 | >98 | 20 |
Table 2: Illustrative Parameters for HPLC Purification of this compound
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water Gradient |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 500 µL |
| Sample Conc. | 10 mg/mL in mobile phase |
Experimental Protocols
Protocol 1: General Procedure for Solvent Extraction of this compound
-
Centrifuge the Streptomyces sandaensis fermentation broth to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to 8.0 with a suitable base (e.g., 1M NaOH).
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure to obtain the crude extract.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a mobile phase of gradually increasing polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Pool the pure fractions and concentrate under reduced pressure.
Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting low purity after a chromatography step.
Caption: Troubleshooting logic for low purity in chromatography.
Technical Support Center: Preclinical Hematological Toxicity of FR-900482
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hematological toxicity of the antitumor antibiotic FR-900482 in preclinical models.
Troubleshooting Guides
This section offers guidance on common issues encountered during the preclinical assessment of this compound-induced hematological toxicity.
Issue 1: Unexpectedly Severe Myelosuppression Observed in In Vivo Mouse Studies
-
Question: Our in vivo mouse study shows a dramatic decrease in absolute neutrophil count (ANC) and platelet count at a dose that was expected to be well-tolerated. What could be the cause, and how can we troubleshoot this?
-
Possible Causes and Solutions:
Possible Cause Troubleshooting Steps Strain-Specific Sensitivity: Different mouse strains can exhibit varying sensitivities to drug-induced myelosuppression. 1. Verify the mouse strain used (e.g., BDF1 mice have been used in some myelosuppression studies).[1] 2. If a different strain was used, consider conducting a pilot study in a more commonly referenced strain for comparison. 3. Review literature for known strain-specific responses to similar DNA-alkylating agents. Vehicle Effects: The vehicle used to dissolve and administer this compound may have inherent toxicity. 1. Run a vehicle-only control group to assess baseline hematological parameters. 2. Ensure the vehicle formulation is appropriate and has been previously validated for in vivo use. Dosing Miscalculation or Formulation Error: Incorrect dose calculation or improper formulation can lead to overdosing. 1. Double-check all dose calculations, dilutions, and the final concentration of the dosing solution. 2. Perform analytical chemistry to confirm the concentration and stability of this compound in the formulation. Underlying Health Status of Animals: Subclinical infections or other health issues can exacerbate myelosuppression. 1. Ensure all animals are sourced from a reputable vendor and are specific-pathogen-free (SPF). 2. Perform a thorough health check of the animals before study initiation. Interaction with Other Study Components: Concurrently administered agents or specific dietary components could potentiate toxicity. 1. Review all components of the study design for potential interactions. 2. If applicable, stagger the administration of different agents to identify the source of the enhanced toxicity.
Issue 2: Discrepancy Between In Vitro and In Vivo Hematotoxicity Data
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Question: Our in vitro colony-forming unit (CFU) assays suggested low hematological toxicity for this compound, but our subsequent in vivo studies show significant neutropenia. Why is there a discrepancy?
-
Possible Causes and Solutions:
Possible Cause Troubleshooting Steps Metabolic Activation/Deactivation: this compound may be metabolized in vivo to a more myelosuppressive metabolite that is not generated in the in vitro system. Conversely, it might be rapidly cleared in vitro. 1. Investigate the in vivo metabolism of this compound. 2. Consider incorporating a metabolic activation system (e.g., S9 fraction) into the in vitro assays, though this can be complex for hematopoietic assays. 3. Analyze plasma concentrations of this compound and any major metabolites in the in vivo study. Indirect Effects on Hematopoiesis: this compound might be affecting the bone marrow microenvironment or cytokine production in vivo, which are not fully recapitulated in vitro. 1. Analyze cytokine levels (e.g., G-CSF, GM-CSF, IL-6) in the plasma of treated animals. 2. Perform histological analysis of the bone marrow to assess the microenvironment. Differences in Drug Exposure: The concentration and duration of drug exposure in the in vitro assay may not accurately reflect the pharmacokinetic profile in vivo. 1. Measure the in vivo pharmacokinetic profile of this compound. 2. Attempt to mimic the in vivo exposure profile in the in vitro assays (e.g., by varying drug concentration and exposure time). Species Differences: In vitro assays using human hematopoietic stem and progenitor cells (HSPCs) may not perfectly predict the response in mice. 1. If using human cells in vitro and testing in mice in vivo, consider also performing in vitro assays with murine HSPCs for a more direct comparison.[2]
Frequently Asked Questions (FAQs)
Q1: What is the expected hematological toxicity profile of this compound based on early preclinical data?
A1: Early preclinical studies in mice comparing this compound to Mitomycin C (MMC) at equivalent effective doses indicated the following:
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White Blood Cells (WBC): A single intravenous injection of this compound caused a decrease in WBC counts, similar to that observed with MMC.[3]
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Platelets (PTL): this compound had no effect on platelet numbers.[3]
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Red Blood Cells (RBC): A slight reduction in RBCs was observed with this compound.[3]
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Bone Marrow Cells (BMC): The effect of this compound on bone marrow cells, as measured by colony-forming units in the spleen and in culture, was weaker than that of MMC.[3]
It is important to note that this data is from a 1987 study, and more recent, detailed preclinical toxicology studies are recommended.
Q2: What is the mechanism of action of this compound, and how does it relate to its hematological toxicity?
A2: this compound is a DNA cross-linking agent.[4] Its mechanism involves reductive activation to form a reactive mitosene intermediate that alkylates DNA, leading to cell death.[4] This cytotoxic activity is not specific to cancer cells and can affect highly proliferative cells, such as hematopoietic stem and progenitor cells in the bone marrow, which is the basis for its hematological toxicity. However, unlike Mitomycin C, the bioreductive activation of this compound does not appear to produce adventitious superoxide (B77818) radicals. This difference is thought to contribute to its lower overall toxicity profile compared to MMC.
Q3: What are the standard preclinical models for assessing the hematological toxicity of a compound like this compound?
A3: A combination of in vitro and in vivo models is recommended:
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In Vitro Models:
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In Vivo Models:
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Mouse Myelosuppression Studies: The mouse is a well-established model for predicting drug-induced myelosuppression in humans.[1] Key endpoints include:
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Complete blood counts (CBCs) with differentials at multiple time points after drug administration.
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Bone marrow cellularity and histology.
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Spleen weight and cellularity.
-
-
Q4: Are there any potential strategies to mitigate the hematological toxicity of this compound in a preclinical setting?
A4: Yes, several strategies can be explored:
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Dose and Schedule Modification:
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Reducing the dose of this compound is the most direct way to decrease toxicity.
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Investigating different dosing schedules (e.g., fractionation of the total dose) may help to maintain anti-tumor efficacy while allowing for hematopoietic recovery between doses.
-
-
Use of Hematopoietic Growth Factors:
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Granulocyte Colony-Stimulating Factor (G-CSF) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): These can be administered to stimulate the production of neutrophils and reduce the duration and severity of neutropenia.[6][7][8][9] Their use is a standard clinical practice for managing chemotherapy-induced neutropenia.[8][9]
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The timing of G-CSF/GM-CSF administration relative to this compound treatment is critical and would need to be optimized in preclinical studies.
-
-
Development of Analogs:
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Synthesizing and screening analogs of this compound may identify compounds with a more favorable therapeutic index (i.e., potent anti-tumor activity with reduced hematological toxicity).
-
Experimental Protocols
Protocol 1: In Vitro Hematotoxicity Assessment using the Colony-Forming Unit (CFU) Assay
This protocol is adapted from standard methodologies for assessing drug-induced effects on hematopoietic progenitors.[10]
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Cell Source:
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Obtain human bone marrow- or cord blood-derived CD34+ hematopoietic stem and progenitor cells from a commercial vendor.
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Alternatively, murine bone marrow cells can be used for species-specific comparisons.
-
-
Drug Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Make serial dilutions of this compound in the appropriate cell culture medium to achieve a range of final concentrations for testing. Ensure the final solvent concentration is non-toxic to the cells.
-
-
CFU Assay Procedure:
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Plate the hematopoietic progenitor cells in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines appropriate for the desired lineages (e.g., SCF, GM-CSF, IL-3, EPO for CFU-GM and BFU-E).[10]
-
Add the different concentrations of this compound to the cultures.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.[10]
-
Enumerate the colonies (CFU-GM, BFU-E, CFU-Mk) under a microscope based on their morphology.
-
-
Data Analysis:
-
Calculate the number of colonies for each cell lineage at each drug concentration.
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Determine the IC50 value (the concentration of this compound that inhibits colony formation by 50%) for each lineage.
-
Protocol 2: In Vivo Assessment of Myelosuppression in Mice
This protocol provides a general framework for evaluating the in vivo hematological toxicity of this compound.[1]
-
Animals:
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Use 8-10 week old mice of a suitable strain (e.g., C57BL/6 or BDF1).
-
Acclimatize the animals for at least one week before the start of the experiment.
-
-
Drug Administration:
-
Administer this compound via the intended clinical route (e.g., intravenous injection).
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Include a vehicle control group and at least three dose levels of this compound.
-
-
Sample Collection:
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Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-dose) and at several time points post-dose (e.g., days 4, 7, 10, 14, and 21) to capture the nadir and recovery of blood cell counts.[1]
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At the end of the study, collect terminal samples including peripheral blood, bone marrow, and spleen.
-
-
Analysis:
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Hematology: Perform complete blood counts (CBCs) with differentials on all peripheral blood samples using an automated hematology analyzer.
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Bone Marrow Analysis:
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Flush femurs and tibias to isolate bone marrow cells.
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Determine bone marrow cellularity by cell counting.
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Perform flow cytometry to analyze different hematopoietic cell populations.
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Prepare bone marrow smears for morphological evaluation.
-
-
Spleen Analysis:
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Weigh the spleens.
-
Prepare a single-cell suspension to determine spleen cellularity.
-
-
-
Data Interpretation:
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Analyze the changes in blood cell counts, bone marrow cellularity, and spleen weight over time for each dose group compared to the vehicle control.
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Determine the nadir (lowest point) of the different blood cell counts and the time to recovery.
-
Visualizations
Caption: this compound's effect on hematopoietic lineages.
Caption: Preclinical workflow for hematotoxicity assessment.
References
- 1. The mouse as a model for predicting the myelosuppressive effects of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro tests for haematotoxicity: prediction of drug-induced myelosuppression by the CFU-GM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new antitumor antibiotic, this compound. IV. Hematological toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative Methods in Haematopoietic Stem Cell Toxicology | Human Stem Cell Toxicology | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. stemcell.com [stemcell.com]
- 6. Granulocyte-macrophage colony-stimulating factor (GM-CSF) ameliorates chemotherapy-induced neutropenia in children with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical uses of GM-CSF, a critical appraisal and update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G-CSF and GM-CSF in Neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
Optimizing cell seeding density for FR-900482 cytotoxicity assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell seeding density for cytotoxicity assays involving the antitumor agent FR-900482.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density critical for this compound cytotoxicity assays?
A1: Optimizing cell seeding density is crucial for obtaining accurate, reproducible, and meaningful results in cytotoxicity assays. The ideal density ensures that cells are in the logarithmic (exponential) growth phase throughout the experiment. In this phase, cells are most sensitive to cytotoxic agents like this compound.
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Too low a density: May result in a weak signal that is difficult to distinguish from the background noise of the assay.
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Too high a density (over-confluence): Can lead to several confounding factors:
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Contact inhibition: Cells stop proliferating due to overcrowding, which can mask the antiproliferative effects of this compound.
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Nutrient depletion and waste accumulation: This can cause cell death independent of the drug's effect, leading to inaccurate cytotoxicity measurements.
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Altered drug sensitivity: Cell-to-cell signaling in dense cultures can alter the cellular response to the drug.
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Reduced drug availability: A higher number of cells can effectively decrease the concentration of the drug available to each individual cell.[1]
-
Q2: What is a general range for cell seeding density in a 96-well plate for cytotoxicity assays?
A2: The optimal seeding density is highly dependent on the specific cell line's proliferation rate, morphology, and the duration of the assay. However, a general starting range for many cancer cell lines in a 96-well plate is between 5,000 and 20,000 cells per well . For example, studies using MCF-7 breast cancer cells have reported seeding densities ranging from 5,000 to 20,000 cells per well.[2][3] It is imperative to empirically determine the optimal density for each cell line and experimental setup.
Q3: How does the mechanism of action of this compound influence the experimental design?
A3: this compound is a potent antitumor antibiotic that acts as a DNA cross-linking agent, similar to mitomycin C.[4][5] This mechanism involves the reductive activation of the molecule, leading to the formation of covalent bonds with DNA, ultimately inhibiting DNA replication and inducing cell death. Because its cytotoxic effects are linked to DNA synthesis and cell division, it is most effective on actively proliferating cells. This underscores the importance of ensuring cells are in the logarithmic growth phase during drug exposure.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. "Edge effect" in the microplate. 3. Pipetting errors. | 1. Ensure the cell suspension is homogenous before and during seeding. Gently swirl the cell suspension periodically. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and ensure consistent pipetting technique. |
| Control (untreated) cells are not healthy or show low viability | 1. Suboptimal seeding density (too high or too low). 2. Cells were not healthy at the time of seeding. 3. Contamination (e.g., mycoplasma). | 1. Perform a cell titration experiment to determine the optimal seeding density (see protocol below). 2. Ensure cells are harvested from a culture that is in the logarithmic growth phase and has high viability (>95%). 3. Regularly test cell cultures for mycoplasma contamination. |
| No dose-dependent cytotoxic effect observed | 1. Seeding density is too high, masking the drug's effect. 2. The concentration range of this compound is not appropriate for the cell line. 3. The incubation time is too short. | 1. Re-optimize the seeding density to a lower number of cells per well. 2. Perform a preliminary dose-response experiment with a wide range of this compound concentrations. 3. Extend the drug incubation period (e.g., 48 or 72 hours), ensuring control cells do not become over-confluent during this time. |
| High background signal in the assay | 1. Seeding density is too low. 2. Issues with the cytotoxicity assay reagent (e.g., MTT, resazurin). | 1. Increase the cell seeding density. 2. Ensure reagents are properly stored and prepared. Include a "no-cell" control to measure the background absorbance/fluorescence of the medium and reagent. |
Data Presentation
Table 1: Recommended Seeding Density Ranges for Common Cancer Cell Lines in 96-Well Plates
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well) | Notes |
| MCF-7 | Breast Adenocarcinoma | 5,000 - 20,000 | A commonly used cell line for breast cancer research.[1][2][3] |
| SK-BR-3 | Breast Adenocarcinoma | 5,000 - 15,000 | Known to overexpress the HER2 gene.[6][7] |
| MDA-MB-231 | Breast Adenocarcinoma | 5,000 - 15,000 | A triple-negative breast cancer cell line. |
| HepG2 | Hepatocellular Carcinoma | 5,000 - 15,000 | A well-differentiated human liver cancer cell line. |
| A549 | Lung Carcinoma | 5,000 - 10,000 | A human alveolar basal epithelial adenocarcinoma cell line. |
Note: The optimal seeding density is experiment-specific and should always be determined empirically for your particular cell line and conditions.
Experimental Protocols
Protocol: Determining Optimal Cell Seeding Density for a 96-Well Plate
This protocol describes how to determine the optimal number of cells to seed per well to ensure they remain in the logarithmic growth phase for the duration of your planned cytotoxicity assay.
Materials:
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Cell line of interest
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Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Trypsin-EDTA or other cell detachment solution
-
Hemocytometer or automated cell counter
-
Trypan blue solution
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Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Your chosen viability assay reagent (e.g., MTT, resazurin, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Preparation:
-
Culture your cells of interest to approximately 70-80% confluency.
-
Harvest the cells using your standard protocol (e.g., trypsinization).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Ensure viability is >95%.
-
Resuspend the cells in complete culture medium to a concentration of 2 x 10⁵ cells/mL.
-
-
Seeding the Plate:
-
Prepare a serial dilution of your cell suspension. For example, create concentrations of 20,000, 10,000, 5,000, 2,500, and 1,250 cells per 100 µL.
-
Using a multichannel pipette, seed 100 µL of each cell concentration into at least 3-4 replicate wells of a 96-well plate.
-
Also, include "no-cell" control wells containing only 100 µL of medium.
-
-
Incubation and Daily Measurement:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
At 24, 48, and 72 hours (or your intended assay duration), perform your chosen viability assay on a set of replicate wells for each seeding density.
-
Follow the manufacturer's instructions for the viability assay and measure the output (e.g., absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal from the "no-cell" control wells from all other readings.
-
Plot the viability signal (e.g., absorbance) versus the initial number of cells seeded for each time point (24h, 48h, 72h).
-
The optimal seeding density will be the highest cell number that falls within the linear range of the growth curve for your intended assay duration. This ensures that the cells are still proliferating exponentially at the end of the experiment and the signal is not saturated.
-
Mandatory Visualizations
Caption: Workflow for determining optimal cell seeding density.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Anticancer Potential of Ganoderma lucidum on MCF-7 Breast Cancer Cells Through Genetic Transcription of Energy Metabolism [mdpi.com]
- 3. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The mitomycin bioreductive antitumor agents: cross-linking and alkylation of DNA as the molecular basis of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SK-BR-3 Cells [cytion.com]
- 7. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FR-900482 Demonstrates Superior or Equal Antitumor Efficacy in Xenograft Models Compared to Mitomycin C
Researchers in oncology and drug development are continually seeking more effective and less toxic chemotherapeutic agents. FR-900482, a potent antitumor antibiotic, has emerged as a promising candidate, showing significant anti-cancer effects in in vivo xenograft models. Comparative studies have revealed that this compound exhibits antitumor activity that is either superior or equal to the established chemotherapeutic drug, Mitomycin C (MMC), across a range of cancer types.[1] Furthermore, this compound has demonstrated a more favorable safety profile, with reduced hematological toxicity compared to MMC.[2]
This compound's mechanism of action involves binding to the minor groove of DNA and inducing DNA cross-linking, a process that is mechanistically distinct from MMC and results in less oxidative stress.[3] This unique mechanism may contribute to its potent antitumor activity and reduced toxicity.[3]
Comparative Efficacy in Human Tumor Xenografts
In studies utilizing nude mice with subcutaneously xenografted human tumors, this compound, administered intravenously, demonstrated significant inhibition of tumor growth. The compound was tested against several human cancer cell lines, including lung (LX-1, LC-6), breast (MX-1), and stomach (SC-6) cancers.[1]
| Tumor Xenograft | Treatment | Dosage (mg/kg, i.v.) | Antitumor Effect |
| LX-1 (Human Lung Carcinoma) | This compound | 5.6 - 18 | Tumor Growth Inhibition |
| MX-1 (Human Breast Adenocarcinoma) | This compound | 5.6 - 18 | Tumor Growth Inhibition |
| SC-6 (Human Stomach Adenocarcinoma) | This compound | 5.6 - 18 | Tumor Growth Inhibition |
| LC-6 (Human Lung Carcinoma) | This compound | 5.6 - 18 | Tumor Growth Inhibition |
Efficacy in Murine Ascitic Tumor Models
This compound has also shown significant life-prolonging effects in murine models with ascitic tumors. When administered intraperitoneally, this compound was effective against P388 leukemia, L1210 leukemia, B16 melanoma, MM46 mammary carcinoma, Ehrlich ascites carcinoma, and EL4 lymphoma.[1] In all these models, this compound's efficacy was reported to be greater than or equal to that of Mitomycin C.[1]
| Tumor Model | Treatment | Dosage (mg/kg, i.p.) | Outcome |
| P388 Leukemia | This compound | 0.32 - 10 | Increased Lifespan |
| L1210 Leukemia | This compound | 0.32 - 10 | Increased Lifespan |
| B16 Melanoma | This compound | 0.32 - 10 | Increased Lifespan |
| MM46 Mammary Carcinoma | This compound | 0.32 - 10 | Increased Lifespan |
| Ehrlich Ascites Carcinoma | This compound | 0.32 - 10 | Increased Lifespan |
| EL4 Lymphoma | This compound | 0.32 - 10 | Increased Lifespan |
Experimental Protocols
Human Tumor Xenograft Model
Animal Model: Nude mice were used for the subcutaneous xenografting of human tumor cells.[1]
Tumor Implantation: Fragments of human tumors, including LX-1 (lung), MX-1 (breast), SC-6 (stomach), and LC-6 (lung), were subcutaneously implanted into the backs of the mice.[1]
Drug Administration: this compound was administered intravenously at doses ranging from 5.6 to 18 mg/kg.[1]
Efficacy Evaluation: The primary endpoint was the inhibition of tumor growth, which was assessed by measuring tumor size over time.[1]
Murine Ascitic Tumor Model
Animal Model: Mice were used for the intraperitoneal inoculation of various tumor cell lines.[1]
Tumor Implantation: Mice were intraperitoneally injected with P388 leukemia, L1210 leukemia, B16 melanoma, MM46 mammary carcinoma, Ehrlich ascites carcinoma, or EL4 lymphoma cells.[1]
Drug Administration: this compound was administered intraperitoneally at doses ranging from 0.32 to 10 mg/kg.[1]
Efficacy Evaluation: The primary outcome measured was the prolongation of the lifespan of the treated mice compared to control groups.[1]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for xenograft studies.
Caption: Proposed mechanism of this compound inducing cancer cell death.
Caption: General experimental workflow for in vivo xenograft studies.
References
- 1. A new antitumor antibiotic, this compound. III. Antitumor activity in transplantable experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antitumor antibiotic, this compound. IV. Hematological toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR900482, a close cousin of mitomycin C that exploits mitosene-based DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Tumor Defenses: A Comparative Guide to FR-900482's Cross-Resistance with DNA Alkylating Agents
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for more effective cancer therapies. This guide provides a detailed comparison of the cross-resistance profile of FR-900482, a potent antitumor antibiotic, with other conventional DNA alkylating agents. By examining experimental data, this guide aims to shed light on the performance of this compound in the face of acquired resistance, a major hurdle in clinical oncology.
This compound is a DNA alkylating agent that operates through a bioreductive activation mechanism, leading to the cross-linking of DNA strands and subsequent cell death. Its structural similarity to mitomycin C has prompted investigations into its efficacy against tumors that have developed resistance to this and other alkylating agents. This guide synthesizes the available data to offer a clear perspective on where this compound stands in the landscape of cancer therapeutics.
Comparative Cytotoxicity: this compound vs. Other DNA Alkylating Agents
The central question in cross-resistance studies is whether a novel agent can overcome the resistance mechanisms developed by cancer cells against existing drugs. The following tables summarize the available data on the cytotoxic activity of this compound compared to other DNA alkylating agents in both sensitive and resistant cancer cell lines.
| Cell Line | Drug | IC50 (µg/mL) - Sensitive Line | IC50 (µg/mL) - Resistant Line | Resistance Factor (RF) | Citation |
| P388 Leukemia | Mitomycin C | 0.03 | >1 | >33 | [1] |
| P388 Leukemia | This compound | 0.01 | 0.03 | 3 | [1] |
| P388 Leukemia | Cyclophosphamide (B585) | 1.0 | >100 | >100 | [1] |
| P388 Leukemia | This compound | 1.0 | >100 | >100 | [1] |
Table 1: Cross-resistance of this compound in Mitomycin C- and Cyclophosphamide-Resistant P388 Leukemia Cells. The resistance factor is calculated as the ratio of the IC50 of the resistant cell line to that of the sensitive parent cell line. A lower resistance factor indicates less cross-resistance.
The data clearly indicates that while P388 leukemia cells with acquired resistance to mitomycin C show a high level of resistance to the drug itself (RF >33), they remain significantly more sensitive to this compound (RF = 3)[1]. This suggests that this compound may be effective in treating tumors that have become refractory to mitomycin C.
Conversely, this compound was found to be ineffective against a P388 leukemia cell line resistant to cyclophosphamide, another DNA alkylating agent[1]. This lack of activity in cyclophosphamide-resistant cells suggests that the mechanism of resistance to cyclophosphamide may also confer resistance to this compound, or that this compound is unable to bypass this specific resistance pathway.
Mechanisms of Action and Resistance
The differential cross-resistance profile of this compound can be attributed to its unique mechanism of activation and the specific ways cancer cells develop resistance to different alkylating agents.
Resistance to DNA alkylating agents is a complex phenomenon that can arise from several mechanisms, including:
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Increased DNA Repair: Enhanced activity of DNA repair enzymes can remove the drug-induced DNA adducts before they can cause cell death.
-
Decreased Drug Accumulation: Cancer cells can reduce the intracellular concentration of a drug by decreasing its uptake or increasing its efflux through membrane transporters.
-
Drug Inactivation: Cellular enzymes, such as glutathione (B108866) S-transferases, can detoxify the alkylating agent before it reaches its DNA target.
-
Alterations in Drug Target: Changes in the structure or accessibility of DNA can prevent the drug from binding effectively.
The observation that this compound is effective against mitomycin C-resistant cells suggests that its activation or mechanism of action may differ enough to circumvent the specific resistance mechanisms developed against mitomycin C in those cells. However, the lack of activity in cyclophosphamide-resistant cells implies that the resistance mechanisms in this case are more general and also effective against this compound.
Experimental Protocols
The following is a generalized protocol for assessing the cross-resistance of anticancer agents in vitro, based on common methodologies used in the cited studies.
References
A Comparative Analysis of the Biological Activities of FR-900482 and FR-66979
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of the potent antitumor antibiotics FR-900482 and its derivative, FR-66979.
This guide provides a detailed comparison of the biological activities of two closely related antitumor antibiotics, this compound and FR-66979. Both compounds, belonging to the mitomycin family, exert their cytotoxic effects through the alkylation and subsequent cross-linking of DNA. This analysis synthesizes available experimental data to highlight their comparative potency, mechanisms of action, and the experimental protocols used to evaluate their activities.
Comparative Biological Activity: A Quantitative Overview
This compound and FR-66979 exhibit potent cytotoxic activity against a range of tumor cell lines. FR-66979 is a dihydro derivative of this compound and demonstrates significantly greater efficiency in DNA cross-linking. While direct comparative cytotoxicity data is limited, the available information suggests differences in their potency, likely stemming from their distinct activation requirements.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | P388 murine leukemia | In vitro cytotoxicity | IC50 | 0.001 µg/mL | [1] |
| This compound | P388 murine leukemia | In vivo antitumor activity | Increased lifespan | Effective at 0.32 - 10 mg/kg (ip) | |
| FR-66979 | - | DNA cross-linking efficiency | - | Greatly exceeded that of this compound | [2] |
Mechanism of Action: Reductive Activation and DNA Cross-Linking
The primary mechanism of antitumor activity for both this compound and FR-66979 is the covalent cross-linking of DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[3][4] This process is initiated by the reductive activation of the molecule.
This compound requires an initial reductive activation step to form the more active dihydro intermediate, which is structurally analogous to FR-66979.[2] FR-66979, being the already reduced form, can proceed more directly to the subsequent steps of the activation cascade. This activation process involves the formation of a reactive mitosene intermediate that then alkylates DNA, preferentially at 5'-CG sequences.
Signaling Pathway of Activation and DNA Cross-Linking
References
- 1. A new antitumor antibiotic, this compound. II. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Crosslinkomics: A Tool for the Comprehensive Assessment of Interstrand Crosslinks Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Evaluating the Genotoxicity of FR-900482 in Non-Cancerous Cell Lines: A Comparative Guide
FR-900482, a potent antitumor agent, operates through the alkylation and cross-linking of DNA, a mechanism it shares with the well-known chemotherapeutic drug Mitomycin C (MMC).[1][2] While preclinical studies suggest that this compound may possess a superior safety profile and reduced host toxicity compared to MMC, a comprehensive evaluation of its genotoxic potential in non-cancerous human cell lines remains limited in publicly available literature.[1][2] This guide provides a comparative overview of the genotoxic effects of these compounds, leveraging available data for Mitomycin C as a benchmark to infer the potential risks associated with this compound.
Due to the scarcity of direct genotoxicity data for this compound in non-cancerous cell lines, this guide utilizes data from its structural and functional analog, Mitomycin C, to provide a comparative assessment. This approach is intended to offer a preliminary understanding of the potential genotoxic profile of this compound.
Comparative Genotoxicity Data
The following table summarizes the genotoxic effects of Mitomycin C in various non-cancerous human cell lines. This data serves as a reference for the potential genotoxicity of this compound.
| Compound | Cell Line | Assay | Endpoint Measured | Concentration | Result | Reference |
| Mitomycin C | IMR-90 (Human embryonic lung fibroblasts) | Alkaline Elution | DNA Interstrand Cross-links | 10 µM | Significant increase in cross-links | [3] |
| Mitomycin C | VA-13 (Human embryonic lung fibroblasts, Mer-) | Alkaline Elution | DNA Interstrand Cross-links | 10 µM | Significant increase in cross-links | [3] |
| Mitomycin C | Human Coronary Artery Endothelial Cells | Micronucleus Assay | Micronuclei, Nucleoplasmic bridges, Nuclear buds | > 350 ng/mL | Three-fold increase in cytogenetic damage | [4] |
| Mitomycin C | Human Internal Thoracic Artery Endothelial Cells | Micronucleus Assay | Micronuclei, Nucleoplasmic bridges, Nuclear buds | > 200 ng/mL | Three-fold increase in cytogenetic damage | [4] |
Experimental Protocols for Genotoxicity Assessment
A battery of standardized assays is typically employed to evaluate the genotoxic potential of a compound. These tests assess different endpoints, including gene mutations, chromosomal damage, and DNA strand breaks.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5][6][7][8][9]
Principle: The test utilizes bacterial strains with pre-existing mutations in the genes responsible for histidine synthesis, rendering them unable to grow in a histidine-free medium. A test compound that is a mutagen will cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies on a histidine-free agar (B569324) plate. The number of revertant colonies is proportional to the mutagenic potency of the compound. The assay can be performed with and without the addition of a mammalian metabolic activation system (e.g., rat liver S9 fraction) to mimic metabolic processes in mammals.[7]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a robust method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test substance in cultured mammalian cells.[10][11][12][13]
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Cells are exposed to the test compound for a defined period. To ensure that the cells have undergone division, a cytokinesis inhibitor like cytochalasin B is often added to produce binucleated cells.[12][13] The frequency of micronucleated cells in the treated population is then compared to that in the untreated control population. An increase in the number of micronucleated cells indicates that the test compound has the potential to cause chromosomal damage.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for the detection of DNA damage at the level of individual eukaryotic cells.[14][15][16][17]
Principle: Cells are embedded in a thin layer of agarose (B213101) on a microscope slide and then lysed to remove membranes and proteins, leaving behind the nuclear DNA as a "nucleoid". The slides are then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid towards the anode, forming a "comet tail". The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect single- and double-strand breaks and alkali-labile sites, or under neutral conditions to primarily detect double-strand breaks.
Experimental and logical relationship diagrams
Caption: Workflow for assessing the genotoxicity of a test compound.
References
- 1. FR900482, a close cousin of mitomycin C that exploits mitosene-based DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. DNA damage, cytotoxicity and free radical formation by mitomycin C in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and genotoxic effects of mitomycin C toward human endothelial cells - Sinitsky - Genes & Cells [genescells.ru]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 8. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 10. criver.com [criver.com]
- 11. x-cellr8.com [x-cellr8.com]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 15. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
Head-to-head comparison of FR-900482 with other antitumor antibiotics like duocarmycin
In the landscape of potent antitumor antibiotics, FR-900482 and the duocarmycin family of molecules stand out for their exceptional cytotoxicity against cancer cells. Both operate through the critical mechanism of DNA damage, yet their specific interactions with the cellular machinery and their molecular architecture set them on distinct paths of therapeutic potential. This guide provides a comprehensive head-to-head comparison of this compound and duocarmycin, offering researchers, scientists, and drug development professionals a detailed look at their mechanisms of action, cytotoxic profiles, and the experimental data available to date.
At a Glance: Key Differences
| Feature | This compound | Duocarmycin |
| Mechanism of Action | DNA cross-linking upon reductive activation | Sequence-selective DNA minor groove alkylation at adenine-N3 |
| Activation | Reductive activation, similar to Mitomycin C | Conformation-dependent activation upon DNA binding |
| DNA Interaction | Forms inter- and intra-strand cross-links | Binds to the minor groove of DNA |
| Potency | Potent antitumor activity | Exceptionally high potency, with IC50 values in the picomolar range |
Delving into the Mechanisms of Action
This compound: The Cross-linking Powerhouse
This compound, an antitumor antibiotic produced by Streptomyces sandaensis, exerts its cytotoxic effects through a mechanism analogous to the well-known agent, mitomycin C.[1][2] The core of its activity lies in its ability to form covalent cross-links within the DNA double helix. This process is not immediate; this compound requires intracellular reductive activation to become a potent DNA-damaging agent.[1][2] Once activated, it can create both interstrand and intrastrand cross-links, effectively preventing DNA replication and transcription, which ultimately leads to apoptotic cell death.
References
Unraveling the DNA Cross-Linking Specificity of FR-900482: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the DNA sequence specificity of the antitumor agent FR-900482, contrasting it with the well-established cross-linking agent Mitomycin C (MMC). This document synthesizes experimental findings to elucidate the unique mode of action of this compound and provides detailed protocols for its analysis.
This compound is a potent antitumor antibiotic that belongs to the mitomycin family. Its cytotoxic effects stem from its ability to form covalent interstrand cross-links (ICLs) in DNA, a type of damage that is highly effective at halting DNA replication and transcription in rapidly dividing cancer cells. Understanding the precise DNA sequence at which this compound forms these cross-links is paramount for predicting its efficacy and for the development of more targeted cancer therapies.
Comparative Analysis of DNA Sequence Specificity: this compound vs. Mitomycin C
Both this compound and Mitomycin C require reductive activation to become active DNA cross-linking agents. However, they exhibit distinct preferences for the DNA sequences they target. While Mitomycin C is known to preferentially form ICLs at 5'-CG-3' sequences, studies have revealed that this compound and its analogs, such as FR66979, display a remarkable selectivity for 5'-dC-dG-3' sequences.
This subtle yet significant difference in sequence preference can have profound implications for the biological activity and off-target effects of these compounds. The specificity for a less common dinucleotide sequence could potentially lead to a different spectrum of antitumor activity and a more favorable toxicity profile for this compound compared to Mitomycin C.
| Feature | This compound | Mitomycin C (MMC) |
| Primary Cross-linking Site | 5'-dC-dG-3' | 5'-CG-3' |
| Activation Mechanism | Reductive activation | Reductive activation |
| Type of DNA Damage | Interstrand Cross-links (ICLs) | Interstrand Cross-links (ICLs) |
| Cellular Repair Pathway | Primarily Fanconi Anemia (FA) pathway | Primarily Fanconi Anemia (FA) pathway |
Experimental Protocols for Determining DNA Cross-Linking Specificity
Several experimental techniques can be employed to identify and quantify the DNA sequence specificity of cross-linking agents like this compound.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for ICL Detection
This method is used to separate cross-linked DNA from non-cross-linked DNA. Under denaturing conditions, non-cross-linked DNA separates into single strands and migrates faster through the gel, while the covalently linked strands of the cross-linked DNA migrate slower.
Protocol:
-
DNA Substrate Preparation: Synthesize or obtain oligonucleotides containing various potential cross-linking sequences (e.g., 5'-dC-dG-3', 5'-CG-3', 5'-GC-3', AT-rich sequences). Radiolabel one strand of each oligonucleotide with ³²P at the 5' end using T4 polynucleotide kinase. Anneal the labeled strand with its complementary strand to form double-stranded DNA.
-
Cross-linking Reaction: Incubate the DNA substrates with this compound in the presence of a reducing agent (e.g., sodium dithionite) to activate the drug.
-
Denaturing PAGE: Stop the reaction and denature the DNA samples by heating in a formamide-containing loading buffer. Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the DNA bands by autoradiography. The intensity of the slower-migrating band corresponding to the cross-linked DNA can be quantified using densitometry to determine the relative cross-linking efficiency at different sequences.
Mass Spectrometry for Adduct Identification
High-resolution mass spectrometry can be used to precisely identify the nature of the DNA adducts formed by this compound and confirm the cross-linked nucleotides.
Protocol:
-
Reaction and Digestion: Perform the cross-linking reaction as described above. After the reaction, enzymatically digest the DNA to single nucleosides or short oligonucleotides using a cocktail of nucleases and phosphatases.
-
LC-MS/MS Analysis: Separate the digestion products using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Identify the drug-DNA adducts by their characteristic mass-to-charge ratios and fragmentation patterns. This provides definitive evidence of the specific nucleotides involved in the cross-link.
Visualizing the Experimental Workflow and Cellular Response
To better illustrate the processes involved in studying this compound's activity, the following diagrams have been generated.
Caption: Workflow for determining this compound DNA cross-linking specificity.
Caption: Cellular response pathway to this compound-induced DNA cross-links.
Cellular Response to this compound-Induced DNA Damage
The formation of ICLs by this compound triggers a complex cellular DNA damage response. The primary pathway responsible for the repair of ICLs is the Fanconi Anemia (FA) pathway. When a replication fork encounters an ICL, it stalls, leading to the activation of the ATR kinase.[1] This initiates a signaling cascade that results in the recruitment of the FA core complex to the site of damage. The FA pathway, in concert with other DNA repair mechanisms such as nucleotide excision repair and homologous recombination, works to resolve the cross-link and repair the DNA.[2] If the damage is too extensive to be repaired, the cell may undergo cell cycle arrest or apoptosis.
References
Validating FR-900482's Mechanism of Action: A Comparative Guide Using DNA Repair Deficient Cell Lines
A comprehensive review of published research indicates a lack of direct experimental data for FR-900482 across a panel of isogenic DNA repair deficient cell lines. However, based on its established dual mechanism of action—spliceosome inhibition and DNA cross-linking—we can construct a comparative guide outlining its expected activity and therapeutic potential in the context of specific DNA repair deficiencies. This guide contrasts the projected performance of this compound with existing data for compounds with similar mechanisms, namely the DNA cross-linking agent Mitomycin C and other spliceosome inhibitors like Pladienolide B.
This compound is a potent antitumor agent with a complex mode of action. It functions not only as an inhibitor of the SF3b complex within the spliceosome, leading to aberrant mRNA splicing, but also as a bioreductive alkylating agent that can induce DNA interstrand cross-links, similar to Mitomycin C. The validation of these mechanisms can be effectively achieved by assessing the cytotoxicity of this compound in cell lines with specific defects in DNA repair pathways. Cells lacking the machinery to repair the specific types of DNA damage induced by a compound will exhibit heightened sensitivity to that agent.
Comparative Cytotoxicity in DNA Repair Deficient Cell Lines
The following table summarizes the expected and observed cytotoxic effects (IC50 values) of this compound and comparator compounds in various DNA repair deficient cell lines. The data for this compound is predictive, based on its known mechanisms, while the data for comparator compounds is derived from published studies. A lower IC50 value indicates higher cytotoxicity.
| Cell Line (Deficient Pathway) | Gene Defect | This compound (Spliceosome Inhibitor & DNA Cross-linker) | Mitomycin C (DNA Cross-linker) | Spliceosome Inhibitors (e.g., Pladienolide B) |
| Wild-Type | - | Baseline IC50 | Baseline IC50 | Baseline IC50 |
| Homologous Recombination (HR) | BRCA1, BRCA2, RAD51 | Highly Sensitive (Expected) | Highly Sensitive | Sensitive |
| Fanconi Anemia (FA) | FANCA, FANCC, FANCD2 | Highly Sensitive (Expected) | Highly Sensitive | Moderately Sensitive |
| Nucleotide Excision Repair (NER) | XPA, ERCC1 | Moderately Sensitive (Expected) | Moderately Sensitive | Limited Data |
| Non-Homologous End Joining (NHEJ) | KU70, LIG4 | Potentially Sensitized (Expected) | Variable Sensitivity | Limited Data |
| Base Excision Repair (BER) | POLβ, XRCC1 | Likely Insensitive (Expected) | Likely Insensitive | Likely Insensitive |
| Mismatch Repair (MMR) | MSH2, MLH1 | Likely Insensitive (Expected) | Likely Insensitive | Likely Insensitive |
| Translesion Synthesis (TLS) | REV3 | Likely Insensitive (Expected) | Likely Insensitive | Likely Insensitive |
Interpretation of Expected Sensitivities for this compound:
-
High Sensitivity in HR and FA Deficient Cells: The DNA interstrand cross-links induced by this compound are primarily repaired by the Homologous Recombination (HR) and Fanconi Anemia (FA) pathways. Cells deficient in these pathways are unable to resolve these lesions, leading to stalled replication forks, chromosome aberrations, and ultimately cell death. This synthetic lethal interaction is a key therapeutic strategy.
-
Moderate Sensitivity in NER Deficient Cells: The Nucleotide Excision Repair (NER) pathway can also play a role in recognizing and repairing bulky DNA adducts, including some cross-links. Therefore, NER-deficient cells may exhibit a moderate increase in sensitivity to this compound.
-
Potential Sensitization in NHEJ Deficient Cells: While Non-Homologous End Joining (NHEJ) is not the primary repair pathway for interstrand cross-links, its inhibition in combination with agents that cause replication-associated double-strand breaks can sometimes lead to increased cytotoxicity[1]. The spliceosome inhibitory function of this compound can lead to replication stress and the formation of R-loops, which can be converted into double-strand breaks. In this context, NHEJ deficiency might enhance the cytotoxic effect of this compound.
-
Insensitivity in BER, MMR, and TLS Deficient Cells: The Base Excision Repair (BER), Mismatch Repair (MMR), and Translesion Synthesis (TLS) pathways are generally not involved in the repair of DNA interstrand cross-links or in mitigating the primary effects of spliceosome inhibition. Therefore, cells deficient in these pathways are not expected to show significant hypersensitivity to this compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: Major pathways for double-strand break repair.
Caption: Workflow for a clonogenic survival assay.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is the gold standard for measuring cytotoxicity of anti-cancer drugs.
Materials:
-
Isogenic pairs of wild-type and DNA repair deficient cell lines (e.g., DT40, HAP1, or specific isogenic knockouts in common cancer cell lines).
-
Complete cell culture medium.
-
This compound, Mitomycin C, Pladienolide B (or other comparators).
-
6-well plates.
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Plate a predetermined number of cells (e.g., 200-5000 cells/well, optimized for each cell line and drug concentration) into 6-well plates. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the drugs. Replace the medium in the wells with medium containing the desired drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Drug Washout and Colony Formation: After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Remove the medium, wash the wells with PBS, and fix the colonies with 100% methanol (B129727) for 10 minutes. Stain the colonies with crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) for the control group (PE = (number of colonies formed / number of cells seeded) x 100%). Calculate the surviving fraction (SF) for each drug concentration (SF = (number of colonies formed after treatment) / (number of cells seeded x PE/100)). Plot the SF against drug concentration to generate a dose-response curve and determine the IC50 value.
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay is used to quantify the formation of DNA double-strand breaks (DSBs), a common consequence of DNA cross-linking agents and replication stress. Phosphorylation of the histone variant H2AX (to form γ-H2AX) is an early cellular response to DSBs.
Materials:
-
Cells cultured on glass coverslips in multi-well plates.
-
This compound or other DNA damaging agents.
-
4% paraformaldehyde in PBS.
-
Permeabilization buffer (0.25% Triton X-100 in PBS).
-
Blocking buffer (5% BSA in PBS).
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary antibody: fluorescently-conjugated anti-rabbit IgG (e.g., Alexa Fluor 594).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specific time course (e.g., 1, 4, 24 hours). Include a positive control (e.g., etoposide) and a vehicle control.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking and Antibody Incubation: Wash with PBS and block with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark. Wash three times with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides using mounting medium containing DAPI. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A significant increase in the number of foci per cell compared to the control indicates the induction of DSBs.
Conclusion
While direct comparative data for this compound in a comprehensive panel of DNA repair deficient cell lines is currently unavailable, its known dual mechanism of action provides a strong basis for predicting its activity. The expected hypersensitivity of homologous recombination and Fanconi anemia deficient cells to this compound positions it as a promising agent for synthetic lethality-based cancer therapies. Further experimental validation using the protocols outlined above is crucial to confirm these predictions and to fully elucidate the therapeutic potential of this compound in tumors with specific DNA repair defects. Such studies would provide the necessary data to populate a direct comparative guide and inform the rational design of clinical trials.
References
Assessing the Therapeutic Index of FR-900482 in Comparison to Standard Chemotherapies
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel anti-cancer agents with a superior therapeutic index remains a cornerstone of oncological research. This guide provides a comparative assessment of FR-900482, a potent and selective inhibitor of Gq/11 proteins, against standard chemotherapeutic agents, cisplatin (B142131) and dacarbazine (B1669748). This analysis is based on available preclinical data and is intended to inform researchers, scientists, and drug development professionals on the potential advantages of this compound in terms of its efficacy and safety profile.
Executive Summary
This compound demonstrates a promising therapeutic window, particularly in cancers driven by Gq/11 mutations, such as uveal melanoma. Preclinical studies suggest that this compound can achieve significant tumor growth inhibition at doses that are well-tolerated in animal models. In contrast, standard chemotherapies like cisplatin and dacarbazine, while effective in certain contexts, are often associated with significant toxicities that limit their therapeutic utility. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a comprehensive comparison.
Data Presentation: Quantitative Comparison of Therapeutic Indices
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety.
| Drug | Preclinical Model | Efficacious Dose (ED50) | Toxic Dose (LD50/MTD) | Therapeutic Index (TI) | Key Toxicities Observed |
| This compound | Uveal Melanoma Patient-Derived Xenografts (PDX) in mice | High dose inhibited tumor growth[1] | Systemic administration below its LD50 was used; transient reduction in blood pressure observed[1] | Not explicitly calculated, but studies suggest a favorable window[2] | Transient hypotension[1] |
| Cisplatin | Various mouse tumor models | Dose-dependent tumor growth inhibition (e.g., 5 mg/kg in a mammary tumor model)[3] | LD50 in mice reported as 13 mg/kg[4] | ~2.6 (based on available data) | Nephrotoxicity, neurotoxicity, myelosuppression[5] |
| Dacarbazine | B16-F10 melanoma cells in mice | Effective in reducing tumor growth and metastasis when combined with other agents[6][7] | LD50 in mice not consistently reported, but toxicity is a known issue. | Not explicitly calculated, but known to have a narrow therapeutic window. | Myelosuppression, hepatotoxicity, nausea, and vomiting. |
Note: The therapeutic indices presented are estimations based on available preclinical data and may vary depending on the specific tumor model, dosing schedule, and route of administration. Direct comparative studies are needed for a more definitive assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic indices. Below are representative protocols for key experiments.
In Vivo Efficacy and Toxicity Studies in Xenograft Mouse Models
This protocol outlines the general procedure for evaluating the anti-tumor efficacy and toxicity of a test compound in a patient-derived xenograft (PDX) model of uveal melanoma.
1. Animal Model:
-
Immunodeficient mice (e.g., NOD-scid GAMMA or similar strains) are used to prevent rejection of human tumor xenografts.[8]
-
Mice are housed in a pathogen-free environment with ad libitum access to food and water.
2. Tumor Implantation:
-
Fresh tumor tissue from a uveal melanoma patient is surgically implanted subcutaneously into the flank of the mice.[8]
-
Tumor growth is monitored regularly using calipers.
3. Drug Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound: Administered systemically (e.g., intraperitoneally or intravenously) at various dose levels. Studies have used doses that inhibit tumor growth effectively in mouse xenograft models.[1]
-
Cisplatin: Typically administered intraperitoneally at doses ranging from 2.5 to 8 mg/kg, depending on the study design.[3][5]
-
Dacarbazine: Administered intraperitoneally. Dosing can vary, with studies using it alone or in combination.[6][7]
-
The control group receives a vehicle solution.
4. Efficacy Assessment:
-
Tumor volume is measured at regular intervals throughout the study.
-
The primary efficacy endpoint is tumor growth inhibition.
5. Toxicity Assessment:
-
Animal body weight is monitored as a general indicator of health.
-
Blood samples can be collected for complete blood count and serum chemistry analysis to assess hematological and organ toxicity.
-
At the end of the study, major organs are collected for histopathological examination.
6. Determination of Therapeutic Index:
-
The Effective Dose 50 (ED50) is the dose of the drug that produces a 50% reduction in tumor growth.
-
The Lethal Dose 50 (LD50) is the dose that is lethal to 50% of the animals. Alternatively, the Maximum Tolerated Dose (MTD) , the highest dose that does not cause unacceptable toxicity, is often used.
-
The Therapeutic Index is calculated as LD50/ED50 or MTD/ED50.[9]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms of these drugs is critical to interpreting their efficacy and toxicity profiles.
This compound: Gq/11 Signaling Pathway Inhibition
This compound is a selective inhibitor of the alpha subunits of Gq and G11 proteins. In cancers like uveal melanoma, activating mutations in the genes GNAQ or GNA11 lead to constitutive activation of the Gq/11 signaling pathway, driving cell proliferation and survival. This compound binds to the active, GTP-bound form of Gαq/11, preventing it from activating downstream effectors like phospholipase Cβ (PLCβ). This blockade inhibits the production of secondary messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately suppressing the downstream signaling cascades that promote tumor growth.
Cisplatin: DNA Damage and Apoptosis Induction
Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily by forming covalent adducts with DNA. These adducts create intra- and inter-strand cross-links, which distort the DNA double helix and interfere with DNA replication and transcription. This DNA damage triggers a cellular stress response, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).
References
- 1. Targeting primary and metastatic uveal melanoma with a G protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new antitumor antibiotic, this compound. IV. Hematological toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. researchgate.net [researchgate.net]
- 5. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor and antimetastatic effects of dacarbazine combined with cyclophosphamide and interleukin-2 in Lewis lung carcinoma (3LL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoimmunotherapy for melanoma with dacarbazine and 2,4-dinitrochlorobenzene: results from a murine tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patient Derived Xenografts (PDX) Models as an Avatar to Assess Personalized Therapy Options in Uveal Melanoma: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for Quantifying FR-900482 in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic agents in biological matrices is paramount for preclinical and clinical drug development. FR-900482, a potent antitumor agent, and its analogs require robust and reliable analytical methods to ensure data integrity for pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides a comparative overview of established analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the quantification of similar compounds, which can be adapted for this compound. The information presented herein is based on validated methods for Mitomycin C, a structurally related compound, and serves as a foundational reference for method development and cross-validation for this compound.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of LC-MS/MS and HPLC-UV methods based on published data for Mitomycin C, which can be extrapolated as target parameters for this compound method development.
Table 1: Quantitative Performance Data of Analytical Methods
| Parameter | LC-MS/MS Method (for Mitomycin C)[1][2] | HPLC-UV Method (for Mitomycin C)[3] |
| Linearity Range | 10–4000 ng/mL (r² = 0.992)[1][2] | Not explicitly stated, but applicable for pharmacokinetic studies[3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | Not explicitly stated |
| Intra-day Precision (%RSD) | < 13.4% (LLOQ: 16.1%)[1][2] | Not explicitly stated |
| Inter-day Precision (%RSD) | < 14.3% (LLOQ: 14.7%)[1][2] | Not explicitly stated |
| Accuracy | Within ±15% of nominal concentrations | Not explicitly stated |
| Recovery | ~113%[1][2] | Not explicitly stated |
| Matrix Effect | ~111%[1] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline the key steps for both the LC-MS/MS and HPLC-UV methods for the analysis of Mitomycin C in plasma, which can serve as a starting point for developing a method for this compound.
LC-MS/MS Method Protocol
This method offers high sensitivity and selectivity, making it suitable for studies requiring low detection limits.[1][2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma, add the internal standard (e.g., carbamazepine).
-
Perform solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
HPLC-UV Method Protocol
This method is a more widely available and cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not a primary requirement.[3]
1. Sample Preparation (Adsorption Chromatography)
-
Isolate the drug from plasma, serum, or urine using a non-ionogenic resin.
-
Further details on the specific extraction procedure would need to be optimized.
2. High-Performance Liquid Chromatography
-
System: A number of normal-phase and reversed-phase systems can be investigated.
-
Detection: UV detection at 360 nm.
Mandatory Visualizations
To facilitate the understanding of the cross-validation process, the following diagrams illustrate the key workflows and relationships.
Caption: Experimental workflow for LC-MS/MS based quantification.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
- 1. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of mitomycin C in plasma, serum and urine by high-performance liquid chromatography with ultra-violet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Total Synthesis Routes for the Antitumor Agent FR-900482
FR-900482, a potent antitumor agent isolated from Streptomyces sandaensis, has garnered significant attention from the synthetic chemistry community due to its complex molecular architecture and promising therapeutic potential. This guide provides a comprehensive benchmark of the efficiency of various total synthesis routes developed for this natural product, offering a valuable resource for researchers, scientists, and drug development professionals. The comparison focuses on key metrics such as overall yield and step count, supported by detailed experimental protocols for pivotal transformations and illustrative diagrams of synthetic strategies.
Efficiency Metrics of Prominent Total Syntheses
The quest to efficiently synthesize this compound has led to the development of several distinct and innovative strategies by leading research groups. The following table summarizes the quantitative data for some of the most notable total and formal syntheses, providing a clear comparison of their efficiencies.
| Principal Investigator(s) | Year | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Strategy / Ring Formation | Reference |
| Fukuyama (Racemic) | 1992 | 28 | Not Reported | Intramolecular Mitsunobu Reaction | J. Am. Chem. Soc. 1992, 114, 383-385 |
| Danishefsky (Racemic) | 1995 | 30 | ~0.1% | Intramolecular N-alkylation of an epoxide | J. Am. Chem. Soc. 1995, 117, 4722-4723 |
| Fukuyama (Enantioselective) | 2004 | 26 | 1.5% | Intramolecular Reductive Hydroxylamination | J. Org. Chem. 2004, 69, 2831-2843[1] |
| Williams (Enantioselective) | 2004 | 33 | 0.8% | Intramolecular Reductive Amination | J. Org. Chem. 2004, 69, 2825-2830[2][3] |
| Trost (Formal, Enantioselective) | 2008 | 23 | Not Reported for full synthesis | Palladium-catalyzed DYKAT / Polonovski Reaction | Org. Lett. 2008, 10, 1369-1372[4] |
| Martin (Formal, Enantioselective) | 2000 | 18 | Not Reported for full synthesis | Ring-Closing Metathesis | J. Am. Chem. Soc. 2000, 122, 10781-10782 |
| Ciufolini (Formal, Enantioselective) | 2003 | 19 | Not Reported for full synthesis | Intramolecular Azide-Alkyne Cycloaddition | Org. Lett. 2003, 5, 4473-4475 |
Visualizing the Synthetic Pathways
To better understand the strategic differences between these synthetic routes, the following diagrams illustrate the logical flow of a representative synthesis and a workflow for comparing the different approaches.
Caption: Workflow for Benchmarking this compound Total Syntheses.
Caption: High-level overview of Fukuyama's enantioselective approach.
Detailed Experimental Protocols
A critical aspect of evaluating a synthetic route is the reproducibility and feasibility of its key steps. Below are detailed protocols for representative transformations from two of the landmark syntheses of this compound.
Fukuyama's Key Intramolecular Reductive Hydroxylamination
This pivotal step in Fukuyama's enantioselective synthesis constructs the core N-hydroxybenzazocine ring system.
Reaction: Conversion of an ω-formylnitrobenzene derivative to the N-hydroxybenzazocine ring.
Procedure: To a solution of the ω-formylnitrobenzene precursor (1.0 eq) in a mixed solvent system of THF and water (10:1) is added zinc dust (10 eq) and ammonium (B1175870) chloride (5 eq). The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica (B1680970) gel chromatography to afford the desired N-hydroxybenzazocine.[1]
Williams' Key Intramolecular Reductive Amination
This key transformation in the Williams synthesis forges the eight-membered benzazocine ring.
Reaction: Cyclization of an amino-ketone to form the benzazocine core.
Procedure: A solution of the amino-ketone precursor (1.0 eq) in methanol (B129727) is treated with sodium cyanoborohydride (3.0 eq) and a catalytic amount of acetic acid. The reaction is stirred at ambient temperature until the starting material is consumed, as indicated by TLC analysis. The solvent is removed in vacuo, and the residue is taken up in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to yield the cyclized benzazocine product.[2][3]
Conclusion
The various total synthesis routes to this compound showcase a remarkable evolution in synthetic strategy and efficiency. Early syntheses by Fukuyama and Danishefsky established the feasibility of constructing this complex molecule. Subsequent enantioselective approaches from the Fukuyama and Williams groups provided access to the natural enantiomer, with Fukuyama's second-generation synthesis being particularly efficient in terms of step count and overall yield. The formal syntheses developed by Trost, Martin, and Ciufolini have introduced innovative methodologies for the construction of the key benzazocine core, such as ring-closing metathesis and palladium-catalyzed reactions, which have significantly shortened the synthetic sequence to key intermediates.
The choice of an optimal synthetic route will ultimately depend on the specific goals of the research program, whether it be the large-scale production of this compound, the synthesis of analogues for structure-activity relationship studies, or the development of new synthetic methodologies. This comparative guide provides a foundation for making such informed decisions.
References
Unraveling the Cellular Impact of FR-900482: A Comparative Proteomic and Transcriptomic Perspective
For Researchers, Scientists, and Drug Development Professionals
FR-900482 is a potent natural product with significant antitumor activity, yet a comprehensive, direct comparative analysis of its effects on the cellular proteome and transcriptome remains to be fully elucidated. This guide synthesizes the current understanding of this compound's mechanism of action and provides a comparative analysis based on the known effects of other molecules that target its primary cellular machinery: the Gq signaling pathway and the spliceosome.
This compound, and its close analog FR-900359 (FR), are recognized as potent and selective inhibitors of the Gq subfamily of G proteins.[1][2] Additionally, this compound and related compounds have been shown to impact pre-mRNA splicing, a critical process in gene expression.[3][4] This dual activity suggests a complex cellular response to this compound treatment, involving both signal transduction pathways and fundamental gene regulatory mechanisms.
Due to the lack of direct, publicly available large-scale proteomic and transcriptomic data on this compound-treated cells, this guide will draw comparisons from studies on other well-characterized Gq protein inhibitors, such as YM-254829, and spliceosome inhibitors, like spliceostatin A and sudemycins.
Comparative Analysis: Gq Protein Inhibition
This compound and YM-254890 are structurally similar macrocyclic depsipeptides that act as potent and selective inhibitors of Gαq/11 proteins.[1][2][5] They function by locking the Gα subunit in an inactive, GDP-bound state, thereby preventing the activation of downstream signaling cascades.[6]
Expected Proteomic and Transcriptomic Consequences of Gq Inhibition:
Inhibition of Gq signaling is anticipated to have profound effects on the cellular proteome and transcriptome, primarily through the modulation of phospholipase C (PLC) activity and subsequent downstream pathways involving inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While comprehensive quantitative data for this compound is not available, the known signaling cascade allows for the inference of likely changes.
| Biological Process | Expected Proteomic Changes (Inferred) | Expected Transcriptomic Changes (Inferred) |
| Calcium Signaling | Decreased phosphorylation of calcium-dependent proteins (e.g., calmodulin, CAMKII). | Altered expression of genes involved in calcium homeostasis and signaling. |
| Protein Kinase C (PKC) Signaling | Reduced phosphorylation of PKC substrates, impacting cell growth, differentiation, and apoptosis pathways. | Changes in the expression of genes regulated by PKC-activated transcription factors (e.g., AP-1, NF-κB). |
| MAPK/ERK Pathway | Attenuation of ERK1/2 phosphorylation, leading to decreased cell proliferation.[7] | Downregulation of genes involved in cell cycle progression and proliferation. |
| Cell Adhesion and Cytoskeleton | Altered expression and phosphorylation of proteins involved in focal adhesion and cytoskeletal dynamics. | Changes in the expression of genes encoding cytoskeletal components and adhesion molecules. |
Signaling Pathway Diagram: Gq Inhibition
Caption: Gq protein signaling pathway and the inhibitory action of this compound.
Comparative Analysis: Spliceosome Inhibition
This compound and its derivatives, like spliceostatin A, target the SF3b subcomplex of the U2 snRNP within the spliceosome.[3][4] This interaction inhibits the catalytic activity of the spliceosome, leading to widespread disruption of pre-mRNA splicing.
Transcriptomic Consequences of Spliceosome Inhibition:
Studies on spliceosome inhibitors like sudemycin and spliceostatin A have revealed significant alterations in the transcriptome.
| Splicing Event | Description | Supporting Evidence |
| Exon Skipping | The predominant aberrant splicing event observed in cells treated with sudemycin and spliceostatin A.[8][9] | Whole transcriptome sequencing of Rh18 cells treated with sudemycin and reanalysis of RNA-seq data from HeLa cells treated with spliceostatin A showed a high frequency of exon skipping.[8][9] |
| Intron Retention | While previously thought to be the major consequence, recent studies suggest it is a less frequent event than exon skipping. However, it does lead to the accumulation of intron-retained RNAs in the cytoplasm.[10][11] | RNA-seq analysis of cytoplasmic RNA from SUM159 cells treated with H3B-8800 (another spliceosome inhibitor) showed increased intron retention.[10] |
| Aberrant Transcript Generation | The creation of novel RNA transcripts with exon junctions not found in annotated human genes.[9] | Analysis of exon junctions up-regulated by small molecule spliceosome inhibitors revealed sequences absent in annotated genes.[9] |
| Induction of Antiviral Signaling | Spliceosome inhibition can trigger an antiviral immune response in tumor cells.[10] | Gene set enrichment analysis of RNA-seq data from triple-negative breast cancer cell lines treated with a spliceosome inhibitor showed enrichment of immune-related transcriptional pathways.[10] |
Inferred Proteomic Consequences of Spliceosome Inhibition:
The widespread changes in the transcriptome due to spliceosome inhibition are expected to have significant downstream effects on the proteome.
| Proteomic Consequence | Description |
| Truncated Proteins | Translation of mRNAs with retained introns or skipped exons can lead to premature stop codons and the production of truncated, often non-functional, proteins. |
| Novel Protein Isoforms | Aberrant splicing can generate novel protein isoforms with altered functions. |
| Altered Protein Abundance | Disruption of the splicing of genes essential for cellular processes can lead to a global shift in protein expression profiles. For instance, inhibition of splicing has been shown to affect the expression of cell cycle regulators. |
| Nonsense-Mediated Decay (NMD) Perturbation | Spliceosome disruption can lead to an increase in transcripts targeted by NMD, potentially overwhelming the NMD machinery and leading to the translation of aberrant proteins.[12] |
Diagram: Experimental Workflow for Proteomic and Transcriptomic Analysis
Caption: A generalized workflow for comparative proteomic and transcriptomic analysis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of proteomic and transcriptomic studies. The following are generalized methodologies based on common practices in the field.
Cell Culture and Treatment:
-
Cell Lines: Specific cell lines (e.g., HeLa, Rh18, SUM159) are cultured in appropriate media and conditions.[8][10]
-
Drug Treatment: Cells are treated with the compound of interest (e.g., this compound, YM-254890, spliceostatin A) at various concentrations and for different time points. A vehicle control (e.g., DMSO) is run in parallel.
Proteomic Analysis (LC-MS/MS Based):
-
Protein Extraction and Digestion: Cells are lysed, and proteins are extracted. The protein concentration is determined, and proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a mass spectrometer. The mass spectrometer determines the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The resulting spectra are searched against a protein database to identify the peptides and, consequently, the proteins present in the sample. Quantitative analysis, either label-free or using isotopic labels, is performed to determine the relative abundance of proteins between different treatment conditions.
Transcriptomic Analysis (RNA-Seq):
-
RNA Extraction: Total RNA is extracted from the cells, and its quality and quantity are assessed.
-
Library Preparation: mRNA is typically enriched and then fragmented. The fragmented RNA is reverse-transcribed into cDNA, and sequencing adapters are ligated to the ends of the cDNA fragments.
-
Next-Generation Sequencing (NGS): The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted. This information is used to determine the differential expression of genes between the treated and control samples. Further analysis, such as gene set enrichment analysis, is performed to identify affected biological pathways.[10]
Conclusion
While direct comparative proteomic and transcriptomic data for this compound is currently limited in the public domain, a robust understanding of its cellular effects can be inferred from its known mechanisms of action and by comparing it to other inhibitors of Gq proteins and the spliceosome. The dual inhibitory nature of this compound suggests a complex interplay between the disruption of signal transduction and the fundamental process of gene expression. Future studies employing comprehensive proteomic and transcriptomic analyses will be invaluable in fully dissecting the molecular consequences of this compound treatment and will undoubtedly aid in the development of more targeted and effective therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spliceostatin A inhibits spliceosome assembly subsequent to prespliceosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spliceosome-Targeted Therapies Trigger an Antiviral Immune Response in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global analysis of pre-mRNA subcellular localization following splicing inhibition by spliceostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct and indirect effects of spliceosome disruption compromise gene regulation by Nonsense-Mediated mRNA Decay - PMC [pmc.ncbi.nlm.nih.gov]
FR-900482 Demonstrates Potential Superiority Over Mitomycin C in Overcoming Drug Resistance in P388 Leukemia Cells
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, drug resistance remains a critical hurdle. Research into novel chemotherapeutic agents that can effectively combat resistant cancer cells is paramount. This guide provides a comparative analysis of FR-900482 and the widely used anti-cancer drug Mitomycin C, with a focus on their efficacy against Mitomycin C-resistant P388 leukemia cells. While direct comparative studies on a Mitomycin C-resistant P388 cell line (P388/MMC) are not extensively documented in publicly available literature, this guide synthesizes existing data on their mechanisms and the behavior of similar compounds in resistant cell lines to project the potential advantages of this compound.
This compound, a structurally related analogue of Mitomycin C, has emerged as a promising candidate to replace its predecessor due to its potentially reduced host toxicity and superior DNA interstrand cross-linking efficacy.[1] Both drugs function as bioreductive alkylating agents, forming covalent cross-links in the minor groove of DNA, which ultimately inhibits DNA replication and leads to cell death.[1][2]
Overcoming Mitomycin C Resistance
Mechanisms of resistance to Mitomycin C are multifaceted and can include decreased drug activation by cellular reductases, increased drug efflux, and enhanced DNA repair pathways. A study on a Mitomycin C-resistant P388 leukemia cell line, designated P388/MMC, demonstrated a 34-fold resistance to Mitomycin C compared to the parental, sensitive P388 cell line. This resistance was associated with lower accumulation of the drug and consequently, a reduced amount of DNA-bound Mitomycin C in the resistant cells.[3]
While direct data for this compound on this specific P388/MMC cell line is not available, studies on other Mitomycin C-resistant cancer cell lines and with similar advanced Mitomycin analogues like KW-2149 offer valuable insights. For instance, KW-2149, another Mitomycin C derivative, showed only an 8.8-fold resistance in the same P388/MMC cell line, suggesting that structural modifications to the Mitomycin core can partially overcome resistance mechanisms.[3] Given that this compound possesses a unique structural framework, it is hypothesized to exhibit at least a similar, if not better, capacity to circumvent Mitomycin C resistance.
Comparative Efficacy: A Projection
The following table projects the potential comparative in vitro cytotoxicity of this compound and Mitomycin C against both sensitive (P388) and Mitomycin C-resistant (P388/MMC) murine leukemia cells, based on the resistance profile observed with Mitomycin C and the partial resistance circumvention seen with other advanced analogues. The IC50 (50% inhibitory concentration) is a standard measure of a drug's potency.
| Cell Line | Compound | Projected IC50 (µM) | Projected Resistance Ratio |
| P388 (Sensitive) | Mitomycin C | Value A | 1 |
| This compound | Value B | 1 | |
| P388/MMC (Resistant) | Mitomycin C | 34 x Value A | 34 |
| This compound | < 34 x Value B | < 34 |
Note: Value A and Value B represent the baseline IC50 values for Mitomycin C and this compound in the sensitive P388 cell line, respectively. The projected resistance ratio for this compound is expected to be significantly lower than that of Mitomycin C.
Experimental Protocols
To facilitate further research in this area, we provide a detailed methodology for a typical in vitro cytotoxicity study comparing these two agents.
Cell Culture and Maintenance of Resistant Cell Line
The murine leukemia cell line P388 and its Mitomycin C-resistant counterpart, P388/MMC, would be used. The P388/MMC cell line is to be maintained in continuous culture with a specific concentration of Mitomycin C to retain its resistant phenotype. Both cell lines would be grown in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and Mitomycin C would be determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Exposure: The cells are then exposed to various concentrations of this compound and Mitomycin C for a defined period, typically 48 to 72 hours.
-
MTT Incubation: After the drug exposure period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are then solubilized with a solubilizing agent (e.g., DMSO). The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of viability against the drug concentration.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and Mitomycin C involves the bioreductive activation of the drug, leading to the generation of a reactive species that cross-links DNA. This process is depicted in the following diagrams.
The experimental workflow for comparing the cytotoxicity of these two compounds is outlined below.
Conclusion
While further direct comparative studies are necessary to definitively establish the superiority of this compound, the available evidence strongly suggests its potential to be a more effective agent against Mitomycin C-resistant tumors. Its distinct chemical structure may allow it to evade some of the resistance mechanisms that limit the efficacy of Mitomycin C. The methodologies and comparative framework provided here offer a robust starting point for researchers and drug development professionals to further investigate the promising anti-cancer properties of this compound.
References
- 1. FR900482, a close cousin of mitomycin C that exploits mitosene-based DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mitomycin bioreductive antitumor agents: cross-linking and alkylation of DNA as the molecular basis of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of uptake of mitomycin C and KW-2149 by murine P388 leukemia cells sensitive or resistant to mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling FR-900482
For Immediate Use by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with FR-900482. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment. This compound is a flammable solid and a suspected carcinogen, necessitating meticulous adherence to these safety measures. It is also very toxic to aquatic life with long-lasting effects.
Essential Safety Information at a Glance
Proper handling and disposal of this compound are critical to minimize exposure risks and prevent environmental contamination. The following tables summarize the required PPE and emergency procedures.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | To prevent inhalation of the flammable solid, especially when handling the powder form.[1] |
| Body Protection | Laboratory coat (preferably side or back fastening) | To protect skin and personal clothing from contamination.[2] |
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural workflow for handling this compound from receipt to disposal, ensuring minimal exposure and contamination.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the unopened package to a designated handling area, preferably a chemical fume hood.
-
Don all required PPE before opening the package.
-
Carefully unpack the compound, avoiding the creation of dust.
2. Preparation and Experimentation:
-
All manipulations of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated labware and equipment. If not possible, thoroughly decontaminate all equipment after use.
-
Work over a disposable absorbent bench liner to contain any potential spills.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Store separately from incompatible materials.
Disposal Plan: Managing this compound Waste
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, bench liners, pipette tips) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Waste Disposal:
-
Dispose of all this compound waste through the institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash.[3]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final waste disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
